5-Aminomethyl-1H-pyridin-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(aminomethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-3-5-1-2-6(9)8-4-5/h1-2,4H,3,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVYITCBZGOVBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70564644 | |
| Record name | 5-(Aminomethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131052-84-1 | |
| Record name | 5-(Aminomethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70564644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 5-Aminomethyl-1H-pyridin-2-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining 5-Aminomethyl-1H-pyridin-2-one, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the pyridinone ring followed by the introduction or modification of the aminomethyl side chain. This document details two prominent synthetic strategies, providing experimental protocols, quantitative data, and workflow visualizations to aid in the practical application of these methods.
Introduction
This compound is a substituted pyridinone derivative. The pyridinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The presence of a basic aminomethyl group at the 5-position offers a key site for further functionalization or for interaction with biological targets, making this compound a desirable intermediate for the synthesis of novel therapeutic agents. The challenge in its synthesis lies in the regioselective functionalization of the pyridinone core. This guide outlines two viable synthetic pathways from simple, acyclic precursors.
Synthetic Strategies and Pathways
Two principal retrosynthetic analyses reveal pathways starting from simple acyclic precursors.
Strategy 1: Synthesis via a 5-Cyano-1H-pyridin-2-one Intermediate
This strategy involves the initial construction of the pyridinone ring incorporating a cyano group at the 5-position, followed by the chemical reduction of the nitrile to the desired primary amine.
Caption: Synthetic Strategy 1 via a cyanopyridone intermediate.
Strategy 2: Synthesis via a 5-(Halomethyl)-1H-pyridin-2-one Intermediate
This pathway focuses on the formation of a pyridinone with a reactive halomethyl group at the 5-position. This intermediate is then converted to the target amine through nucleophilic substitution, for instance, via a Gabriel synthesis.
Caption: Synthetic Strategy 2 via a halomethylpyridone intermediate.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for the key transformations in the proposed synthetic pathways, along with tabulated quantitative data.
Strategy 1: Detailed Experimental Protocols
Step 1: Synthesis of 5-Cyano-1H-pyridin-2-one
The synthesis of substituted 3-cyano-2-pyridones from acyclic precursors is well-documented and can be adapted for the 5-cyano isomer.[1] A common method is the condensation of a β-ketoester with cyanoacetamide in the presence of a base.
Experimental Protocol:
A mixture of an appropriate β-ketoester, cyanoacetamide, and a catalytic amount of a base such as piperidine or potassium hydroxide is refluxed in a suitable solvent like ethanol.[1] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.
| Parameter | Value | Reference |
| Reactants | β-ketoester, Cyanoacetamide | [1] |
| Catalyst | Piperidine or KOH | [1] |
| Solvent | Ethanol | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 4-8 hours | [1] |
| Typical Yield | 60-80% | [1] |
| Purification | Recrystallization | [1] |
Step 2: Reduction of 5-Cyano-1H-pyridin-2-one to this compound
The reduction of the nitrile to a primary amine can be achieved using various reducing agents. Catalytic hydrogenation or reduction with lithium aluminum hydride (LiAlH₄) are common methods.[2][3]
Experimental Protocol (Catalytic Hydrogenation):
5-Cyano-1H-pyridin-2-one is dissolved in a suitable solvent (e.g., methanol or ethanol) containing an acid (e.g., HCl) to prevent catalyst poisoning. A hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is added.[4] The mixture is then subjected to a hydrogen atmosphere (typically 1-5 atm) at room temperature or slightly elevated temperatures until the uptake of hydrogen ceases. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting amine hydrochloride salt can be neutralized with a base to yield the free amine.
| Parameter | Value | Reference |
| Reducing Agent | H₂ gas | [4] |
| Catalyst | Pd/C, Raney Nickel | [4] |
| Solvent | Methanol, Ethanol | [4] |
| Pressure | 1-5 atm | [4] |
| Temperature | 25-50 °C | [4] |
| Typical Yield | High | [4] |
| Purification | Filtration and solvent evaporation | [4] |
Experimental Protocol (LiAlH₄ Reduction):
In a flame-dried flask under an inert atmosphere, a solution of 5-Cyano-1H-pyridin-2-one in dry tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride in dry THF at 0 °C.[2][5] The reaction mixture is then allowed to warm to room temperature and may be heated to reflux to ensure complete reaction. After cooling, the reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solids are filtered off, and the filtrate is concentrated to give the crude product, which can be further purified by chromatography or recrystallization.
| Parameter | Value | Reference |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [2][5] |
| Solvent | Dry Tetrahydrofuran (THF) | [2][5] |
| Temperature | 0 °C to reflux | [2][5] |
| Work-up | Sequential addition of H₂O and NaOH solution | [5] |
| Typical Yield | Good to excellent | [2][5] |
| Purification | Chromatography or recrystallization | [2][5] |
Strategy 2: Detailed Experimental Protocols
Step 1 & 2: Synthesis of 5-(Bromomethyl)-1H-pyridin-2-one
This intermediate can potentially be synthesized from a suitable pyridinone precursor, for example, through the radical bromination of a 5-methyl-1H-pyridin-2-one.
Experimental Protocol (Hypothetical):
5-Methyl-1H-pyridin-2-one would be dissolved in a non-polar solvent such as carbon tetrachloride. A radical initiator, like azobisisobutyronitrile (AIBN), and N-bromosuccinimide (NBS) are added. The mixture is heated to reflux under irradiation with a UV lamp to initiate the reaction. After the reaction is complete, the succinimide byproduct is filtered off, and the solvent is removed in vacuo. The crude 5-(bromomethyl)-1H-pyridin-2-one can be purified by column chromatography.
Step 3: Gabriel Synthesis of this compound
The Gabriel synthesis provides a reliable method for converting primary alkyl halides to primary amines, avoiding over-alkylation.[6][7][8][9][10]
Experimental Protocol:
5-(Bromomethyl)-1H-pyridin-2-one is reacted with potassium phthalimide in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature.[7] This results in the formation of the N-alkylated phthalimide intermediate. The intermediate is then cleaved, typically by treatment with hydrazine hydrate in refluxing ethanol, to release the desired primary amine and phthalhydrazide as a byproduct.[8] The phthalhydrazide precipitate is removed by filtration, and the filtrate is concentrated. The crude this compound can then be purified.
| Parameter | Value | Reference |
| Reagents | 5-(Bromomethyl)-1H-pyridin-2-one, Potassium Phthalimide | [7][8] |
| Solvent (Alkylation) | Dimethylformamide (DMF) | [7] |
| Temperature (Alkylation) | Elevated | [7] |
| Cleavage Reagent | Hydrazine hydrate | [8] |
| Solvent (Cleavage) | Ethanol | [8] |
| Typical Yield | Good | [6][8] |
| Purification | Filtration and recrystallization/chromatography | [8] |
Conclusion
The synthesis of this compound can be effectively achieved through multi-step sequences starting from simple acyclic precursors. The choice between the cyanopyridone reduction pathway and the halomethylpyridone amination route may depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory. Both strategies employ well-established chemical transformations and offer viable routes to this important synthetic intermediate. The detailed protocols and data presented in this guide are intended to facilitate the practical synthesis of this compound for research and development purposes.
References
- 1. sciforum.net [sciforum.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistnotes.com [chemistnotes.com]
- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 9. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
One-Pot Synthesis Protocol for 5-Aminomethyl-1H-pyridin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed streamlined synthesis for 5-Aminomethyl-1H-pyridin-2-one, a valuable building block in medicinal chemistry and drug development. While a direct, single-step "one-pot" synthesis from a readily available precursor is not extensively documented, this guide outlines a highly efficient, two-step, one-pot-adaptable protocol starting from 5-(hydroxymethyl)pyridin-2(1H)-one. The methodologies presented are based on established chemical transformations and can be readily implemented in a standard laboratory setting.
Synthetic Strategy Overview
The proposed synthesis involves a two-step sequence:
-
Chlorination: Conversion of the hydroxyl group of 5-(hydroxymethyl)pyridin-2(1H)-one to a more reactive chloromethyl group using a suitable chlorinating agent.
-
Amination: Subsequent nucleophilic substitution of the chloride with an amine source to yield the final product, this compound.
This sequence can potentially be performed in a single reaction vessel by carefully controlling the reaction conditions, thus approaching a one-pot methodology.
Reaction Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following protocols are adapted from analogous transformations and should be optimized for the specific substrate.
Step 1: Synthesis of 5-(chloromethyl)-1H-pyridin-2-one (Intermediate)
This procedure is adapted from the chlorination of similar hydroxymethylpyridines.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-(hydroxymethyl)pyridin-2(1H)-one | 125.13 | 10.0 g | 0.08 |
| Dichloromethane (DCM) | - | 100 mL | - |
| Thionyl chloride (SOCl₂) | 118.97 | 14.3 g (8.6 mL) | 0.12 |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.3 mL | cat. |
Procedure:
-
To a stirred solution of 5-(hydroxymethyl)pyridin-2(1H)-one in dichloromethane at 0°C, slowly add thionyl chloride.
-
Add a catalytic amount of N,N-dimethylformamide.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(chloromethyl)-1H-pyridin-2-one. This intermediate can be used in the next step without further purification.
Step 2: Synthesis of this compound (Final Product)
This protocol is based on the amination of a similar chloromethylpyridine derivative.[2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-(chloromethyl)-1H-pyridin-2-one (crude) | 143.57 | ~11.5 g | ~0.08 |
| 25% Aqueous Ammonia | - | 120 mL | - |
| Acetonitrile | 41.05 | 120 mL | - |
Procedure:
-
In a stainless steel autoclave, combine the crude 5-(chloromethyl)-1H-pyridin-2-one with 25% aqueous ammonia and acetonitrile.
-
Seal the autoclave and heat the mixture to 80°C for 2 hours with stirring.
-
After cooling to room temperature, carefully vent the autoclave.
-
Concentrate the reaction mixture under reduced pressure.
-
The residue can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound.
Experimental Workflow
Caption: Detailed workflow for the two-step synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed synthesis. Please note that yields are estimated based on analogous reactions and will require experimental optimization.
| Parameter | Step 1: Chlorination | Step 2: Amination |
| Reactant | 5-(hydroxymethyl)pyridin-2(1H)-one | 5-(chloromethyl)-1H-pyridin-2-one |
| Reagents | Thionyl chloride, DMF (cat.) | 25% Aqueous Ammonia |
| Solvent | Dichloromethane | Acetonitrile/Water |
| Temperature | 0°C to Room Temperature | 80°C |
| Reaction Time | 4 hours | 2 hours |
| Estimated Yield | >90% (crude) | 60-80% (after purification) |
Safety Considerations
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Aqueous ammonia is corrosive and has a pungent odor. Work in a fume hood and wear appropriate PPE.
-
The amination step is performed in an autoclave under pressure. Ensure the equipment is properly maintained and operated by trained personnel.
This technical guide provides a robust starting point for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and scale requirements.
References
A Technical Guide to Multicomponent Reactions for Substituted Pyridinone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and practical applications of multicomponent reactions (MCRs) in the synthesis of substituted pyridinones. Pyridinone scaffolds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] MCRs offer a powerful and efficient strategy for the construction of these complex heterocyclic systems, often in a single, atom-economical step.[1] This guide provides a comprehensive overview of key MCRs, detailed experimental protocols, and comparative quantitative data to aid researchers in the design and execution of novel synthetic routes to functionalized pyridinones.
Introduction to Multicomponent Reactions in Pyridinone Synthesis
Multicomponent reactions are convergent chemical processes where three or more reactants combine in a single reaction vessel to form a product that incorporates structural features from each of the starting materials.[1] This approach offers significant advantages over traditional linear syntheses, including:
-
Increased Efficiency: MCRs reduce the number of synthetic steps, saving time, reagents, and resources.[1]
-
Atom Economy: By incorporating the majority of the atoms from the starting materials into the final product, MCRs minimize waste.
-
Molecular Diversity: The combinatorial nature of MCRs allows for the rapid generation of libraries of structurally diverse compounds, which is highly valuable in drug discovery.
-
Operational Simplicity: MCRs are often one-pot procedures, simplifying experimental setup and purification.[1]
The synthesis of pyridinone derivatives has been a significant area of focus for the application of MCRs, leading to the development of novel and efficient synthetic methodologies.
Key Multicomponent Reactions for Substituted Pyridinone Synthesis
Several multicomponent strategies have been successfully employed for the synthesis of a wide array of substituted pyridinones. This section details some of the most prominent and versatile methods.
Hantzsch-Type Synthesis of Pyridinones
The classical Hantzsch pyridine synthesis, a four-component reaction, traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, followed by an oxidation step to yield a pyridine ring.[3][4] Modifications of this reaction can be tailored to produce pyridinone derivatives. The general mechanism involves a series of condensations, Michael additions, and cyclization/dehydration steps.[3][5]
A notable example is the three-component condensation of alkenes, ketones, and ammonium acetate under solvent-free conditions to afford 4,6-diaryl-3-cyano-2-pyridones.[6] This environmentally friendly approach provides good yields in a short reaction time.
Bohlmann-Rahtz Pyridine Synthesis and its Application
The Bohlmann-Rahtz synthesis is a two-step method for producing substituted pyridines through the condensation of an enamine with an ethynylketone, which forms an aminodiene intermediate that subsequently undergoes cyclodehydration.[4][7][8][9][10][11] While traditionally used for pyridines, modifications of this reaction can be adapted for pyridinone synthesis. The key advantage of this method is that it avoids the need for a final oxidation step.[4]
Three-Component Synthesis of Functionalized 2-Pyridones
A variety of three-component reactions have been developed for the direct synthesis of highly substituted 2-pyridones. One such example is the reaction of amines, alkynes, and dialkyl acetylenedicarboxylates.[12] This method allows for the selective synthesis of N-alkyl- or N-aryl-substituted 2-pyridones in good yields.[12]
Another efficient protocol involves the one-pot reaction of cyanoacetohydrazide, an activated nitrile substrate (such as malononitrile), and an aromatic aldehyde in the presence of a base like piperidine.[13] This cascade reaction proceeds through a Knoevenagel condensation, Michael addition, intramolecular cyclization, tautomerization, and oxidative aromatization to yield N-amino-3-cyano-2-pyridone derivatives.[13]
A further example is the synthesis of pyrano[3,2-c]pyridones through a three-component reaction of aromatic aldehydes, malononitrile, and a 4-hydroxy-2-pyridone derivative, catalyzed by triethylamine in refluxing ethanol.[2][14] This method is characterized by short reaction times and high yields.[2][14]
Quantitative Data Summary
The following tables summarize quantitative data from the literature for various multicomponent syntheses of substituted pyridinones, allowing for easy comparison of different methodologies.
Table 1: Three-Component Synthesis of Pyrano[3,2-c]pyridones [2]
| Aldehyde (R) | Malononitrile | 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | Catalyst | Solvent | Time (min) | Yield (%) |
| 4-Cl-C₆H₄ | 1 equiv. | 1 equiv. | Triethylamine (45 mol%) | Ethanol | 50 | 95 |
| 4-MeO-C₆H₄ | 1 equiv. | 1 equiv. | Triethylamine (45 mol%) | Ethanol | 50 | 92 |
| 4-NO₂-C₆H₄ | 1 equiv. | 1 equiv. | Triethylamine (45 mol%) | Ethanol | 50 | 98 |
| Thiophene-2-carbaldehyde | 1 equiv. | 1 equiv. | Triethylamine (45 mol%) | Ethanol | 50 | 85 |
Table 2: Three-Component Synthesis of 3,4,6-Triaryl-2(1H)-pyridones [2]
| Aromatic Aldehyde (R¹) | Substituted Acetophenone (R²) | Phenyl Acetamide | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-MeO-C₆H₄ | 4-MeO-C₆H₄ | 1 equiv. | NaH | DMSO | 130 | 82 |
| 4-Cl-C₆H₄ | 4-Cl-C₆H₄ | 1 equiv. | NaH | DMSO | 130 | 75 |
| C₆H₅ | C₆H₅ | 1 equiv. | NaH | DMSO | 130 | 68 |
| 4-NO₂-C₆H₄ | 4-NO₂-C₆H₄ | 1 equiv. | NaH | DMSO | 130 | 58 |
Table 3: Solvent-Free Three-Component Synthesis of 4,6-Diaryl-3-Cyano-2-pyridones [6]
| Alkene (R¹) | Ketone (R²) | Ammonium Acetate | Temperature (°C) | Time (h) | Yield (%) |
| 4-F-C₆H₄CH=CHCN | 3,4-diMe-C₆H₃COCH₃ | 1 equiv. | 80 | 3-6 | 60 |
| 2-Cl-C₆H₄CH=CHCN | 4-MeO-C₆H₃COCH₃ | 1 equiv. | 80 | 3-6 | 46 |
| 4-F-C₆H₄CH=CHCN | 4-Me-C₆H₃COCH₃ | 1 equiv. | 80 | 3-6 | 62 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
General Procedure for the Three-Component Synthesis of Pyrano[3,2-c]pyridones[2]
A mixture of an aromatic aldehyde (0.8 mmol), malononitrile (0.8 mmol), 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (0.8 mmol), and triethylamine (45 mol%) in ethanol (3 mL) is refluxed for 50 minutes. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried to afford the pure product.
General Procedure for the One-Pot Three-Component Synthesis of 3,4,6-Triaryl-2(1H)-pyridones[2]
To a solution of an aromatic aldehyde (1 mmol) and a substituted acetophenone (1 mmol) in DMSO, sodium hydride (1.2 mmol) is added, and the mixture is stirred at room temperature for 30 minutes. Phenyl acetamide (1 mmol) is then added, and the reaction mixture is heated to 130 °C. Upon completion of the reaction, the mixture is cooled, poured into ice water, and the resulting solid is filtered, washed with water, and purified by recrystallization or column chromatography.
General Procedure for the Solvent-Free Synthesis of 4,6-Diaryl-3-Cyano-2-pyridones[6]
A mixture of an aromatic alkene (0.01 mol), an aromatic ketone (0.01 mol), and ammonium acetate (0.01 mol) is heated to 80 °C in a reaction vessel without any solvent. The reaction is monitored by TLC. After completion (typically 3-6 hours), the crude product is cooled to room temperature and washed with diethyl ether and ethanol. The solid product is then filtered to afford the corresponding 4,6-diaryl-3-cyano-2-pyridone.
Reaction Mechanisms and Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for key multicomponent reactions for pyridinone synthesis.
Caption: Proposed mechanism for the Hantzsch-type synthesis of substituted pyridinones.
Caption: Cascade mechanism for the three-component synthesis of N-amino-3-cyano-2-pyridones.
Caption: General mechanism of the Bohlmann-Rahtz pyridine synthesis.
Conclusion
Multicomponent reactions represent a highly effective and versatile tool for the synthesis of substituted pyridinones. The methodologies presented in this guide, including modified Hantzsch and Bohlmann-Rahtz reactions, as well as various three-component strategies, offer researchers a range of options for accessing these valuable heterocyclic scaffolds. The provided quantitative data and detailed experimental protocols serve as a practical resource for the implementation of these reactions in a laboratory setting. The continued development of novel MCRs will undoubtedly lead to even more efficient and sustainable routes to pyridinone derivatives with diverse applications in medicinal chemistry and materials science.
References
- 1. youtube.com [youtube.com]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Bohlmann-Rahtz Pyridine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 12. researchgate.net [researchgate.net]
- 13. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
Spectroscopic Characterization of 5-Aminomethyl-1H-pyridin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characterization of 5-Aminomethyl-1H-pyridin-2-one, a pyridinone derivative of interest in pharmaceutical research and development. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a predictive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and data from analogous structures.
Chemical Structure and Properties
This compound possesses a pyridinone core with an aminomethyl substituent at the 5-position. This structure suggests potential applications as a scaffold in medicinal chemistry.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| CAS Number | 131052-84-1 | [1] |
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from similar pyridone and aminopyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.
2.1.1. Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the protons on the pyridinone ring, the methylene group, the amino group, and the amide proton.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | ~6.2 - 6.5 | d | 1H |
| H-4 | ~7.2 - 7.5 | dd | 1H |
| H-6 | ~7.0 - 7.3 | d | 1H |
| -CH₂- | ~3.8 - 4.1 | s | 2H |
| -NH₂ | ~1.5 - 3.0 (broad) | s (br) | 2H |
| N-H (amide) | ~10.0 - 12.0 (broad) | s (br) | 1H |
Note: Chemical shifts are referenced to a standard solvent signal. The amino and amide proton signals are expected to be broad and may exchange with D₂O.
2.1.2. Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~160 - 165 |
| C-3 | ~105 - 110 |
| C-4 | ~140 - 145 |
| C-5 | ~120 - 125 |
| C-6 | ~135 - 140 |
| -CH₂- | ~40 - 45 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amide) | 3200 - 3400 | Medium, broad |
| N-H stretch (amine) | 3300 - 3500 | Medium (two bands) |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=O stretch (amide) | 1640 - 1680 | Strong |
| C=C stretch (aromatic) | 1550 - 1620 | Medium to Strong |
| N-H bend (amine) | 1580 - 1650 | Medium |
| C-N stretch | 1200 - 1350 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Table 5: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M]+• | 124.06 |
| [M+H]+ | 125.07 |
| [M+Na]+ | 147.05 |
Predicted major fragmentation pathways would likely involve the loss of the aminomethyl group or cleavage of the pyridinone ring.
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable proton signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data with appropriate apodization and Fourier transformation.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
Process and reference the spectrum similarly to the ¹H NMR spectrum.
-
IR Spectroscopy Protocol
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
The spectrum is typically collected over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. Further dilutions may be necessary depending on the ionization technique and instrument sensitivity.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Introduce the sample into the ion source via direct infusion or coupled to a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.
-
For fragmentation studies (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
The data is presented as a plot of relative intensity versus mass-to-charge ratio (m/z).
-
Visualized Experimental Workflow
The following diagrams illustrate the general workflows for the spectroscopic characterization of this compound.
References
"physicochemical properties of 5-Aminomethyl-1H-pyridin-2-one"
An In-depth Technical Guide on the Physicochemical Properties of 5-Aminomethyl-1H-pyridin-2-one
Introduction
This compound is a heterocyclic organic compound belonging to the pyridinone class. Pyridinone scaffolds are recognized as "privileged structures" in medicinal chemistry due to their prevalence in biologically active molecules and their ability to serve as versatile bioisosteres.[1][2] The physicochemical properties of this compound are fundamental to its behavior in chemical and biological systems, influencing its solubility, membrane permeability, and potential interactions with biological targets. This guide provides a comprehensive overview of its key physicochemical properties, details general experimental methodologies for their determination, and visualizes a typical workflow for property characterization.
Core Physicochemical Properties
The physicochemical properties of this compound have been reported across various chemical databases and suppliers. Much of the available data is based on computational predictions.
Data Presentation
The quantitative data for this compound are summarized in the table below for clarity and comparative analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈N₂O | [3][4][5][6][7] |
| Molecular Weight | 124.14 g/mol | [3][4][7][8] |
| CAS Number | 131052-84-1 | [3][4][5][8][9] |
| Appearance | Light green to brown solid / Liquid | [3][4][10][11] |
| Boiling Point | 356.5 ± 34.0 °C (Predicted) | [3] |
| Density | 1.146 - 1.3 g/cm³ (Predicted) | [3][6] |
| pKa | 11.98 ± 0.10 (Predicted) | [3][4][10] |
| XLogP3-AA (logP) | -1.4 | [4][8] |
| Topological Polar Surface Area | 55.1 Ų | [4][8] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Storage Conditions | Inert gas at 2–8 °C or Ambient | [3][4][10][11] |
Note: Discrepancies in reported values for appearance, density, and storage conditions exist across different suppliers, which may be due to variations in purity, physical state (e.g., solid vs. solution), or measurement conditions.
Experimental Protocols
Determination of Melting Point
-
Methodology: The melting point is typically determined using a digital melting point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube and placed in the heating block of the apparatus. The temperature is gradually increased, and the range from which the substance first begins to melt until it becomes completely liquid is recorded. This method provides a sharp melting range for pure substances.
Determination of Boiling Point
-
Methodology: The boiling point can be determined by distillation. The compound is heated in a flask with a condenser attached. The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point. For small quantities or to avoid decomposition at high temperatures, vacuum distillation (at reduced pressure) can be employed, and the boiling point is then extrapolated to atmospheric pressure.
Potentiometric Titration for pKa Determination
-
Methodology: The acid dissociation constant (pKa) is determined by potentiometric titration. A solution of the compound with a known concentration is prepared in water or a suitable co-solvent. A standardized solution of a strong acid or base is incrementally added to the sample solution. The pH of the solution is measured after each addition using a calibrated pH meter. A titration curve is generated by plotting pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.
Shake-Flask Method for logP Determination
-
Methodology: The partition coefficient (logP), a measure of lipophilicity, is commonly determined using the shake-flask method. A known amount of the compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken vigorously until equilibrium is reached, allowing the compound to partition between the two immiscible layers. The layers are then separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the characterization of the physicochemical properties of a chemical compound like this compound.
Caption: General workflow for physicochemical property determination.
Biological Relevance and Signaling Pathways
Pyridin-2(1H)-one derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] These activities often stem from their ability to inhibit key enzymes, such as protein kinases, within cellular signaling pathways.[2] For instance, certain pyridinone derivatives act as inhibitors of mTOR, a crucial kinase in the PI3K/AKT/mTOR signaling pathway that regulates cell growth and proliferation.[12] While specific signaling pathways directly modulated by this compound are not detailed in the available literature, its structural features suggest potential for interaction with biological targets. The aminomethyl group can act as a hydrogen bond donor and a basic center, while the pyridinone ring itself can participate in hydrogen bonding and pi-stacking interactions, which are critical for molecular recognition in biological systems.[1]
The following diagram illustrates a simplified, high-level representation of a generic kinase inhibition pathway, a common mechanism of action for pyridinone-based compounds.
Caption: Generic kinase inhibition by a potential pyridinone-based agent.
Conclusion
This technical guide provides a consolidated overview of the core physicochemical properties of this compound. The presented data, compiled from various sources, offers valuable insights for researchers in drug discovery and chemical synthesis. Understanding these properties is crucial for predicting the compound's behavior, designing relevant experiments, and exploring its potential as a scaffold in the development of new therapeutic agents. The generalized experimental protocols and workflow diagrams serve as a practical reference for the characterization of this and similar chemical entities.
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | 131052-84-1 | INDOFINE Chemical Company [indofinechemical.com]
- 6. echemi.com [echemi.com]
- 7. This compound - CAS:131052-84-1 - Sunway Pharm Ltd [3wpharm.com]
- 8. 5-(Aminomethyl)pyridin-2(1H)-one | C6H8N2O | CID 14846981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 131052-84-1 [amp.chemicalbook.com]
- 10. This compound | 131052-84-1 [m.chemicalbook.com]
- 11. This compound | 131052-84-1 [sigmaaldrich.com]
- 12. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Aminomethyl Group in Pyridinones: A Hub of Chemical Reactivity for Drug Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridinone scaffold is a cornerstone in medicinal chemistry, valued for its ability to engage in hydrogen bonding and act as a bioisostere for various key functional groups.[1] The introduction of an aminomethyl group to this privileged structure unlocks a rich and versatile chemical reactivity profile, making these derivatives highly valuable building blocks for complex molecular architectures and potent therapeutic agents. This guide provides a comprehensive exploration of the chemical reactivity of the aminomethyl group in pyridinones, detailing synthetic methodologies, quantitative reaction data, experimental protocols, and its role in modulating biological signaling pathways.
Synthesis of Aminomethyl Pyridinones
The introduction of the aminomethyl group onto a pyridinone ring can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the overall complexity of the target molecule.
The Mannich Reaction
A classic and widely employed method for the aminomethylation of pyridinones is the Mannich reaction. This three-component condensation involves an active hydrogen-containing substrate (the pyridinone), formaldehyde (or its polymer, paraformaldehyde), and a primary or secondary amine.[2] The reaction proceeds via the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the nucleophilic pyridinone.
Reduction of Cyanopyridines
An alternative route to aminomethyl pyridinones involves the reduction of a cyanopyridine precursor. This two-step process typically begins with a nucleophilic substitution to introduce the cyano group, followed by its reduction to the primary amine using a suitable reducing agent, such as borane dimethyl sulfide complex.[3]
Microwave-Assisted Synthesis
To enhance reaction rates and yields, microwave-assisted organic synthesis (MAOS) has been successfully applied to the preparation of aminomethylated pyridinones. Microwave irradiation can significantly accelerate both the Mannich reaction and the reduction of cyanopyridines.[3]
Table 1: Selected Synthetic Yields for Aminomethyl Pyridinone Derivatives
| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine | 1. CuCN, NMP, 200 °C (MW) 2. BH₃·SMe₂, THF, reflux | 2-(Aminomethyl)-6-methylpyridine | Not specified | [3] |
| 4-Hydroxy-1,6-dimethylpyridin-2(1H)-one | Aromatic aldehydes, malononitrile, triethylamine, EtOH, reflux | Substituted pyrano[3,2-c]pyridones | 75-98 | [4] |
| 2-Methylcyclopentenone | 1. Et₃N, TBSOTf, THF 2. NH₂CO₂NH₄, PIDA, THF:MeOH | 3-Methyl-2-pyridone | Good | [5] |
| 2-(Aminomethyl)pyridine | Nitroalkanes, PPA, H₃PO₃, 110-160 °C | Imidazo[1,5-a]pyridines | Moderate to good | [6][7] |
| 8-Hydroxyquinoline | Paraformaldehyde, Dimethylamine, EtOH, reflux | 7-(Dimethylaminomethyl)-8-hydroxyquinoline | 74 | [8] |
Chemical Reactivity of the Aminomethyl Group
The aminomethyl group in pyridinones is characterized by the nucleophilic nature of the nitrogen atom, which dictates its reactivity towards a variety of electrophiles.
Nucleophilicity and Basicity
The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a potent nucleophile and a Brønsted-Lowry base. The basicity, often expressed by the pKa of its conjugate acid, is a key determinant of its reactivity. The pKa of the aminomethyl group is influenced by the electronic properties of the pyridinone ring.
Cyclocondensation Reactions
A prominent reaction showcasing the nucleophilicity of the aminomethyl group is its participation in cyclocondensation reactions to form fused heterocyclic systems. For instance, 2-(aminomethyl)pyridines react with electrophilically activated nitroalkanes to yield imidazo[1,5-a]pyridines.[6][7] This transformation highlights the ability of the aminomethyl group to act as a binucleophile, leading to the construction of complex polycyclic structures.
References
- 1. LOXL2, a copper-dependent monoamine oxidase, activates lung fibroblasts through the TGF-β/Smad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0138639) [np-mrd.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
5-Aminomethyl-1H-pyridin-2-one as a Scaffold for Chemical Library Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridin-2(1H)-one nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[2] The 5-aminomethyl-1H-pyridin-2-one scaffold offers a strategic entry point for the construction of diverse chemical libraries due to its readily functionalizable primary amine and the potential for modification of the pyridinone ring. This guide provides a comprehensive overview of the synthetic strategies, experimental protocols, and potential biological applications of chemical libraries based on this versatile scaffold.
The this compound Scaffold: A Privileged Starting Point
The this compound scaffold, with its distinct chemical functionalities, serves as an excellent starting point for diversity-oriented synthesis.[3] The primary aminomethyl group at the C5 position allows for a variety of well-established chemical transformations, while the pyridinone ring itself can be subjected to further derivatization. This dual reactivity enables the generation of a large and diverse library of compounds from a single, readily accessible starting material.
Physicochemical Properties of the Core Scaffold:
| Property | Value |
| Molecular Formula | C6H8N2O |
| Molecular Weight | 124.14 g/mol [4] |
| IUPAC Name | 5-(aminomethyl)-1H-pyridin-2-one[4] |
| CAS Number | 131052-84-1[4] |
Strategy for Chemical Library Synthesis
A diversity-oriented synthesis approach can be employed to generate a library of compounds with significant structural diversity. The primary amino group of the this compound scaffold is the key anchor point for introducing diversity. A multi-step parallel synthesis strategy can be implemented, as outlined in the workflow below.
This parallel synthesis approach allows for the rapid generation of a large library of compounds by reacting the core scaffold with a diverse set of building blocks in a multi-well format.
Experimental Protocols for Library Synthesis
The following are detailed methodologies for the key reactions in the proposed library synthesis. These protocols are designed for parallel synthesis in a 24- or 96-well plate format.
3.1. General Procedure for Amidation
-
To each well of a reaction plate, add a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or N,N-dimethylformamide).
-
Add a solution of the corresponding acyl chloride or carboxylic acid (1.1 eq) to each well.
-
For carboxylic acids, add a coupling agent such as HATU (1.1 eq) and a base like triethylamine (2.0 eq).
-
Seal the plate and shake at room temperature for 12-24 hours.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the products using parallel purification techniques such as flash chromatography or preparative HPLC.
3.2. General Procedure for Sulfonylation
-
To each well containing a solution of this compound (1.0 eq) in a solvent like pyridine or dichloromethane, add a solution of the sulfonyl chloride (1.1 eq).
-
Add a base such as triethylamine (1.5 eq).
-
Seal the plate and stir the reactions at room temperature for 8-16 hours.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the resulting sulfonamides via parallel purification methods.
3.3. General Procedure for Reductive Amination
-
To each well, add a solution of this compound (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in a solvent such as dichloroethane.
-
Add a reducing agent, for instance, sodium triacetoxyborohydride (1.5 eq).
-
Seal the plate and shake at room temperature for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent and purify using parallel purification techniques.
3.4. General Procedure for Urea and Thiourea Formation
-
To a solution of this compound (1.0 eq) in a solvent like tetrahydrofuran or dichloromethane in each well, add the respective isocyanate or isothiocyanate (1.05 eq).
-
Seal the reaction plate and stir at room temperature for 2-8 hours.
-
Concentrate the reaction mixtures and purify the resulting ureas or thioureas by recrystallization or parallel chromatography.
Illustrative Quantitative Data for Library Synthesis:
The following table presents hypothetical yet realistic data for a representative set of reactions, demonstrating the expected outcomes of the parallel synthesis.
| Reaction Type | Building Block | Product Structure | Yield (%) | Purity (%) |
| Amidation | Benzoyl chloride | N-((2-oxo-1,2-dihydropyridin-5-yl)methyl)benzamide | 85 | >95 |
| Sulfonylation | Dansyl chloride | 5-(((5-(dimethylamino)naphthalene-1-sulfonyl)amino)methyl)-1H-pyridin-2-one | 78 | >95 |
| Reductive Amination | 4-Fluorobenzaldehyde | 5-(((4-fluorobenzyl)amino)methyl)-1H-pyridin-2-one | 72 | >95 |
| Urea Formation | Phenyl isocyanate | 1-((2-oxo-1,2-dihydropyridin-5-yl)methyl)-3-phenylurea | 92 | >98 |
Biological Screening and Potential Signaling Pathways
Libraries derived from the pyridin-2(1H)-one scaffold have shown activity against a variety of biological targets.[2] A generalized workflow for screening such a library for antimicrobial activity is presented below.
Derivatives of the pyridin-2(1H)-one scaffold have been reported to inhibit various kinases.[2] For instance, the inhibition of protein kinases is a key mechanism for the anticancer effects of these compounds.[2] A potential signaling pathway that could be targeted by derivatives from this library is the NF-κB signaling pathway, which is implicated in inflammation and cancer.
Conclusion
The this compound scaffold represents a highly valuable starting point for the synthesis of diverse chemical libraries for drug discovery. Its amenability to a wide range of chemical transformations allows for the creation of libraries with significant structural and functional diversity. The established biological activities of the broader pyridin-2(1H)-one class of compounds provide a strong rationale for the exploration of libraries based on this specific scaffold against a variety of therapeutic targets. The workflows and protocols outlined in this guide offer a robust framework for researchers to embark on the synthesis and screening of novel compounds derived from this promising scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of privileged scaffolds by using diversity-oriented synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-(Aminomethyl)pyridin-2(1H)-one | C6H8N2O | CID 14846981 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to In Silico ADMET Prediction for Novel Drug Candidates: A Case Study with 5-Aminomethyl-1H-pyridin-2-one Analogs
Introduction
The journey of a drug from initial discovery to market is a lengthy, costly, and often precarious process. A significant contributor to late-stage failures is the unfavorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of drug candidates.[1][2][3] To mitigate these risks, in silico ADMET prediction has emerged as an indispensable tool in modern drug discovery, enabling the early identification and optimization of compounds with promising pharmacokinetic and safety profiles.[3][4][5] This technical guide provides a comprehensive overview of the principles and methodologies of in silico ADMET prediction, using a hypothetical series of 5-Aminomethyl-1H-pyridin-2-one analogs as a case study to illustrate the application of these techniques.
The early assessment of ADMET properties is crucial for reducing the attrition rate of drug candidates in the development pipeline.[6] Computational approaches offer a rapid and cost-effective means to evaluate a large number of molecules, allowing researchers to prioritize resources for the most promising candidates.[3][5] These methods range from quantitative structure-activity relationship (QSAR) models to sophisticated machine learning and artificial intelligence algorithms.[5][7][8]
This guide is intended for researchers, scientists, and drug development professionals seeking to leverage in silico tools for ADMET profiling. It will cover the fundamental concepts, present a generalized workflow, and provide examples of data presentation and visualization to aid in the interpretation and decision-making process.
Core Concepts in ADMET Prediction
A thorough understanding of the individual components of ADMET is fundamental to interpreting in silico predictions:
-
Absorption: For a drug to be effective, it must first be absorbed into the bloodstream. In silico models predict parameters such as human intestinal absorption (HIA), Caco-2 cell permeability (a model for gut wall permeation), and P-glycoprotein (P-gp) substrate and inhibitor potential, which can impact drug efflux.[6][9]
-
Distribution: Once absorbed, a drug is distributed throughout the body. Key predicted properties include blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and the volume of distribution (VDss). These factors determine the extent to which a drug reaches its target site and its potential for off-target effects.[10]
-
Metabolism: The body's enzymatic machinery metabolizes drugs, which can lead to their activation, inactivation, or the formation of toxic byproducts. In silico tools predict the sites of metabolism (SOM) and interactions with cytochrome P450 (CYP) enzymes, the primary family of drug-metabolizing enzymes.[10]
-
Excretion: The parent drug and its metabolites are eventually eliminated from the body. While direct prediction of excretion pathways is complex, related parameters like clearance can be estimated.
-
Toxicity: Predicting potential toxicity is one of the most critical aspects of in silico ADMET modeling. Common endpoints include cardiotoxicity (e.g., hERG inhibition), hepatotoxicity (liver toxicity), mutagenicity (Ames test), and carcinogenicity.[9]
Methodology for In Silico ADMET Prediction
The following outlines a generalized workflow for the in silico ADMET prediction of a novel series of compounds, such as the this compound analogs.
Compound Library Preparation
The initial step involves the creation of a 2D or 3D representation of the molecules of interest. For our case study, a series of hypothetical this compound analogs with varying substitutions (R1, R2) would be designed. The structures are typically represented in SMILES or SDF format.
Selection of In Silico Tools
A variety of commercial and open-access software platforms are available for ADMET prediction.[1][11][12][13] The choice of tools often depends on the specific endpoints of interest, the size of the compound library, and the desired level of accuracy.[14] For a comprehensive analysis, it is often advisable to use a consensus approach, integrating predictions from multiple platforms.[14]
Popular In Silico ADMET Prediction Tools:
-
Commercial: ADMET Predictor®, Discovery Studio, ACD/ADME Suite[11][13]
-
Open-Access/Web-Based: SwissADME, pkCSM, AdmetSAR, ADMETlab[1][9][12][15]
Physicochemical Property Calculation
Many ADMET properties are influenced by fundamental physicochemical characteristics. Therefore, the initial computational analysis typically involves the calculation of properties such as:
-
Molecular Weight (MW)
-
LogP (lipophilicity)
-
Topological Polar Surface Area (TPSA)
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA)
-
Aqueous Solubility (LogS)
These parameters are often used to assess "drug-likeness" based on established rules like Lipinski's Rule of Five.[15][16]
ADMET Property Prediction
Using the selected software, the prepared compound library is submitted for the prediction of a wide range of ADMET endpoints. The underlying algorithms for these predictions are typically based on QSAR models, machine learning, or expert systems built from large datasets of experimental data.[5][7]
Data Analysis and Visualization
The output from ADMET prediction tools can be extensive. The data must be compiled, organized, and analyzed to identify trends and potential liabilities within the compound series. Visualization techniques, such as heatmaps and scatter plots, can be employed to compare the profiles of different analogs.
Illustrative ADMET Prediction Data for this compound Analogs
The following tables present hypothetical but realistic in silico ADMET prediction data for a series of this compound analogs. This data is for illustrative purposes to demonstrate how such information would be structured and interpreted.
Table 1: Physicochemical Properties and Drug-Likeness
| Compound ID | R1 | R2 | MW ( g/mol ) | LogP | TPSA (Ų) | HBD | HBA | Lipinski Violations |
| Parent | H | H | 138.15 | -0.5 | 69.8 | 3 | 3 | 0 |
| Analog-1 | CH3 | H | 152.18 | -0.1 | 69.8 | 3 | 3 | 0 |
| Analog-2 | H | Cl | 172.60 | 0.2 | 69.8 | 3 | 3 | 0 |
| Analog-3 | F | H | 156.14 | -0.4 | 69.8 | 3 | 3 | 0 |
| Analog-4 | CH3 | Cl | 186.62 | 0.6 | 69.8 | 3 | 3 | 0 |
Table 2: Absorption and Distribution Properties
| Compound ID | HIA (%) | Caco-2 Perm. (nm/s) | BBB Permeant | P-gp Substrate | PPB (%) |
| Parent | High | >10 | Yes | No | <50 |
| Analog-1 | High | >10 | Yes | No | <50 |
| Analog-2 | High | >10 | Yes | No | 55 |
| Analog-3 | High | >10 | Yes | No | <50 |
| Analog-4 | Moderate | 5-10 | No | Yes | 65 |
Table 3: Metabolism and Toxicity Properties
| Compound ID | CYP2D6 Inhibitor | CYP3A4 Inhibitor | hERG Inhibitor | Ames Mutagenicity | Hepatotoxicity |
| Parent | No | No | Low Risk | Negative | Low Risk |
| Analog-1 | No | No | Low Risk | Negative | Low Risk |
| Analog-2 | No | Yes | Low Risk | Negative | Low Risk |
| Analog-3 | No | No | Low Risk | Negative | Low Risk |
| Analog-4 | Yes | Yes | High Risk | Positive | High Risk |
Visualization of Workflows and Relationships
Diagrams are powerful tools for representing complex processes and relationships in a clear and concise manner. The following diagrams, generated using the DOT language, illustrate key aspects of the in silico ADMET prediction workflow.
Caption: A generalized workflow for in silico ADMET prediction of novel compounds.
Caption: Interrelationships between the different ADMET properties and their impact on efficacy.
Caption: A decision-making workflow based on the predicted in silico ADMET profile.
Conclusion
In silico ADMET prediction has become an integral part of modern drug discovery, providing a powerful framework for the early identification of promising drug candidates and the mitigation of potential liabilities.[3] By integrating computational tools into the design-test-analyze cycle, researchers can make more informed decisions, reduce the reliance on costly and time-consuming experimental assays, and ultimately increase the probability of success in the drug development pipeline.[4][6]
While in silico models are valuable predictive tools, it is important to recognize their limitations. These models are based on existing data and may not be equally accurate for all chemical scaffolds.[2] Therefore, in silico predictions should be viewed as a guide to prioritize compounds for experimental validation rather than a replacement for in vitro and in vivo studies. The continued development of more sophisticated algorithms and the expansion of high-quality training datasets will further enhance the predictive power and utility of in silico ADMET modeling in the years to come.
References
- 1. ADMETlab 2.0 [admetmesh.scbdd.com]
- 2. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugpatentwatch.com [drugpatentwatch.com]
- 4. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 5. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 10. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 12. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 13. acdlabs.com [acdlabs.com]
- 14. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug-likeness analysis, in silico ADMET profiling of compounds in Kedrostis foetidissima (Jacq.) Cogn, and antibacterial activity of the plant extract - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benthamscience.com [benthamscience.com]
Initial Biological Screening of Novel 5-Aminomethyl-1H-pyridin-2-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological screening of novel 5-aminomethyl-1H-pyridin-2-one derivatives, a promising class of compounds with potential therapeutic applications in oncology and beyond. This document outlines detailed experimental protocols for key in vitro assays, presents a framework for organizing and interpreting quantitative biological data, and illustrates relevant cellular signaling pathways and experimental workflows using Graphviz diagrams. The methodologies described herein are foundational for the preliminary assessment of the biological activity of this chemical series.
Introduction
Pyridin-2(1H)-one and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The this compound scaffold represents a key pharmacophore that can be readily functionalized to explore structure-activity relationships (SAR) and optimize for potency and selectivity against various biological targets. The initial biological screening of novel analogues is a critical step in the drug discovery pipeline to identify lead compounds for further development. This guide details the essential in vitro assays for a primary biological evaluation, focusing on anticancer activity.
Data Presentation: Summarized Biological Activities
The effective organization of quantitative data is paramount for the comparative analysis of a novel series of compounds. The following tables provide a template for summarizing the results from initial biological screening assays.
Disclaimer: The data presented in these tables are representative examples for illustrative purposes and are based on activities reported for structurally related pyridinone derivatives. Actual values for novel this compound derivatives must be determined experimentally.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | R1 Substituent | R2 Substituent | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| AP-1 | H | Phenyl | 15.2 | 22.5 | 18.9 |
| AP-2 | H | 4-Chlorophenyl | 8.7 | 12.1 | 9.5 |
| AP-3 | H | 4-Methoxyphenyl | 12.5 | 19.8 | 15.3 |
| AP-4 | Methyl | Phenyl | 10.1 | 15.6 | 12.8 |
| AP-5 | Methyl | 4-Chlorophenyl | 5.3 | 7.9 | 6.1 |
| AP-6 | Methyl | 4-Methoxyphenyl | 9.8 | 14.2 | 11.7 |
| Doxorubicin | - | - | 0.8 | 1.2 | 0.9 |
Table 2: Kinase Inhibitory Activity of Selected Derivatives
| Compound ID | Target Kinase | IC50 (nM) |
| AP-5 | PI3Kα | 85 |
| AP-5 | mTOR | 120 |
| AP-5 | AKT1 | 250 |
| Staurosporine | Multiple | 5 |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable biological screening. The following sections provide step-by-step methodologies for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This assay measures the inhibition of a specific kinase by quantifying the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human kinase (e.g., PI3K, mTOR, AKT)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
384-well white plates
-
Multimode plate reader with luminescence detection
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds or DMSO to the wells of a 384-well plate.
-
Kinase Reaction: Prepare a kinase/substrate master mix in kinase assay buffer. Add 5 µL of this mix to each well.
-
Reaction Initiation: Prepare an ATP solution in the assay buffer. Add 5 µL of the ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Signal Generation: Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in the PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.
Conclusion
This technical guide provides a foundational framework for the initial biological screening of novel this compound derivatives. The detailed protocols for cytotoxicity, kinase inhibition, and cell cycle analysis, coupled with a structured approach to data presentation and visualization of key concepts, will aid researchers in the efficient and effective evaluation of this promising class of compounds. The insights gained from these initial studies are crucial for identifying lead candidates and guiding further optimization efforts in the pursuit of novel therapeutics.
Understanding the Tautomerism in 5-Aminomethyl-1H-pyridin-2-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric equilibrium of 5-Aminomethyl-1H-pyridin-2-one. While direct experimental quantitative data for this specific compound is not extensively available in the reviewed literature, this document synthesizes information from closely related 2-pyridone analogues to provide a robust understanding of its expected behavior. This guide covers the theoretical basis of the tautomerism, the influence of environmental factors, detailed experimental protocols for its investigation, and comparative data from related compounds.
Introduction to Tautomerism in 2-Pyridone Systems
Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a fundamental concept in organic chemistry with significant implications in drug design, biochemistry, and materials science. For 2-pyridone and its derivatives, the most prominent tautomeric relationship is the lactam-lactim equilibrium. This involves the migration of a proton between the nitrogen and oxygen atoms of the heterocyclic ring.
In the case of this compound, this equilibrium exists between the lactam (keto) form, 5-(aminomethyl)pyridin-2(1H)-one, and the lactim (enol) form, 5-(aminomethyl)pyridin-2-ol. The position of this equilibrium is crucial as the two tautomers can exhibit different physicochemical properties, including solubility, lipophilicity, hydrogen bonding capabilities, and receptor binding affinities.
The general trend for 2-pyridone tautomerism is that the lactam form is favored in the solid state and in polar solvents, while the lactim form is more prevalent in the gas phase and non-polar solvents.[1][2] Substituents on the pyridone ring can significantly influence the position of this equilibrium.[3]
The Tautomeric Equilibrium of this compound
The two primary tautomers of this compound are depicted below. The PubChem database lists "5-(aminomethyl)pyridin-2-ol" as a synonym for "5-(aminomethyl)pyridin-2(1H)-one," indicating the recognized existence of both forms.[4]
The aminomethyl group at the 5-position is an electron-donating group. Computational studies on substituted pyridones suggest that both electron-donating and electron-withdrawing groups can modulate the tautomeric equilibrium.[3] The specific influence of the aminomethyl group would be a combination of its inductive and potential hydrogen-bonding effects, which could stabilize either tautomer depending on the solvent environment.
Quantitative Analysis of Tautomerism in Substituted 2-Pyridones
While specific quantitative data for this compound is lacking, extensive studies on related compounds provide a valuable framework for understanding its likely behavior. The equilibrium constant (KT = [lactim]/[lactam]) is a key parameter.
| Compound | Solvent | KT ([lactim]/[lactam]) | ΔG (kJ/mol) | Reference |
| 2-Pyridone | Gas Phase | ~2.5 - 3.0 | -3.23 | [1][5] |
| 2-Pyridone | Cyclohexane | 0.59 | 1.3 | [1] |
| 2-Pyridone | Water | 0.0011 | 16.7 | [1] |
| 5-Nitro-2-pyridone | Gas Phase | ~0.6 - 0.7 | ~1.3 | [6] |
| 6-Chloro-2-pyridone | D₂O (25°C) | 0.476 | 1.8 | [7] |
Table 1: Tautomeric Equilibrium Data for 2-Pyridone and Derivatives.
Experimental Protocols for Tautomer Analysis
The determination of the tautomeric equilibrium constant and the characterization of the individual tautomers can be achieved through various spectroscopic techniques. Below are detailed methodologies for NMR and UV-Vis spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is a powerful tool for studying tautomerism, as the two forms in equilibrium often give rise to distinct sets of signals, provided the rate of interconversion is slow on the NMR timescale.[8]
Objective: To identify the signals corresponding to the lactam and lactim tautomers of this compound and to determine the equilibrium constant (KT) in different solvents.
Materials:
-
This compound sample
-
Deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄, D₂O)
-
NMR tubes
-
Internal standard (e.g., Tetramethylsilane - TMS)
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.[9]
-
Dissolve the sample in ~0.7 mL of the desired deuterated solvent in a clean, dry NMR tube.
-
Add a small amount of TMS as an internal reference (0 ppm).
-
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum.
-
Data Acquisition Parameters (General Guidelines): [9]
-
Number of scans: 16-64 (adjust for desired signal-to-noise ratio)
-
Relaxation delay (d1): 5 seconds (to ensure full relaxation for quantitative integration)
-
Pulse width: 30-45 degrees
-
-
Data Analysis:
-
Identify two sets of signals corresponding to the aromatic protons of the lactam and lactim forms. The chemical shifts will differ due to the different electronic environments.
-
Choose a pair of well-resolved, non-overlapping signals, one for each tautomer.
-
Carefully integrate these signals. The ratio of the integrals is directly proportional to the molar ratio of the tautomers.
-
Calculate KT: KT = (Integral of lactim signal) / (Integral of lactam signal)
-
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Analysis:
-
The carbonyl carbon (C=O) of the lactam form will have a characteristic chemical shift around 160-170 ppm.
-
The corresponding carbon (C-OH) in the lactim form will be shifted upfield.
-
The chemical shifts of the other ring carbons will also differ between the two tautomers.
-
-
UV-Visible (UV-Vis) Spectroscopy Protocol
UV-Vis spectroscopy can be used to determine the tautomeric ratio if the two tautomers have distinct absorption maxima.[10]
Objective: To determine the tautomeric equilibrium constant (KT) by analyzing the UV-Vis absorption spectrum.
Materials:
-
This compound sample
-
Spectroscopic grade solvents (e.g., cyclohexane, ethanol, water)
-
Quartz cuvettes (1 cm path length)
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a series of dilutions to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
-
Spectral Acquisition:
-
Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (e.g., 200-400 nm).
-
Use the pure solvent as a blank.
-
-
Data Analysis:
-
The lactam and lactim forms of 2-pyridone derivatives typically show different λmax values.
-
Deconvolute the overlapping absorption bands corresponding to each tautomer. This can be done using specialized software or by assuming Gaussian/Lorentzian peak shapes.
-
The ratio of the areas of the deconvoluted peaks, corrected for their respective molar extinction coefficients (ε), gives the ratio of the tautomers.
-
KT = (Arealactim * εlactam) / (Arealactam * εlactim)
-
Note: Determining the molar extinction coefficients for the pure tautomers can be challenging and may require the use of N-methylated (locked lactam) and O-methylated (locked lactim) analogues.
-
Visualizing Workflows and Relationships
General Experimental Workflow for Tautomer Quantification
The following diagram outlines the general workflow for the experimental determination of the tautomeric equilibrium constant.
Influence of Solvent Polarity on Tautomeric Equilibrium
The polarity of the solvent plays a critical role in shifting the lactam-lactim equilibrium. This relationship is a key consideration in experimental design and for understanding the behavior of the molecule in different environments, such as in biological media versus a non-polar lipid membrane.
Conclusion
The tautomerism of this compound between its lactam and lactim forms is a critical aspect of its chemical character. While direct quantitative experimental data for this specific molecule is sparse, a comprehensive understanding can be built upon the extensive research conducted on 2-pyridone and its derivatives. The equilibrium is highly sensitive to the solvent environment, with polar solvents favoring the lactam form and non-polar solvents favoring the lactim form. The methodologies outlined in this guide provide a clear path for researchers to experimentally determine the tautomeric equilibrium constant using standard spectroscopic techniques like NMR and UV-Vis. Such studies are essential for a complete characterization of this molecule and for predicting its behavior in various applications, from medicinal chemistry to materials science.
References
- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemtube3d.com [chemtube3d.com]
- 3. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-(Aminomethyl)pyridin-2(1H)-one | C6H8N2O | CID 14846981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. squ.elsevierpure.com [squ.elsevierpure.com]
- 7. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Structural Elucidation of 5-Aminomethyl-1H-pyridin-2-one and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminomethyl-1H-pyridin-2-one and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. Their structural features, particularly the substituted pyridin-2-one core, make them attractive scaffolds for targeting a variety of biological pathways. A thorough understanding of their three-dimensional structure and physicochemical properties is paramount for rational drug design and the development of novel therapeutics. This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of this compound class. While specific experimental data for the parent compound, this compound, is not extensively available in the public domain, this document outlines the expected analytical characteristics and detailed experimental protocols based on the analysis of its closely related derivatives and the foundational chemistry of the pyridin-2-one scaffold.
Introduction
The pyridin-2(1H)-one moiety is a "privileged structure" in medicinal chemistry, frequently found in both natural products and synthetic molecules with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The introduction of an aminomethyl group at the C5 position offers a key site for further functionalization, enabling the modulation of pharmacological properties such as solubility, bioavailability, and target-binding affinity. This guide will detail the suite of analytical techniques employed to unequivocally determine the structure of this compound and its derivatives.
Physicochemical Properties
A summary of the basic physicochemical properties for this compound is presented below. These values are typically computed or experimentally determined to provide foundational knowledge of the molecule.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | PubChem[1] |
| Molecular Weight | 124.14 g/mol | PubChem[1] |
| CAS Number | 131052-84-1 | Guidechem[2] |
| Appearance | Light-green to Brown Solid | Guidechem[2] |
| Predicted pKa | 11.98 ± 0.10 | Guidechem[2] |
| Storage Temperature | 2–8 °C under inert gas | Guidechem[2] |
Synthesis and Purification
The synthesis of this compound derivatives often involves multi-step reaction sequences. A general synthetic approach is outlined below, based on established protocols for similar pyridinone structures.
General Synthesis Workflow
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative example for the synthesis of a pyridin-2-one derivative, adapted from literature procedures for related compounds.
-
Step 1: Nitration of a Pyridine Precursor. A solution of the substituted pyridine in concentrated sulfuric acid is cooled to 0°C. A mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10°C. The reaction is stirred for several hours and then poured onto ice. The resulting precipitate is filtered, washed with water, and dried.
-
Step 2: Reduction of the Nitro Group. The nitropyridine derivative is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere until the reaction is complete (monitored by TLC). The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.
-
Step 3: Functionalization. The resulting aminopyridine is subjected to reactions to introduce the aminomethyl precursor, which can then be converted to the final product through subsequent steps like hydrolysis and cyclization.
-
Step 4: Purification. The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound derivative.
Structural Elucidation Workflow
The definitive structural confirmation of this compound and its derivatives relies on a combination of spectroscopic and analytical techniques.
Caption: Workflow for the structural elucidation of organic compounds.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | br s | 1H | N-H (pyridinone) |
| ~7.0 - 7.5 | m | 2H | Pyridinone ring protons |
| ~6.0 - 6.5 | d | 1H | Pyridinone ring proton |
| ~3.5 - 4.0 | s | 2H | -CH₂- (aminomethyl) |
| ~2.0 - 3.0 | br s | 2H | -NH₂ (amino) |
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C=O (pyridinone) |
| ~140 - 145 | C (pyridinone ring) |
| ~120 - 130 | CH (pyridinone ring) |
| ~100 - 110 | C (pyridinone ring) |
| ~40 - 45 | -CH₂- (aminomethyl) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3400 | Strong, Broad | N-H stretching (pyridinone and amino) |
| 3000 - 3100 | Medium | C-H stretching (aromatic) |
| 2850 - 2950 | Medium | C-H stretching (aliphatic -CH₂-) |
| 1640 - 1680 | Strong | C=O stretching (pyridinone) |
| 1550 - 1600 | Medium | C=C stretching (aromatic ring) |
| 1400 - 1500 | Medium | C-N stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (124.14 for the parent compound).
-
Key Fragments:
-
Loss of the aminomethyl group (-CH₂NH₂) resulting in a fragment at m/z [M - 30].
-
Cleavage of the C-C bond between the ring and the aminomethyl group.
-
Typical fragmentation of the pyridinone ring.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent (e.g., methanol, ethanol, or a solvent mixture).
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (often 100 K to minimize thermal vibrations).
-
Structure Solution and Refinement: The collected data are processed to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters to obtain a final, accurate 3D model of the molecule.
Biological Activity and Signaling Pathways
Pyridin-2-one derivatives have been reported to exhibit a range of biological activities, often through the modulation of specific signaling pathways. For instance, some derivatives act as kinase inhibitors, which are crucial in cancer therapy.
Caption: General mechanism of kinase inhibition by pyridin-2-one derivatives.
Conclusion
The structural elucidation of this compound and its derivatives is a critical step in the exploration of their therapeutic potential. This guide has outlined the key analytical techniques and experimental protocols that are essential for their comprehensive characterization. While detailed published experimental data for the parent compound is limited, the principles and expected outcomes described herein, based on the analysis of related structures, provide a robust framework for researchers in the field of drug discovery and development. Future work should focus on the synthesis and detailed characterization of the parent compound to further enrich the understanding of this important chemical scaffold.
References
"exploring the patent landscape for 5-Aminomethyl-1H-pyridin-2-one applications"
A Technical Guide for Researchers and Drug Development Professionals
The 2-pyridone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities. This technical guide delves into the patent landscape surrounding 5-Aminomethyl-1H-pyridin-2-one and its derivatives, offering insights into their potential therapeutic applications, synthesis, and mechanisms of action. While direct patenting of the specific molecule this compound is not prevalent, the broader class of substituted 2-pyridone compounds is extensively covered in patent literature, suggesting that this particular molecule may fall under the umbrella of broader Markush claims.
This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the existing patent space, potential therapeutic avenues, and the experimental groundwork necessary for exploring the applications of this promising chemical entity. The 2-pyridone core is a versatile pharmacophore, and its derivatives have shown a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antiviral effects.[1][2][3][4][5]
Patented Therapeutic Applications of Substituted 2-Pyridone Derivatives
The patent literature reveals a broad spectrum of therapeutic applications for compounds containing the 2-pyridone moiety. These applications are summarized in the table below, providing a predictive landscape for the potential uses of this compound.
| Therapeutic Area | Specific Application | Relevant Patent Information | Potential Target/Mechanism |
| Oncology | Treatment of various cancers | Patents often claim substituted pyridinones for their anti-proliferative activity against numerous cancer cell lines.[3][6] | Inhibition of protein kinases (e.g., PIM-1, MNK1/2), histone deacetylase (HDAC), and other enzymes crucial for cancer cell survival and proliferation.[3][6][7] |
| Inflammatory Diseases | Treatment of inflammatory conditions | The 2-pyridone scaffold is a key component in compounds designed to modulate inflammatory pathways. | Inhibition of cyclooxygenase-2 (COX-2) or tryptase, which are key mediators of inflammation.[8] |
| Infectious Diseases | Antiviral and antimicrobial agents | Derivatives have been patented for their efficacy against a range of viruses and bacteria.[1][5] | Inhibition of viral replication (e.g., HBV DNA replication) or bacterial enzymes.[3] |
| Metabolic Disorders | Treatment of diabetes | Certain 2-pyridone compounds have been investigated as glucokinase activators. | Activation of glucokinase to improve glucose metabolism. |
| Neurological Disorders | Neuroprotective agents | Substituted pyridines are explored for their potential in treating neurological conditions. | Androgen receptor antagonism.[9] |
Experimental Protocols
Synthesis of this compound
While no direct patented protocol for the synthesis of this compound was identified, a plausible synthetic route can be extrapolated from the synthesis of structurally similar compounds, such as the intermediates for Finerenone. A general, hypothetical workflow is presented below.
Methodology:
-
Nitration: A substituted pyridine can be nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at a suitable position.
-
Hydroxylation: The nitropyridine derivative can then be converted to the corresponding pyridin-2-one. This can be achieved through various methods, such as reaction with a suitable hydroxide source.
-
Protection: The hydroxyl and/or other reactive functional groups may need to be protected using standard protecting group chemistry to prevent unwanted side reactions in subsequent steps.
-
Reduction: The nitro group is reduced to an amino group, typically through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C).
-
Aminomethylation: The amino group can then be converted to an aminomethyl group. This could involve reactions such as reductive amination with formaldehyde.
-
Deprotection: Finally, any protecting groups are removed to yield the target compound, this compound.
In Vitro Kinase Inhibition Assay
Given the prevalence of kinase inhibition as a mechanism of action for anticancer 2-pyridone derivatives, a representative protocol for a kinase inhibition assay is provided.[6][7]
Methodology:
-
Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, ATP, and the test compound (this compound) at various concentrations.
-
Incubation: In a microplate, incubate the kinase with the test compound for a predetermined period to allow for binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Reaction Termination: After a specific incubation time, stop the reaction using a suitable stop solution.
-
Detection: Detect the amount of phosphorylated substrate. This is often done using a specific antibody that recognizes the phosphorylated form of the substrate, coupled with a detection system (e.g., luminescence or fluorescence).
-
Data Analysis: Quantify the signal and plot the percentage of inhibition against the concentration of the test compound to determine the half-maximal inhibitory concentration (IC50) value.
Potential Signaling Pathways
Based on the patent landscape for substituted 2-pyridones in oncology, a plausible mechanism of action for this compound could be the inhibition of a key signaling pathway involved in cancer cell proliferation and survival, such as the MAPK/ERK pathway.
This diagram illustrates how an external growth factor can activate a cascade of protein kinases (RAS, RAF, MEK, ERK), ultimately leading to the activation of transcription factors that promote cell proliferation and survival. A compound like this compound could potentially inhibit one of the kinases in this pathway, such as MEK, thereby blocking the downstream signaling and inhibiting cancer cell growth.
Conclusion
While the specific compound this compound is not explicitly and frequently claimed in the current patent landscape, the extensive patenting of the broader class of 2-pyridone derivatives provides a strong foundation for its potential therapeutic applications. The existing literature suggests that this molecule is a promising candidate for development, particularly in the fields of oncology and inflammatory diseases. The provided synthetic and assay protocols, along with the hypothesized signaling pathway, offer a starting point for researchers to explore the biological activities of this compound and to potentially carve out new intellectual property in this fertile area of medicinal chemistry. Further investigation into the specific biological targets and structure-activity relationships of this compound is warranted to fully unlock its therapeutic potential.
References
- 1. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and biological evaluation of pyridone-aminal derivatives as MNK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5861419A - Substituted pyridines as selective cyclooxygenase-2 inhibitors - Google Patents [patents.google.com]
- 9. Synthesis and biological evaluation of amino-pyridines as androgen receptor antagonists for stimulating hair growth and reducing sebum production - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-Aminomethyl-1H-pyridin-2-one in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinone-containing compounds are recognized as privileged scaffolds in medicinal chemistry due to their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1][2] The pyridinone core can act as both a hydrogen bond donor and acceptor, and it serves as a versatile bioisostere for various functional groups, influencing properties like solubility and metabolic stability.[3] 5-Aminomethyl-1H-pyridin-2-one is a pyridinone derivative with potential for broad biological activity, making it an interesting candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.[1][2][4][5] HTS allows for the rapid screening of large compound libraries to identify "hit" compounds that modulate a specific biological target.[6]
This document provides detailed application notes and protocols for the utilization of this compound in two common HTS assay formats: a fluorescence polarization (FP) assay for a protein-protein interaction target and a luciferase reporter gene assay for a specific signaling pathway.
Fluorescence Polarization (FP) Assay for Screening Inhibitors of a Protein-Protein Interaction
Fluorescence polarization is a robust, homogeneous assay format widely used in HTS to study molecular interactions.[7] The assay measures the change in the polarization of fluorescent light emitted from a labeled molecule. When a small fluorescently labeled ligand is unbound, it tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger protein, its tumbling is slowed, leading to an increase in polarization. Test compounds that inhibit this interaction will displace the fluorescent ligand, causing a decrease in polarization.
Hypothetical Target: BRD4-Histone Interaction
For this application note, we will consider the interaction between Bromodomain-containing protein 4 (BRD4) and acetylated histone H4 as a hypothetical target. The pyridinone scaffold is a known motif in kinase inhibitors, and its ability to form key hydrogen bonds makes it a plausible candidate for interacting with bromodomains as well.
Data Presentation
Table 1: Hypothetical HTS FP Assay Parameters for this compound
| Parameter | Value |
| Compound | This compound |
| Target | BRD4 Bromodomain 1 (BD1) |
| Fluorescent Probe | FITC-labeled acetylated Histone H4 peptide |
| Probe Concentration | 10 nM |
| BRD4 (BD1) Concentration | 50 nM |
| Assay Buffer | 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20 |
| Incubation Time | 60 minutes at Room Temperature |
| Plate Format | 384-well, black, low-volume |
| Detection Wavelengths | Excitation: 485 nm, Emission: 535 nm |
Table 2: Hypothetical Dose-Response Data for this compound
| Concentration (µM) | % Inhibition |
| 100 | 95.2 |
| 30 | 88.7 |
| 10 | 75.4 |
| 3 | 52.1 |
| 1 | 28.9 |
| 0.3 | 10.5 |
| 0.1 | 2.3 |
| IC50 (µM) | 2.8 |
Experimental Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare a solution of 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% (w/v) Bovine Serum Albumin (BSA), and 0.01% (v/v) Tween-20.
-
BRD4 (BD1) Solution: Dilute recombinant human BRD4 (BD1) to a 2X working concentration of 100 nM in Assay Buffer.
-
Fluorescent Probe Solution: Dilute the FITC-labeled acetylated Histone H4 peptide to a 2X working concentration of 20 nM in Assay Buffer.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO, and then dilute these into Assay Buffer to achieve the desired final concentrations with a final DMSO concentration of 1%.
-
-
Assay Procedure:
-
Add 5 µL of the BRD4 (BD1) solution to each well of a 384-well plate.
-
Add 0.5 µL of the compound solution or DMSO (for controls) to the appropriate wells.
-
Add 5 µL of the Fluorescent Probe Solution to all wells.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a plate reader equipped with appropriate filters (Excitation: 485 nm, Emission: 535 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)) where mP_sample is the millipolarization value of the test well, mP_min is the average of the minimum polarization control (probe only), and mP_max is the average of the maximum polarization control (probe + protein).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualization
Caption: Workflow for a Fluorescence Polarization HTS Assay.
Luciferase Reporter Gene Assay for Screening Modulators of a Signaling Pathway
Luciferase reporter gene assays are a common cell-based HTS method used to investigate the activation or inhibition of specific signaling pathways.[8][9][10][11] In this assay, cells are engineered to express the luciferase enzyme under the control of a promoter that is responsive to a particular transcription factor. When the signaling pathway is activated, the transcription factor drives the expression of luciferase, which then catalyzes a light-producing reaction when its substrate, luciferin, is added.[11]
Hypothetical Target: NF-κB Signaling Pathway
For this application note, we will consider a hypothetical scenario where this compound is screened for its ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.
Data Presentation
Table 3: Hypothetical HTS Luciferase Assay Parameters for this compound
| Parameter | Value |
| Compound | This compound |
| Cell Line | HEK293 cells stably expressing an NF-κB luciferase reporter |
| Stimulus | Tumor Necrosis Factor-alpha (TNF-α) |
| TNF-α Concentration | 10 ng/mL |
| Cell Seeding Density | 10,000 cells/well |
| Assay Medium | DMEM with 10% FBS, 1% Penicillin-Streptomycin |
| Incubation Time | 6 hours post-stimulation |
| Plate Format | 384-well, white, solid bottom |
| Detection Reagent | ONE-Glo™ Luciferase Assay System |
Table 4: Hypothetical Dose-Response Data for this compound
| Concentration (µM) | % Inhibition of Luciferase Signal |
| 50 | 98.1 |
| 15 | 92.5 |
| 5 | 78.3 |
| 1.5 | 49.8 |
| 0.5 | 21.7 |
| 0.15 | 8.9 |
| 0.05 | 1.2 |
| IC50 (µM) | 1.6 |
Experimental Protocol
-
Cell Culture and Plating:
-
Culture HEK293 cells containing the NF-κB luciferase reporter in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
On the day of the assay, harvest the cells and resuspend them in fresh assay medium.
-
Seed 10,000 cells in 20 µL of medium into each well of a 384-well white plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell attachment.
-
-
Compound Addition and Stimulation:
-
Prepare serial dilutions of this compound in assay medium.
-
Add 5 µL of the compound solution or medium (for controls) to the appropriate wells.
-
Incubate for 1 hour at 37°C.
-
Prepare a 6X solution of TNF-α (60 ng/mL) in assay medium.
-
Add 5 µL of the TNF-α solution to all wells except for the negative control wells (add 5 µL of medium instead).
-
-
Incubation and Lysis:
-
Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the luciferase detection reagent to room temperature.
-
Add 30 µL of the ONE-Glo™ Luciferase Assay Reagent to each well.
-
Mix on a plate shaker for 2 minutes to ensure complete cell lysis.
-
-
Luminescence Reading and Data Analysis:
-
Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_min) / (RLU_max - RLU_min)) where RLU_sample is the Relative Light Units of the test well, RLU_min is the average of the negative control (unstimulated cells), and RLU_max is the average of the positive control (TNF-α stimulated cells with DMSO).
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value.
-
Visualization
Caption: Hypothetical Inhibition of the NF-κB Signaling Pathway.
Conclusion
This compound, as a representative of the versatile pyridinone class of compounds, can be effectively screened in various HTS formats. The detailed protocols for fluorescence polarization and luciferase reporter gene assays provided herein serve as a comprehensive guide for researchers. These assays are robust, scalable, and can be adapted to a wide range of biological targets and signaling pathways. The successful implementation of these screening strategies can facilitate the identification of novel bioactive molecules for further drug development.
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-(Aminomethyl)pyridin-2(1H)-one | C6H8N2O | CID 14846981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. opentrons.com [opentrons.com]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.emory.edu [med.emory.edu]
- 9. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 10. tripod.nih.gov [tripod.nih.gov]
- 11. Luciferase Assay System Protocol [promega.sg]
Application Notes and Protocols: Kinase Inhibition Assay Using 5-Aminomethyl-1H-pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates. The dysregulation of kinase activity is a well-established driver of numerous diseases, most notably cancer, making kinases a prominent target for therapeutic intervention. The pyridinone scaffold has emerged as a privileged structure in the development of potent and selective kinase inhibitors. This document provides a detailed protocol for conducting a biochemical kinase inhibition assay to evaluate the inhibitory potential of 5-Aminomethyl-1H-pyridin-2-one, a novel pyridinone-based compound.
The described protocol utilizes a luminescence-based kinase assay, a robust and high-throughput method that quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), whereas a strong luminescent signal indicates inhibition of the kinase by the test compound. This method is broadly applicable to a wide range of protein kinases.
Principle of the Assay
The core principle of this kinase inhibition assay is the measurement of ATP consumption during the phosphotransferase reaction catalyzed by a target kinase. The reaction involves the kinase, a specific substrate, and ATP. In the presence of an inhibitor, the kinase's activity is reduced, leading to less ATP being consumed. The amount of remaining ATP is then quantified using a luciferase-based system. The luciferase enzyme utilizes ATP to oxidize luciferin, generating a luminescent signal that is directly proportional to the ATP concentration. Therefore, a higher luminescent signal correlates with greater inhibition of the kinase.
Featured Kinase Signaling Pathway: A Hypothetical Model
To illustrate the potential application of a novel kinase inhibitor, consider a hypothetical signaling pathway where "Kinase X" plays a central role in a cancer-related signaling cascade.
A hypothetical signaling pathway where Kinase X is inhibited.
In this pathway, the binding of a growth factor to its receptor tyrosine kinase activates Kinase X. Activated Kinase X then phosphorylates a downstream effector, leading to the activation of a transcription factor and subsequent gene expression that promotes cell proliferation and survival. This compound is hypothesized to inhibit Kinase X, thereby blocking this signaling cascade and potentially leading to an anti-cancer effect.
Experimental Protocol: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed for a 384-well plate format, which is suitable for high-throughput screening.
Materials
-
Test Compound: this compound
-
Target Kinase: Recombinant purified protein kinase (e.g., a tyrosine kinase or serine/threonine kinase)
-
Kinase Substrate: A specific peptide or protein substrate for the target kinase
-
Assay Buffer: 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA
-
ATP: Adenosine triphosphate, high purity
-
DMSO: Dimethyl sulfoxide, molecular biology grade
-
Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine)
-
Detection Reagent: Luminescence-based ATP detection kit (e.g., Kinase-Glo® Luminescent Kinase Assay)[1][2][3]
-
Plates: White, opaque, flat-bottom 384-well assay plates
-
Instrumentation: Multichannel pipettor or automated liquid handler, plate shaker, and a luminescence plate reader
Experimental Workflow
Workflow for the kinase inhibition assay.
Procedure
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution of the test compound in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilution).
-
Include a DMSO-only control (vehicle control) and a positive control inhibitor.
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 50 nL) of the diluted compounds, vehicle control, and positive control to the designated wells of a 384-well plate.
-
-
Kinase Reaction Mixture Preparation:
-
Prepare a master mix of the kinase reaction solution containing the assay buffer, the target kinase, and its specific substrate. The final concentrations of the enzyme and substrate should be optimized for the specific assay conditions and should be at or near their respective Km values to ensure sensitive detection of inhibition.
-
-
Initiation of Kinase Reaction:
-
Dispense the kinase reaction mixture into each well of the assay plate containing the compounds.
-
Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells. This will serve as a background control.
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should ideally be at its Km value for the kinase.
-
Mix the plate gently on a plate shaker for 1 minute.
-
-
Incubation:
-
Incubate the plate at room temperature (or 30°C, depending on the kinase) for a predetermined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Signal Detection:
-
After incubation, add the ATP detection reagent (e.g., Kinase-Glo® reagent) to all wells in an amount equal to the volume of the kinase reaction.[1][3] This will stop the kinase reaction and initiate the luminescence reaction.
-
Incubate the plate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence intensity of each well using a plate reader.
-
Data Presentation and Analysis
The raw data from the plate reader (Relative Luminescence Units, RLU) should be processed to determine the inhibitory activity of this compound.
Calculation of Percent Inhibition:
The percent inhibition for each concentration of the test compound is calculated using the following formula:
Where:
-
RLU_compound is the luminescence signal in the presence of the test compound.
-
RLU_no_kinase is the background luminescence signal from wells with no kinase.
-
RLU_vehicle is the maximum luminescence signal from wells with DMSO only (0% inhibition).
IC₅₀ Determination:
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the activity of the kinase by 50%. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic dose-response curve.
Hypothetical Quantitative Data:
The following table summarizes hypothetical data for the inhibition of Kinase X by this compound.
| Concentration (nM) | % Inhibition (Mean ± SD) |
| 10000 | 98.5 ± 1.2 |
| 3333 | 95.2 ± 2.1 |
| 1111 | 88.7 ± 3.5 |
| 370 | 75.4 ± 4.2 |
| 123 | 52.1 ± 3.8 |
| 41 | 28.9 ± 2.9 |
| 13.7 | 10.5 ± 1.5 |
| 4.6 | 2.1 ± 0.8 |
| 1.5 | 0.5 ± 0.3 |
| 0.5 | 0.1 ± 0.1 |
| IC₅₀ (nM) | 115.8 |
Conclusion
This document provides a comprehensive protocol for the evaluation of this compound as a potential kinase inhibitor using a luminescence-based assay. The detailed methodology, from compound preparation to data analysis, is designed to be readily implemented in a drug discovery setting. The provided hypothetical data and signaling pathway serve as a framework for interpreting the experimental results. This robust and high-throughput assay is a critical first step in characterizing the potency and potential therapeutic utility of novel kinase inhibitors. Further studies, including selectivity profiling against a panel of kinases and cell-based assays, would be necessary to fully elucidate the biological activity of this compound.
References
Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA®) for Target Engagement of Pyridinone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique used to assess the engagement of a drug candidate with its intracellular target protein in a physiologically relevant environment.[1][2][3] This method relies on the principle that the thermal stability of a protein is altered upon ligand binding.[4][5] When a small molecule, such as a pyridinone derivative, binds to its target, it can stabilize the protein structure, leading to an increase in its melting temperature (Tagg).[5] By subjecting cells or cell lysates to a temperature gradient and quantifying the amount of soluble protein remaining, CETSA provides direct evidence of target engagement.[3][4]
Pyridinone-containing compounds represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including roles as kinase inhibitors.[6][7][8] Kinases, such as those in the mitogen-activated protein kinase (MAPK) pathways (e.g., p38, JNK, ERK), are crucial regulators of cellular processes and are frequently implicated in diseases like cancer and inflammatory disorders.[9][10][11] Therefore, confirming that a pyridinone-based inhibitor reaches and binds to its intended kinase target within the cell is a critical step in drug development.
These application notes provide detailed protocols for utilizing CETSA to determine the target engagement of pyridinone derivatives, using a p38 MAPK inhibitor as a representative example.
Key Concepts
Two primary CETSA formats are employed to characterize target engagement:
-
CETSA Melt Curve (Thermal Shift Assay): In this format, cells or cell lysates are treated with a fixed concentration of the pyridinone derivative and subjected to a range of temperatures. The temperature at which 50% of the target protein denatures and precipitates is its apparent aggregation temperature (Tagg). A shift in the Tagg in the presence of the compound compared to a vehicle control indicates target engagement.[1][5]
-
Isothermal Dose-Response Fingerprint (ITDRFCETSA): This assay is conducted at a single, fixed temperature (often near the Tagg of the unbound protein) with varying concentrations of the pyridinone derivative. This allows for the determination of the compound's potency in stabilizing its target, typically expressed as an EC50 value.[1][12]
Data Presentation
The quantitative data generated from CETSA experiments can be summarized in the following tables for clear comparison.
Table 1: Representative CETSA Melt Curve Data for a Pyridinone-based p38 MAPK Inhibitor
| Temperature (°C) | % Soluble p38 MAPK (Vehicle Control) | % Soluble p38 MAPK (10 µM Pyridinone Derivative) |
| 40 | 100 | 100 |
| 45 | 98 | 100 |
| 50 | 85 | 95 |
| 55 | 52 | 88 |
| 60 | 25 | 75 |
| 65 | 10 | 50 |
| 70 | 5 | 20 |
| Tagg (°C) | ~54.5 | ~64.0 |
Table 2: Representative Isothermal Dose-Response (ITDRF) CETSA Data
| Pyridinone Derivative Conc. (µM) | % Soluble p38 MAPK at 58°C |
| 0 (Vehicle) | 35 |
| 0.01 | 40 |
| 0.1 | 55 |
| 1 | 75 |
| 10 | 90 |
| 100 | 92 |
| EC50 (µM) | ~0.25 |
Mandatory Visualizations
Caption: CETSA Experimental Workflow Diagram.
Caption: Simplified p38 MAPK Signaling Pathway.
Experimental Protocols
Protocol 1: CETSA Melt Curve Analysis for a Pyridinone Derivative
This protocol outlines the steps to determine the thermal shift of a target protein (e.g., p38 MAPK) upon binding to a pyridinone derivative.
Materials:
-
Cell line expressing the target protein (e.g., HeLa or U937 cells for p38 MAPK)
-
Cell culture medium and supplements
-
Pyridinone derivative stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease/phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge (capable of >15,000 x g)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody against the target protein (e.g., anti-p38 MAPK)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80% confluency.
-
Treat cells with the desired concentration of the pyridinone derivative (e.g., 10 µM) or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvest and Preparation:
-
Harvest cells by scraping or trypsinization, then wash with ice-cold PBS.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors to a final concentration of approximately 1-5 x 10^7 cells/mL.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes (e.g., 50 µL per tube).
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 5°C increments) for 3-5 minutes using a thermal cycler. Include a non-heated control (room temperature or 37°C).[8]
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding an equal volume of lysis buffer and incubating on ice.
-
-
Separation of Soluble Fraction:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[13]
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Normalize the samples to the same protein concentration.
-
Perform SDS-PAGE and Western blotting to detect the amount of soluble target protein in each sample.
-
Quantify the band intensities using densitometry.
-
-
Data Analysis:
-
Plot the percentage of soluble target protein (relative to the non-heated control) against the temperature for both the vehicle- and compound-treated samples to generate melt curves.
-
Determine the Tagg for each condition, which is the temperature at which 50% of the protein is denatured.
-
Protocol 2: Isothermal Dose-Response Fingerprint (ITDRFCETSA)
This protocol is used to determine the potency of a pyridinone derivative in stabilizing its target protein at a fixed temperature.
Materials:
-
Same as Protocol 1.
Procedure:
-
Cell Culture and Lysate Preparation:
-
Culture and harvest cells as described in Protocol 1.
-
-
Compound Treatment:
-
Prepare a serial dilution of the pyridinone derivative (e.g., from 0.01 µM to 100 µM).
-
Aliquot the cell suspension and treat with the different concentrations of the pyridinone derivative or vehicle control for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Choose a single temperature for the heat challenge based on the melt curve data from Protocol 1. This temperature should be in the steep part of the vehicle-treated curve to maximize the assay window (e.g., 58°C from Table 1).
-
Heat all samples at this fixed temperature for 3-5 minutes, followed by immediate cooling on ice.
-
-
Cell Lysis, Separation, and Analysis:
-
Follow steps 4-6 from Protocol 1 to lyse the cells, separate the soluble fraction, and quantify the target protein by Western blotting.
-
-
Data Analysis:
-
Plot the amount of soluble target protein against the logarithm of the pyridinone derivative concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound required to achieve 50% of the maximal stabilizing effect.
-
Conclusion
The Cellular Thermal Shift Assay provides a robust and physiologically relevant method to confirm the direct binding of pyridinone derivatives to their intracellular targets. By generating both melt curves and isothermal dose-response curves, researchers can gain valuable insights into the target engagement and cellular potency of their compounds. This information is crucial for establishing structure-activity relationships (SAR) and for making informed decisions in the drug discovery and development process.[14] The protocols provided herein offer a framework for applying CETSA to the study of pyridinone-based inhibitors and can be adapted for various targets and cell systems.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 3. anygenes.com [anygenes.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating 5-Aminomethyl-1H-pyridin-2-one Efficacy in Cell-Based Assays
For Research Use Only.
Abstract
These application notes provide a comprehensive framework for evaluating the efficacy of 5-Aminomethyl-1H-pyridin-2-one using a series of quantitative cell-based assays. The protocols described herein are designed for researchers, scientists, and drug development professionals to assess the compound's effects on cell viability, apoptosis, and the modulation of a key intracellular signaling pathway. While the precise mechanism of this compound is an active area of investigation, these protocols are based on the hypothesis that the compound inhibits a critical kinase cascade, such as the MEK/ERK pathway, which is frequently dysregulated in cancer.
Introduction
The pyridinone scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets, including kinases.[1][2] this compound is a pyridinone derivative with potential therapeutic applications. Evaluating its efficacy requires robust and reproducible cell-based assays that can quantify its biological effects at a cellular and molecular level.[3][4][5] This document provides detailed protocols for a tiered approach to efficacy testing:
-
Primary Assay: Assessment of general cytotoxicity and anti-proliferative effects.
-
Secondary Assay: Quantification of apoptosis induction.
-
Tertiary Assay: Mechanistic validation of target engagement within a signaling pathway.
For these protocols, we will use the human colorectal carcinoma cell line HCT116 as a model system, where the target pathway is known to be active.
Overall Experimental Workflow
The evaluation of this compound follows a logical progression from broad phenotypic effects to specific mechanistic insights. The workflow is designed to first confirm cytotoxic activity, then determine if the observed cell death is due to apoptosis, and finally, to investigate the molecular mechanism by which the compound elicits these effects.
Hypothetical Signaling Pathway: MEK/ERK Inhibition
To illustrate the mechanistic studies, we hypothesize that this compound inhibits the MEK1/2 kinases. This inhibition prevents the phosphorylation and subsequent activation of ERK1/2, a key downstream effector that promotes cell proliferation and survival. The Western blot protocol is designed to test this hypothesis by measuring the levels of phosphorylated ERK (p-ERK).
Experimental Protocols
Protocol 1: Cell Viability XTT Assay
This assay measures the metabolic activity of cells as an indicator of viability.[6] Metabolically active cells reduce the XTT tetrazolium salt to a colored formazan product.[6]
Materials:
-
HCT116 cells
-
DMEM with 10% FBS
-
This compound
-
XTT Cell Viability Assay Kit
-
96-well clear, flat-bottom plates
-
Microplate reader (450-500 nm absorbance)
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2x serial dilution of this compound in culture medium. Remove the medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
XTT Reagent Addition: Prepare the XTT/electron-coupling solution mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Data Acquisition: Shake the plate gently and measure the absorbance at 475 nm using a microplate reader.[6]
Protocol 2: Apoptosis Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[7][8] The assay reagent contains a proluminescent caspase-3/7 substrate that is cleaved to produce a light signal.[7][9]
Materials:
-
HCT116 cells
-
Culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay System
-
96-well white, opaque-walled plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HCT116 cells in a white-walled 96-well plate at 10,000 cells/well in 100 µL of medium. Incubate for 24 hours.
-
Compound Treatment: Treat cells with this compound at concentrations around the predetermined IC50 value (from Protocol 1) and a positive control (e.g., Staurosporine). Include vehicle controls.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO₂.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.[9]
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.[9]
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 2 minutes at 300-500 rpm. Incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Protocol 3: Mechanistic Western Blot for p-ERK
This protocol assesses the phosphorylation status of ERK1/2 to validate the compound's proposed mechanism of action. A decrease in phosphorylated ERK (p-ERK) relative to total ERK would support the hypothesis of MEK inhibition.[10][11]
Materials:
-
HCT116 cells
-
6-well plates
-
This compound
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors[12][13]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer system (PVDF membrane)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-Total-ERK1/2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL detection reagent and imaging system
Procedure:
-
Cell Treatment: Seed HCT116 cells in 6-well plates. Grow to 70-80% confluency and treat with the compound for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 150 µL of ice-cold lysis buffer containing inhibitors. Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.[11]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20 µ g/lane ), mix with Laemmli buffer, boil for 5 minutes, and load onto an SDS-PAGE gel.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[11]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST to reduce background.[12]
-
Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-ERK, 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Washing & Secondary Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane again, apply ECL reagent, and capture the chemiluminescent signal with a digital imager.[11]
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe for Total-ERK and GAPDH (loading control).
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Cell Viability and IC50 Determination
| Compound Concentration (µM) | % Viability (Mean ± SD) |
|---|---|
| 0 (Vehicle) | 100.0 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1.0 | 85.7 ± 6.2 |
| 5.0 | 52.1 ± 4.8 |
| 10.0 | 25.3 ± 3.9 |
| 50.0 | 5.1 ± 2.1 |
| Calculated IC50 (µM) | 4.8 |
Table 2: Caspase-3/7 Activity
| Treatment | Concentration (µM) | Luminescence (RLU) | Fold Change vs. Vehicle |
|---|---|---|---|
| Vehicle Control | - | 15,250 ± 1,100 | 1.0 |
| This compound | 5.0 | 68,500 ± 5,300 | 4.5 |
| This compound | 10.0 | 95,100 ± 7,800 | 6.2 |
| Staurosporine (Positive Ctrl) | 1.0 | 120,400 ± 9,500 | 7.9 |
Table 3: Western Blot Densitometry Analysis
| Treatment | Concentration (µM) | p-ERK / Total ERK Ratio (Normalized) |
|---|---|---|
| Vehicle Control | - | 1.00 |
| This compound | 5.0 | 0.35 |
| this compound | 10.0 | 0.12 |
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. lifescienceglobal.com [lifescienceglobal.com]
- 5. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 8. Caspase 3/7 Activity [protocols.io]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application of 5-Aminomethyl-1H-pyridin-2-one in Anti-Inflammatory Drug Discovery: A Scaffolding Approach
Introduction: The pyridinone scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects.[1] While direct studies on 5-Aminomethyl-1H-pyridin-2-one are not extensively documented in publicly available literature, its structural analogs, particularly pyridazinone and other pyridone derivatives, have shown considerable promise as anti-inflammatory agents.[2][3] This document outlines potential applications and research protocols for this compound, drawing insights from the investigation of its structural relatives. The primary mechanisms of action for these related compounds often involve the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2), phosphodiesterase type 4 (PDE4), and modulation of inflammatory signaling pathways like NF-κB.[2][4][5]
Potential Anti-Inflammatory Mechanisms
Based on studies of related pyridinone and pyridazinone derivatives, this compound could potentially exert anti-inflammatory effects through several mechanisms:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Many pyridazinone derivatives are potent and selective inhibitors of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[4][6][7][8]
-
Modulation of Pro-inflammatory Cytokine Production: These compounds have been shown to reduce the production of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular models of inflammation.[4][6][7]
-
Inhibition of Nitric Oxide (NO) and Reactive Oxygen Species (ROS): Overproduction of NO and ROS contributes to inflammatory processes. Related compounds have demonstrated the ability to inhibit the production of these mediators.[6][7]
-
Downregulation of the NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammatory gene expression. Some pyridazinone derivatives have been found to suppress NF-κB activation.[2][6][7]
-
Inhibition of Phosphodiesterase 4 (PDE4): Certain pyridazinone derivatives act as PDE4 inhibitors, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, subsequently reducing inflammatory responses.[5]
Data from Structurally Related Pyridinone and Pyridazinone Derivatives
The following tables summarize the anti-inflammatory activity of various pyridinone and pyridazinone derivatives, which can serve as a benchmark for evaluating this compound.
Table 1: In Vitro COX-2 Inhibition by Pyridazinone Derivatives
| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference Compound | COX-2 IC50 (µM) | SI |
| 3d | 0.425 | - | Celecoxib | - | - |
| 3e | 0.519 | - | Celecoxib | - | - |
| 4e | 0.356 | - | Celecoxib | - | - |
| 5a | 0.77 | 16.70 | Indomethacin | 0.42 | 0.50 |
| 5f | 1.89 | 13.38 | Celecoxib | 0.35 | 37.03 |
Data sourced from multiple studies on pyridazinone derivatives.[4][6][7]
Table 2: Inhibition of Pro-inflammatory Mediators by Pyridazinone Derivatives in LPS-Induced RAW264.7 Macrophages
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | NO Inhibition (%) | ROS Production Inhibition (%) |
| 5a | 87 | 76 | 35.7 | 42 |
| 5f | 35 | 32 | 20 | 21.3 |
| Celecoxib | 67 | 81 | - | - |
Data from studies on pyridazinone derivatives.[6][7]
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory potential of this compound, based on methodologies used for related compounds.
Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compound (this compound)
-
Reference compounds (e.g., Celecoxib, Indomethacin)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to respective wells.
-
Add various concentrations of the test compound or reference drug to the wells. Include a vehicle control (solvent only).
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for an additional 10 minutes at 37°C.
-
Stop the reaction and measure the absorbance at the recommended wavelength using a microplate reader. The absorbance is proportional to the amount of prostaglandin produced.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
-
Calculate the Selectivity Index (SI) as the ratio of IC50 (COX-1) / IC50 (COX-2).
Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) in LPS-Stimulated Macrophages
Objective: To evaluate the effect of this compound on the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compound
-
MTT assay kit for cell viability
-
ELISA kits for mouse TNF-α and IL-6
-
24-well cell culture plates
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of the test compound for 1 hour. Non-toxic concentrations should be determined beforehand using an MTT assay.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatants and centrifuge to remove any debris.
-
-
ELISA:
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each concentration of the test compound relative to the LPS-only control.
-
Protocol 3: Nitric Oxide (NO) Production Assay
Objective: To determine the effect of this compound on NO production in LPS-stimulated RAW264.7 macrophages.
Materials:
-
RAW264.7 cells and culture reagents as in Protocol 2
-
Griess Reagent
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Culture and treat RAW264.7 cells with the test compound and LPS as described in Protocol 2.
-
After the 24-hour incubation, collect the cell culture supernatants.
-
In a new 96-well plate, mix an equal volume of the supernatant with the Griess Reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite.
-
Calculate the percentage of inhibition of NO production.
Visualizations
The following diagrams illustrate the potential signaling pathways that could be targeted by this compound and a general workflow for its anti-inflammatory evaluation.
Caption: Potential signaling pathways targeted by this compound.
Caption: General workflow for evaluating the anti-inflammatory activity of a test compound.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages | Semantic Scholar [semanticscholar.org]
- 5. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anticancer Mechanism of 5-Aminomethyl-1H-pyridin-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridin-2-one and its derivatives have emerged as a promising class of heterocyclic compounds with diverse pharmacological activities, including notable anticancer potential. While extensive research is available on various substituted pyridin-2-ones, the specific anticancer mechanism of action for 5-Aminomethyl-1H-pyridin-2-one is not yet fully elucidated in publicly available literature. However, by examining the activities of structurally related compounds, we can infer potential mechanisms and provide a framework for investigation.
This document outlines detailed protocols for key experiments to characterize the anticancer effects of this compound. It also presents hypothetical signaling pathways based on the known activities of similar molecules, providing a strategic starting point for research into this specific compound.
Data Presentation: A Framework for Quantifying Anticancer Activity
To systematically evaluate the anticancer efficacy of this compound, it is crucial to determine its cytotoxic and cytostatic effects across a panel of cancer cell lines. The following tables provide a template for summarizing key quantitative data.
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Cancer Cell Line | Tissue of Origin | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast | Data to be determined | Data to be determined |
| A549 | Lung | Data to be determined | Data to be determined |
| HCT116 | Colon | Data to be determined | Data to be determined |
| HeLa | Cervical | Data to be determined | Data to be determined |
| PC-3 | Prostate | Data to be determined | Data to be determined |
| Normal Fibroblasts | Non-cancerous control | Data to be determined | Data to be determined |
Table 2: Summary of Cell Cycle Analysis
| Cancer Cell Line | Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MCF-7 | Control | Data to be determined | Data to be determined | Data to be determined |
| IC50 | Data to be determined | Data to be determined | Data to be determined | |
| A549 | Control | Data to be determined | Data to be determined | Data to be determined |
| IC50 | Data to be determined | Data to be determined | Data to be determined |
Table 3: Apoptosis Induction
| Cancer Cell Line | Treatment Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| MCF-7 | Control | Data to be determined | Data to be determined | Data to be determined |
| IC50 | Data to be determined | Data to be determined | Data to be determined | |
| A549 | Control | Data to be determined | Data to be determined | Data to be determined |
| IC50 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Workflow for determining cell viability using the MTT assay.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis and distinguishes it from necrosis.[1][2][3]
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at the desired concentrations (e.g., IC50) for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Workflow for apoptosis detection by Annexin V/PI staining.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compound on cell cycle progression.
Materials:
-
Cancer cells treated with this compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at the desired concentrations for a specified time.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Potential Signaling Pathways
Based on studies of similar heterocyclic compounds, this compound may exert its anticancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.
1. Induction of Apoptosis via ROS Generation
Many pyridin-2-one derivatives are known to induce the production of reactive oxygen species (ROS) in cancer cells. Elevated ROS levels can lead to oxidative stress, mitochondrial dysfunction, and the activation of intrinsic and extrinsic apoptotic pathways.
Potential ROS-mediated apoptotic pathway.
2. Inhibition of Pro-Survival Signaling
Pyridin-2-one scaffolds have been reported to inhibit pro-survival signaling pathways such as the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to decreased cell proliferation and survival.
Potential inhibition of the PI3K/Akt/mTOR survival pathway.
Conclusion
While direct experimental evidence for the anticancer mechanism of this compound is currently limited, the provided protocols and hypothetical pathways offer a robust framework for its investigation. The systematic application of these methods will enable researchers to elucidate its efficacy, mode of action, and potential as a novel anticancer agent. Further studies, including Western blotting for key pathway proteins, will be essential to confirm the specific molecular targets and signaling cascades affected by this compound.
References
Application Notes and Protocols for 5-Aminomethyl-1H-pyridin-2-one Derivatives in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential therapeutic applications and detailed experimental protocols for evaluating 5-Aminomethyl-1H-pyridin-2-one derivatives in the context of neurodegenerative diseases. The information is based on established methodologies and the known mechanisms of action of structurally related pyridine and pyridinone compounds in preclinical studies.
I. Introduction and Therapeutic Rationale
Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), are characterized by the progressive loss of structure and function of neurons. While the specific pathologies differ, common underlying mechanisms include protein misfolding and aggregation, oxidative stress, neuroinflammation, and mitochondrial dysfunction. Pyridine-based compounds have emerged as a promising class of molecules for targeting these pathways.
This compound derivatives represent a novel scaffold with potential for multi-target activity. The pyridinone core is a key feature in many biologically active compounds, and the aminomethyl substitution offers a versatile point for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The therapeutic rationale for exploring these derivatives is based on their potential to modulate key pathological processes in neurodegeneration.
II. Potential Mechanisms of Action and Key Applications
Based on the activity of related compounds, this compound derivatives are hypothesized to exert neuroprotective effects through several mechanisms:
-
Inhibition of Acetylcholinesterase (AChE): To enhance cholinergic neurotransmission, a key strategy in symptomatic treatment of AD.
-
Modulation of Amyloid-β (Aβ) Aggregation: To prevent the formation of toxic Aβ plaques in AD.
-
Inhibition of Monoamine Oxidase B (MAO-B): To increase dopamine levels in the brain for PD therapy and to reduce oxidative stress.
-
Antioxidant Activity: To directly scavenge reactive oxygen species (ROS) or to upregulate endogenous antioxidant defenses.
-
Anti-inflammatory Effects: To suppress the chronic neuroinflammation mediated by microglia and astrocytes.
III. Quantitative Data Summary
The following tables present hypothetical, yet representative, quantitative data for a series of this compound derivatives (designated as PYR-1 to PYR-5 ). This data is intended to serve as a template for organizing experimental results.
Table 1: In Vitro Enzyme Inhibition and Amyloid Aggregation
| Compound | AChE Inhibition IC50 (nM) | MAO-B Inhibition IC50 (µM) | Aβ42 Aggregation Inhibition (%) at 10 µM |
| PYR-1 | 15.2 | 2.5 | 65 |
| PYR-2 | 28.9 | 1.8 | 72 |
| PYR-3 | 8.5 | 5.1 | 58 |
| PYR-4 | 50.1 | 0.9 | 81 |
| PYR-5 | 120.7 | 7.3 | 45 |
| Donepezil | 5.7 | - | - |
| Selegiline | - | 0.7 | - |
Table 2: In Vitro Neuroprotection and Anti-inflammatory Activity
| Compound | Neuroprotection (SH-SY5Y cells, % viability vs. H2O2) | Nitric Oxide (NO) Reduction (LPS-stimulated BV-2 cells, %) at 10 µM |
| PYR-1 | 78 | 55 |
| PYR-2 | 85 | 62 |
| PYR-3 | 72 | 48 |
| PYR-4 | 91 | 75 |
| PYR-5 | 65 | 41 |
| Quercetin | 88 | 80 |
Table 3: In Vivo Efficacy in a Transgenic Mouse Model of Alzheimer's Disease (APP/PS1)
| Treatment Group (10 mg/kg, p.o.) | Morris Water Maze (Escape Latency, s) | Brain Aβ42 Plaque Load (%) |
| Vehicle | 60.5 ± 5.2 | 12.3 ± 1.5 |
| PYR-2 | 35.1 ± 4.1 | 7.8 ± 1.1 |
| PYR-4 | 28.7 ± 3.8 | 6.2 ± 0.9 |
| Donepezil | 30.2 ± 3.5 | 11.9 ± 1.3 |
IV. Detailed Experimental Protocols
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method to determine the in vitro inhibitory activity of compounds on AChE.
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds and reference inhibitor (Donepezil)
-
96-well microplate and plate reader
Procedure:
-
Prepare solutions of test compounds and Donepezil in appropriate solvent (e.g., DMSO) at various concentrations.
-
In a 96-well plate, add 25 µL of each compound dilution, 50 µL of phosphate buffer, and 25 µL of AChE solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 25 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and calculate the IC50 value by plotting inhibition percentage against compound concentration.
Protocol 2: Thioflavin T (ThT) Assay for Aβ42 Aggregation
This assay is used to screen for inhibitors of amyloid-β fibril formation.
Materials:
-
Synthetic Aβ42 peptide
-
Hexafluoroisopropanol (HFIP)
-
Phosphate buffer (pH 7.4)
-
Thioflavin T (ThT)
-
Test compounds
-
96-well black microplate with a clear bottom
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of Aβ42 by dissolving it in HFIP and then evaporating the solvent. Resuspend the peptide film in DMSO.
-
Dilute the Aβ42 stock solution in phosphate buffer to a final concentration of 10 µM.
-
Add test compounds at various concentrations to the Aβ42 solution.
-
Incubate the plate at 37°C with continuous shaking for 24-48 hours.
-
After incubation, add ThT solution to each well to a final concentration of 5 µM.
-
Measure the fluorescence intensity with excitation at 440 nm and emission at 485 nm.
-
Calculate the percentage of inhibition of Aβ42 aggregation relative to the vehicle control.
Protocol 3: Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the ability of compounds to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with FBS and antibiotics
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Test compounds
-
96-well cell culture plate
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to attach overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM and incubate for 24 hours.
-
After incubation, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the control (untreated) cells.
Protocol 4: In Vivo Efficacy in an APP/PS1 Mouse Model of Alzheimer's Disease
This protocol outlines a general procedure for evaluating the therapeutic efficacy of a test compound in a transgenic mouse model of AD.
Animals:
-
APP/PS1 transgenic mice and wild-type littermates (age 6-8 months)
Treatment:
-
Randomly assign mice to treatment groups (e.g., Vehicle, Test Compound, Positive Control like Donepezil).
-
Administer the compounds daily via oral gavage (p.o.) or intraperitoneal injection (i.p.) for a period of 4-12 weeks.
Behavioral Testing (Morris Water Maze):
-
One week before the end of the treatment period, begin the Morris Water Maze test to assess spatial learning and memory.
-
The test consists of a training phase (4 days, 4 trials per day) where mice learn to find a hidden platform in a pool of water.
-
On day 5, perform a probe trial where the platform is removed, and the time spent in the target quadrant is measured.
-
Record and analyze the escape latency during training and the time in the target quadrant during the probe trial.
Histopathological Analysis:
-
At the end of the study, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Harvest the brains and process them for immunohistochemistry.
-
Stain brain sections with antibodies against Aβ (e.g., 6E10) to visualize amyloid plaques.
-
Quantify the plaque load in the cortex and hippocampus using image analysis software.
V. Visualizations: Pathways and Workflows
Caption: Hypothesized multi-target mechanism of this compound derivatives.
Caption: Workflow for in vivo testing in a mouse model of Alzheimer's disease.
Caption: Simplified neuroinflammatory pathway targeted by neuroprotective compounds.
Application Notes and Protocols for In Vivo Efficacy Studies of 5-Aminomethyl-1H-pyridin-2-one Analogs in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of novel 5-Aminomethyl-1H-pyridin-2-one analogs using xenograft models. The following information is based on established methodologies and published data on structurally related pyridin-2-one derivatives with demonstrated anticancer activity.
Introduction
Pyridin-2-one containing compounds represent a promising class of therapeutic agents with a broad spectrum of pharmacological properties, including antitumor activities.[1] Analogs of this compound are of particular interest for their potential to inhibit key signaling pathways involved in tumor growth and proliferation. This document outlines the essential procedures for evaluating the in vivo efficacy of these analogs in preclinical xenograft models, a critical step in the drug development pipeline.
Mechanism of Action of Pyridin-2-one Analogs
While the precise mechanism of every this compound analog will be unique, related pyridin-2-one compounds have been shown to exert their anticancer effects through various pathways. Understanding these potential mechanisms is crucial for designing informative in vivo studies and interpreting their outcomes.
1.1. Inhibition of Receptor Tyrosine Kinases (RTKs)
One prominent mechanism of action for pyridin-2-one derivatives is the inhibition of RTKs, such as the Tropomyosin receptor kinase (TRK) family.[2] Aberrant activation of TRK signaling, often through gene fusions, is a known driver in several cancer types. Inhibition of this pathway can lead to a significant reduction in tumor growth.[2]
1.2. Induction of Apoptosis via Oxidative Stress
Certain 4-hydroxy-2-pyridone derivatives have been demonstrated to induce apoptosis in cancer cells by increasing the production of reactive oxygen species (ROS).[3] This elevation in ROS can trigger DNA damage and activate downstream signaling cascades, such as the JNK pathway, ultimately leading to programmed cell death through the mitochondrial apoptosis pathway.[3]
1.3. mTOR Pathway Inhibition
The PI3K/AKT/mTOR signaling pathway is frequently deregulated in human cancers and is a key regulator of cell proliferation, growth, and metabolism.[4] Specific pyridin-2-one analogs have been developed as potent and selective inhibitors of mTOR, offering another avenue for therapeutic intervention.[4]
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo efficacy studies of this compound analogs in xenograft models. These are generalized protocols and may require optimization based on the specific cancer cell line and analog being tested.
2.1. Cell Culture and Xenograft Tumor Establishment
-
Cell Lines: Select appropriate human cancer cell lines for xenograft establishment. For example, the KM12 colorectal cancer cell line can be used for studying TRK inhibitors.[2]
-
Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Animal Models: Use immunodeficient mice, such as athymic nude or SCID mice, to prevent rejection of human tumor xenografts.
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium, such as a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume regularly using calipers (Volume = (length x width²)/2).
-
Randomize mice into treatment and control groups once tumors have reached the desired size.
-
2.2. Compound Formulation and Administration
-
Formulation: Prepare the this compound analog in a suitable vehicle for administration (e.g., 0.5% methylcellulose in water for oral gavage).
-
Administration: Administer the compound to the treatment groups at predetermined doses and schedules (e.g., daily oral gavage). The control group should receive the vehicle only.
2.3. Efficacy Evaluation
-
Tumor Growth Inhibition (TGI):
-
Continue to measure tumor volumes and body weights of the mice throughout the study.
-
At the end of the study, calculate the TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
Pharmacokinetic Analysis:
-
Collect blood samples at various time points after compound administration to determine the pharmacokinetic profile (e.g., plasma half-life, tissue distribution).[5]
-
-
Pharmacodynamic and Histological Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor can be flash-frozen for protein and RNA analysis (e.g., Western blot for pathway-specific markers).
-
The remaining tumor tissue should be fixed in formalin and embedded in paraffin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).
-
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in clearly structured tables for easy comparison. Below are representative tables based on data from related pyridin-2-one compounds.
Table 1: In Vivo Efficacy of a Representative Pyridin-2-one Analog (TRK Inhibitor) in a Colorectal Cancer Xenograft Model [2]
| Compound | Dose (mg/kg, oral) | Dosing Schedule | Xenograft Model | Tumor Growth Inhibition (%) |
| Analog A (e.g., 1-(4-bromophenyl)pyridin-2(1H)-one derivative) | 25 | Daily | KM12 (Colorectal) | 45 |
| Analog A | 50 | Daily | KM12 (Colorectal) | 78 |
| Analog A | 100 | Daily | KM12 (Colorectal) | 95 (Tumor Regression) |
| Vehicle Control | - | Daily | KM12 (Colorectal) | 0 |
Table 2: In Vivo Antitumor Activity of a Representative 4-Hydroxy-2-pyridone Analog (Sambutoxin) in a Xenograft Model [3]
| Compound | Dose (mg/kg, i.p.) | Dosing Schedule | Xenograft Model | Tumor Growth Inhibition (%) |
| Analog B (e.g., Sambutoxin) | 10 | Every other day | BALB/c nude mice | 35 |
| Analog B | 20 | Every other day | BALB/c nude mice | 62 |
| Vehicle Control | - | Every other day | BALB/c nude mice | 0 |
Visualizations
Signaling Pathway Diagrams
Caption: TRK signaling pathway and the inhibitory action of a representative pyridin-2-one analog.
Caption: Mitochondrial apoptosis pathway induced by a representative pyridin-2-one analog.
Experimental Workflow Diagram
Caption: Experimental workflow for in vivo efficacy studies in xenograft models.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and Characterization of 4-Hydroxy-2-pyridone Derivative Sambutoxin as a Potent and Promising Anticancer Drug Candidate: Activity and Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling 5-Aminomethyl-1H-pyridin-2-one for In Vivo Imaging Studies
These application notes provide a comprehensive overview and detailed protocols for the radiolabeling of 5-Aminomethyl-1H-pyridin-2-one. This molecule, featuring a primary amine, is suitable for conjugation with bifunctional chelators, enabling radiolabeling with various medically relevant radionuclides for in vivo imaging applications such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).
Introduction and Rationale
This compound is a pyridinone derivative that presents a strategic platform for the development of novel radiopharmaceuticals. The pyridinone scaffold is of interest in medicinal chemistry, and the presence of a primary aminomethyl group allows for straightforward covalent modification. By attaching a bifunctional chelator to this amine, the molecule can be stably complexed with a variety of radiometals. This approach enables the creation of targeted imaging agents, where the pyridinone core could be designed to interact with a specific biological target. The resulting radiolabeled compound can then be used for non-invasive in vivo imaging to study its biodistribution, pharmacokinetics, and target engagement.
The choice of radionuclide dictates the imaging modality. For high-resolution diagnostic imaging, positron emitters like Gallium-68 (⁶⁸Ga) are ideal for PET. For therapeutic applications (theranostics) or SPECT imaging, beta- or gamma-emitting radionuclides such as Lutetium-177 (¹⁷⁷Lu) can be employed. The overall goal is to develop a stable radiopharmaceutical that can be tracked in vivo to provide valuable information for drug development and clinical research[1][2].
Radiolabeling Strategy
The primary strategy for radiolabeling this compound involves a two-step process:
-
Conjugation: A bifunctional chelator is covalently attached to the primary amine of this compound. A common and effective choice is a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), such as DOTA-NHS ester, which readily reacts with amines to form a stable amide bond. DOTA is a versatile chelator capable of stably coordinating a wide range of radiometals, including ⁶⁸Ga and ¹⁷⁷Lu[3][4].
-
Radiolabeling: The resulting DOTA-conjugated pyridinone is then incubated with the desired radionuclide under optimized conditions (pH, temperature, and time) to form the final radiolabeled product.
The general workflow for this process is illustrated in the diagram below.
Caption: Overall workflow for the preparation and application of a radiolabeled this compound derivative.
Detailed Experimental Protocols
Protocol 1: Conjugation of DOTA-NHS Ester to this compound
This protocol describes the synthesis of the DOTA-conjugated precursor required for radiolabeling.
Materials:
-
This compound
-
DOTA-NHS ester (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid mono-N-hydroxysuccinimide ester)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
-
Mass spectrometer for product characterization
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add DOTA-NHS ester to the solution in a 1:1.2 molar ratio (pyridinone to DOTA-NHS).
-
Add DIPEA (2-3 equivalents relative to the pyridinone) to the reaction mixture to act as a non-nucleophilic base.
-
Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress using analytical RP-HPLC.
-
Upon completion, purify the crude product by preparative RP-HPLC.
-
Collect the fraction containing the desired DOTA-conjugated product.
-
Confirm the identity and purity of the product by mass spectrometry and analytical RP-HPLC.
-
Lyophilize the purified product to obtain a white solid, which can be stored at -20°C.
Protocol 2: Radiolabeling with Gallium-68 (⁶⁸Ga) for PET Imaging
This protocol details the steps for labeling the DOTA-conjugated pyridinone with ⁶⁸Ga. Gallium-68 is typically obtained from a ⁶⁸Ge/⁶⁸Ga generator.[3][5]
Materials:
-
DOTA-conjugated this compound
-
⁶⁸Ge/⁶⁸Ga generator (eluted with 0.1 M HCl)
-
Sodium acetate buffer (1 M, pH 4.5)
-
Ascorbic acid (to prevent radiolysis)[5]
-
C18 Solid Phase Extraction (SPE) cartridge
-
Sterile water for injection
-
Ethanol
-
Radio-TLC or radio-HPLC system for quality control
Radiolabeling Workflow Diagram:
Caption: Step-by-step workflow for ⁶⁸Ga radiolabeling.
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.[6]
-
To a sterile reaction vial, add 10-20 µg of the DOTA-conjugated pyridinone precursor.
-
Add the ⁶⁸GaCl₃ eluate to the reaction vial.
-
Adjust the pH of the reaction mixture to 3.5-4.5 using sodium acetate buffer.[3]
-
Add a small amount of ascorbic acid to the mixture.[5]
-
Incubate the reaction vial in a heating block at 95°C for 10-15 minutes.[6]
-
After incubation, allow the vial to cool to room temperature.
-
Purification:
-
Pre-condition a C18 SPE cartridge with ethanol followed by sterile water.
-
Load the crude reaction mixture onto the cartridge. The radiolabeled product will be retained.
-
Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga³⁺ and other hydrophilic impurities.[3]
-
Elute the purified ⁶⁸Ga-DOTA-Pyridinone with a small volume (e.g., 0.5 mL) of 50% ethanol in water.[3]
-
-
The final product is then diluted with sterile saline for injection and passed through a 0.22 µm sterile filter.
Protocol 3: Radiolabeling with Lutetium-177 (¹⁷⁷Lu) for SPECT Imaging or Theranostics
This protocol outlines the procedure for labeling the DOTA-conjugated pyridinone with ¹⁷⁷Lu.
Materials:
-
DOTA-conjugated this compound
-
¹⁷⁷LuCl₃ solution (in 0.04 M HCl)
-
Ammonium acetate buffer (0.1 M, pH 5.0)
-
Ascorbic acid and/or L-methionine (as antioxidants)[7]
-
C18 Solid Phase Extraction (SPE) cartridge
-
Sterile water for injection
-
Ethanol
-
Radio-TLC or radio-HPLC system
Procedure:
-
In a sterile reaction vial, dissolve 20-50 µg of the DOTA-conjugated pyridinone precursor in ammonium acetate buffer.
-
Add the required activity of ¹⁷⁷LuCl₃ solution to the vial. The final pH should be around 5.0.[8]
-
Add antioxidants such as ascorbic acid or L-methionine to minimize radiolysis, which can be more significant with higher activities of ¹⁷⁷Lu.[7]
-
Incubate the reaction mixture at 60-95°C for 30 minutes.[8] The optimal temperature should be determined empirically.
-
After incubation, cool the reaction to room temperature.
-
Perform purification using a C18 SPE cartridge as described in Protocol 2.
-
The purified ¹⁷⁷Lu-DOTA-Pyridinone is formulated in sterile saline for in vivo use.
Quality Control
To ensure the safety and efficacy of the radiopharmaceutical, the following quality control tests are mandatory before in vivo administration.[3]
-
Radiochemical Purity (RCP): This is the most critical parameter and should be >95%. It is determined by:
-
Radio-TLC: A simple and rapid method. A small spot of the final product is placed on a TLC strip and developed in a suitable mobile phase (e.g., 0.1 M sodium citrate for ⁶⁸Ga-labeled compounds). The strip is then scanned to determine the distribution of radioactivity.
-
Radio-HPLC: Provides a more accurate and quantitative measure of RCP. A gradient of water and acetonitrile (both typically containing 0.1% trifluoroacetic acid) is commonly used as the mobile phase.[9]
-
-
pH: The pH of the final injectable solution should be within a physiologically acceptable range, typically between 5.5 and 7.5.[3]
-
Sterility and Endotoxins: For clinical applications, the final product must be sterile and have low endotoxin levels, determined by standard pharmacopeial methods.
Data Presentation: Summary of Radiolabeling Parameters
| Parameter | ⁶⁸Ga-DOTA-Pyridinone | ¹⁷⁷Lu-DOTA-Pyridinone | Reference |
| Radionuclide Half-life | 68 minutes | 6.7 days | [3][10] |
| Precursor Amount | 10-20 µg | 20-50 µg | [3][8] |
| Reaction Buffer | Sodium Acetate (pH 3.5-4.5) | Ammonium Acetate (pH ~5.0) | [3][8] |
| Reaction Temperature | 95°C | 60-95°C | [6][8] |
| Reaction Time | 10-15 minutes | 30 minutes | [6][8] |
| Purification Method | C18 SPE | C18 SPE | [3] |
| Typical Radiochemical Yield | > 95% | > 98% | [4] |
| Required Radiochemical Purity | > 95% | > 95% | [6] |
In Vivo Imaging Considerations
Once the radiolabeled this compound derivative has passed all quality control tests, it can be used for in vivo imaging studies in appropriate animal models.
-
Animal Models: The choice of animal model will depend on the biological target of the pyridinone derivative. For oncology applications, tumor-bearing xenograft or syngeneic models are commonly used.
-
Administration: The radiopharmaceutical is typically administered intravenously (i.v.) via a tail vein injection.[11]
-
Imaging:
-
For ⁶⁸Ga-labeled compounds, dynamic PET scans can be performed immediately after injection to assess initial biodistribution and pharmacokinetics, followed by static scans at later time points (e.g., 30, 60, 90 minutes post-injection).[11]
-
For ¹⁷⁷Lu-labeled compounds, SPECT/CT imaging can be performed at later time points (e.g., 24, 48, 72 hours post-injection) due to the longer half-life of ¹⁷⁷Lu, allowing for assessment of tracer accumulation at the target site after clearance from non-target tissues.[8]
-
-
Data Analysis: The imaging data is reconstructed, and regions of interest (ROIs) are drawn over various organs and tissues to generate time-activity curves and quantify the tracer uptake, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).
These protocols provide a robust framework for the successful radiolabeling of this compound for preclinical in vivo imaging. Optimization of specific parameters may be required depending on the exact nature of the pyridinone derivative and the intended biological application.
References
- 1. Radiolabeling, Quality Control and In Vivo Imaging of Multimodal Targeted Nanomedicines [mdpi.com]
- 2. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Alternative new bifunctional chelator for radiolabeling in theranostics | Bruker [bruker.com]
- 5. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative theranostic efficacy of 177Lu- and 161Tb-labeled A1K2 SdAb in mesothelin-positive tumors | springermedizin.de [springermedizin.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. radiology.wisc.edu [radiology.wisc.edu]
- 11. Radiosynthesis, ex Vivo Biodistribution, and in Vivo Positron Emission Tomography Imaging Evaluations of [11C]2-Pyridinealdoxime Methiodide ([11C]2-PAM): A First-In-Class Antidote Tracer for Organophosphate Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Synergistic Effects of 5-Aminomethyl-1H-pyridin-2-one with Standard Chemotherapy
Disclaimer: Extensive literature searches did not yield specific data on the synergistic effects of 5-Aminomethyl-1H-pyridin-2-one in combination with standard chemotherapies. The following application notes and protocols are provided as a generalized template for researchers, scientists, and drug development professionals to investigate the potential synergistic anticancer activity of a novel compound, such as this compound, with established chemotherapeutic agents.
Introduction
The development of resistance to standard chemotherapy remains a significant challenge in oncology. A promising strategy to overcome this is the use of combination therapies, where a novel agent is used to sensitize cancer cells to the cytotoxic effects of established drugs. Pyridin-2-one derivatives have been identified as a class of compounds with potential anticancer properties.[1][2][3][4] This document outlines a hypothetical framework and experimental protocols to evaluate the synergistic effects of this compound (referred to herein as Compound X) with standard chemotherapeutic agents such as doxorubicin, cisplatin, and paclitaxel.
Hypothetical Data Presentation
Quantitative data from in vitro cell viability assays are crucial for determining the nature of the interaction between Compound X and standard chemotherapies. The Combination Index (CI) is a widely accepted method for quantifying synergy, additivity, or antagonism.[5][6]
Table 1: Hypothetical IC50 Values of Compound X and Standard Chemotherapies in Various Cancer Cell Lines
| Cell Line | Compound X (µM) | Doxorubicin (µM) | Cisplatin (µM) | Paclitaxel (nM) |
| MCF-7 (Breast) | 15 | 0.8 | 5.2 | 10 |
| A549 (Lung) | 25 | 1.2 | 8.5 | 15 |
| HCT116 (Colon) | 18 | 0.9 | 6.8 | 12 |
Table 2: Hypothetical Combination Index (CI) Values for Compound X with Standard Chemotherapies in MCF-7 Cells
| Combination (Fixed Ratio) | CI Value at ED50 | CI Value at ED75 | CI Value at ED90 | Interpretation |
| Compound X + Doxorubicin | 0.65 | 0.58 | 0.52 | Synergy |
| Compound X + Cisplatin | 0.82 | 0.75 | 0.68 | Synergy |
| Compound X + Paclitaxel | 1.05 | 0.98 | 0.92 | Additive/Slight Synergy |
CI < 0.9 indicates synergy, CI between 0.9 and 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.
Experimental Protocols
Cell Viability Assay (MTT or similar)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of individual drugs and to assess the synergistic effects of combination treatments.[7]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Compound X (stock solution in DMSO)
-
Doxorubicin, Cisplatin, Paclitaxel (stock solutions in appropriate solvents)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Compound X and each chemotherapeutic agent individually and in combination at a fixed ratio (e.g., based on the ratio of their individual IC50 values).
-
Treat the cells with the drug dilutions and incubate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 3-4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis following treatment.
Materials:
-
Cancer cell lines
-
Compound X and chemotherapeutic agents
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with Compound X, a chemotherapeutic agent, or the combination at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
This technique is used to investigate the effect of the combination treatment on key signaling proteins involved in cell survival, proliferation, and apoptosis.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse treated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical mechanism where Compound X enhances chemotherapy-induced apoptosis by inhibiting a pro-survival pathway.
Caption: Hypothetical signaling pathway of Compound X synergy.
Experimental Workflow
The following diagram outlines the general workflow for investigating the synergistic effects of a novel compound.
Caption: General experimental workflow for synergy studies.
Logical Relationship of Synergy
This diagram illustrates the logical relationship in a synergistic interaction.
Caption: Logical representation of a synergistic effect.
References
- 1. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. Synthesis and anti-tumor activities of some new pyridines and pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro preclinical models for a rational design of chemotherapy combinations in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro evaluation of combination chemotherapy against human tumor cells (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 5-Aminomethyl-1H-pyridin-2-one Based PROTACs
Disclaimer: The development of PROTACs incorporating the 5-Aminomethyl-1H-pyridin-2-one scaffold is a novel area with limited publicly available information. The following application notes and protocols are exemplary and based on established principles of PROTAC design, synthesis, and evaluation, utilizing analogous heterocyclic structures where specific data for the requested scaffold is not available. These protocols are intended to serve as a comprehensive guide for researchers exploring the potential of this chemical moiety in targeted protein degradation.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific proteins of interest (POIs) through the ubiquitin-proteasome system. A PROTAC typically consists of three components: a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The this compound scaffold presents a unique and rigid core that can be explored for its potential as a novel POI ligand or as a component of the linker in PROTAC design. Its distinct chemical features may offer advantages in terms of cell permeability, metabolic stability, and the ability to form productive ternary complexes.
This document provides detailed methodologies for the design, synthesis, and biological evaluation of hypothetical PROTACs based on the this compound scaffold, using the well-characterized bromodomain-containing protein 4 (BRD4) as an exemplary target.
I. Signaling Pathway and Mechanism of Action
PROTACs function by hijacking the cell's natural protein degradation machinery. The proposed mechanism for a this compound based PROTAC targeting BRD4 and recruiting the von Hippel-Lindau (VHL) E3 ligase is depicted below.
Caption: Mechanism of action of a hypothetical this compound based PROTAC.
II. Experimental Protocols
A. Synthesis of a Hypothetical BRD4-Targeting PROTAC
This protocol describes a potential synthetic route for a PROTAC (termed PYR-PROTAC-1 ) where the this compound scaffold is functionalized to bind BRD4, and is linked to a VHL E3 ligase ligand via a polyethylene glycol (PEG) linker.
Workflow for the Synthesis of PYR-PROTAC-1:
Caption: Exemplary synthetic workflow for a this compound based PROTAC.
Protocol 1: Synthesis of PYR-PROTAC-1
-
Synthesis of the Functionalized Pyridinone-BRD4 Ligand:
-
To a solution of 5-(Aminomethyl)-1H-pyridin-2-one (1.0 eq) in anhydrous DMF, add a suitable precursor for a BRD4 binder (e.g., a derivative of JQ1 with a carboxylic acid functionality) (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pyridinone-BRD4 ligand.
-
-
Coupling with PEG Linker:
-
Dissolve the pyridinone-BRD4 ligand (1.0 eq) in anhydrous DCM.
-
Add a Boc-protected amino-PEG-acid linker (e.g., Boc-NH-PEG4-COOH) (1.1 eq), EDC (1.5 eq), and HOBt (1.5 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate to yield the Boc-protected intermediate.
-
Deprotect the Boc group using 4M HCl in dioxane.
-
Neutralize with a saturated sodium bicarbonate solution and extract the product.
-
-
Coupling with VHL Ligand:
-
To the deprotected pyridinone-BRD4-linker (1.0 eq) in anhydrous DMF, add a VHL ligand with a carboxylic acid handle (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
-
Characterization:
-
Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
B. Biological Evaluation of PYR-PROTAC-1
The following protocols are designed to assess the biological activity of the synthesized PROTAC.
Workflow for Biological Evaluation:
Caption: Workflow for the biological evaluation of a novel PROTAC.
Protocol 2: Western Blot for BRD4 Degradation
-
Cell Culture and Treatment:
-
Seed a suitable human cell line (e.g., HEK293T or a cancer cell line expressing BRD4 like HeLa or VCaP) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of PYR-PROTAC-1 (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 band intensity to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle control.
-
Determine the DC₅₀ (half-maximal degradation concentration) value by plotting the percentage of degradation against the logarithm of the PROTAC concentration.
-
Protocol 3: Cell Viability Assay (MTT Assay)
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of PYR-PROTAC-1 for 72 hours.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
III. Data Presentation
Quantitative data from the biological evaluation should be summarized in clear and structured tables for easy comparison. Below are examples of how to present the data for a series of hypothetical this compound based PROTACs.
Table 1: Exemplary Biological Activity of Hypothetical PYR-PROTAC Series
| Compound ID | BRD4 Binding Affinity (Kd, nM) | DC₅₀ (BRD4 Degradation, nM) | Dmax (%) | Cell Viability (IC₅₀, µM) |
| PYR-PROTAC-1 | 50 | 25 | >90 | 1.5 |
| PYR-PROTAC-2 | 75 | 150 | 85 | >10 |
| Control-1 | 45 | >10000 | <10 | >20 |
| Control-2 | >10000 | >10000 | <5 | >20 |
Control-1: A molecule with the BRD4 binder and linker but lacking the VHL ligand. Control-2: A molecule with the VHL ligand and linker but lacking the BRD4 binder.
Table 2: Exemplary Physicochemical Properties of Hypothetical PYR-PROTAC Series
| Compound ID | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) |
| PYR-PROTAC-1 | 850.4 | 3.8 | 185.2 |
| PYR-PROTAC-2 | 822.3 | 3.5 | 178.9 |
IV. Conclusion
The this compound scaffold holds promise for the development of novel PROTACs. The exemplary protocols and data presentation formats provided in these application notes offer a comprehensive framework for researchers to systematically design, synthesize, and evaluate such molecules. Further investigation into the structure-activity relationship (SAR) and optimization of the linker and E3 ligase ligand will be crucial for advancing this chemical series towards potential therapeutic applications. The unique structural features of the pyridinone core may lead to PROTACs with improved pharmacological properties, expanding the arsenal of tools for targeted protein degradation.
Troubleshooting & Optimization
"common byproducts in 5-Aminomethyl-1H-pyridin-2-one synthesis and their removal"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Aminomethyl-1H-pyridin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent synthetic strategies involve the transformation of a functional group at the C5 position of the pyridin-2-one ring into an aminomethyl group. The two primary routes are:
-
Reduction of a C5 precursor: This typically involves the catalytic hydrogenation of 5-cyano-1H-pyridin-2-one or the reduction of a 5-azidomethyl or 5-nitro derivative.
-
Deprotection of a protected amine: A common method is the Gabriel synthesis, where 5-(phthalimidomethyl)-1H-pyridin-2-one is deprotected to yield the desired primary amine.
Q2: I'm synthesizing this compound via the reduction of 5-cyano-1H-pyridin-2-one. What are the likely byproducts?
A2: Catalytic hydrogenation of a nitrile can lead to several byproducts. The primary amine product can react with the imine intermediate to form secondary and tertiary amines.[1][2][3] Over-reduction of the pyridine ring to a piperidine ring can also occur under harsh conditions.[4][5][6] Additionally, hydrogenolysis of the aminomethyl group to a methyl group is a potential side reaction.[1]
Q3: How can I minimize the formation of secondary and tertiary amine byproducts during the reduction of 5-cyano-1H-pyridin-2-one?
A3: The formation of these byproducts can be suppressed by the addition of an acidic additive to the reaction mixture.[1] The acid protonates the primary amine as it is formed, preventing it from reacting with the imine intermediate.
Q4: I used the Gabriel synthesis to prepare this compound and now I'm struggling to remove the phthalhydrazide byproduct. What is the best way to do this?
A4: Phthalhydrazide, the byproduct from the hydrazinolysis of phthalimides, is often insoluble in common organic solvents and can be challenging to remove.[7] One effective method is to triturate the crude product with a suitable solvent, such as methanol, to dissolve the desired amine while leaving the phthalhydrazide as a solid, which can then be filtered off.[8] Alternatively, an acidic workup can be employed to protonate the desired amine, making it water-soluble, while the neutral phthalhydrazide can be removed by filtration or extraction with an organic solvent.[9]
Q5: My purified this compound appears to be degrading over time. How can I improve its stability?
A5: Aminopyridines can be sensitive to light and air. For long-term storage, it is recommended to keep the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature.
Troubleshooting Guides
Low Purity After Synthesis
Problem: The final product has a low purity, as determined by techniques such as NMR or LC-MS.
Possible Cause 1: Incomplete Reaction
-
Solution: Ensure the reaction has gone to completion by monitoring it with an appropriate technique (e.g., TLC, LC-MS). If the reaction is stalled, consider increasing the reaction time, temperature, or the amount of catalyst/reagent.
Possible Cause 2: Presence of Byproducts
-
Solution: Identify the major byproducts and select a suitable purification strategy. For byproducts with different polarities, column chromatography is often effective. If the byproduct has different acidic/basic properties, an aqueous wash with a dilute acid or base can be used. For issues with colored impurities, treatment with activated charcoal during recrystallization can be beneficial.[10]
Product "Oiling Out" During Recrystallization
Problem: The product does not crystallize from the chosen solvent system and instead forms an oil.
Possible Cause: The solvent may be too nonpolar for the compound at the cooling temperature, or the solution is supersaturated with impurities.
-
Troubleshooting Steps:
-
Try adding a small amount of a more polar co-solvent.
-
Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.
-
Consider a different solvent system for recrystallization.
-
Ensure the crude product is sufficiently pure before attempting recrystallization; an initial purification by column chromatography may be necessary.
-
Data Presentation
Table 1: Common Byproducts in this compound Synthesis
| Synthetic Route | Precursor | Common Byproducts | Relative Amount |
| Nitrile Reduction | 5-Cyano-1H-pyridin-2-one | Secondary Amine (bis((1H-pyridin-2-on-5-yl)methyl)amine) | Major |
| Tertiary Amine (tris((1H-pyridin-2-on-5-yl)methyl)amine) | Minor | ||
| 5-(Aminomethyl)piperidin-2-one | Trace/Minor | ||
| 5-Methyl-1H-pyridin-2-one | Trace | ||
| Gabriel Synthesis | 5-(Phthalimidomethyl)-1H-pyridin-2-one | Phthalhydrazide (with hydrazine) | Major |
| Phthalic Acid (with acid/base hydrolysis) | Major | ||
| Unreacted Starting Material | Varies |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 5-Cyano-1H-pyridin-2-one
-
Reaction Setup: In a pressure vessel, dissolve 5-cyano-1H-pyridin-2-one in a suitable solvent (e.g., methanol, ethanol).
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).
-
Acidic Additive: To minimize the formation of secondary and tertiary amines, add a stoichiometric amount of an acid (e.g., sulfuric acid) relative to the substrate.[1]
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 6 bar) and stir the reaction mixture at room temperature or slightly elevated temperature until the reaction is complete (monitor by TLC or LC-MS).[1]
-
Workup:
-
Carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a suitable base (e.g., NaOH) to deprotonate the amine.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Deprotection of 5-(Phthalimidomethyl)-1H-pyridin-2-one (Hydrazinolysis)
-
Reaction Setup: Dissolve the N-substituted phthalimide in an alcohol solvent such as ethanol or methanol.
-
Hydrazine Addition: Add an excess of hydrazine hydrate (e.g., 10 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature. A precipitate of phthalhydrazide should form.
-
Filter the mixture to remove the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
If residual phthalhydrazide is present, triturate the crude product with a minimal amount of a solvent in which the desired product is soluble but the phthalhydrazide is not (e.g., cold methanol).
-
Filter again and concentrate the filtrate to obtain the crude this compound.
-
Protocol 3: Purification by Column Chromatography
-
Column Preparation: Pack a chromatography column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexane or dichloromethane). The polarity of the eluent should be gradually increased.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Byproduct formation during the reduction of 5-cyano-1H-pyridin-2-one.
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for low product purity.
References
- 1. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 2. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
"troubleshooting low yield in pyridinone ring formation reactions"
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with low yields in pyridinone ring formation reactions.
Frequently Asked Questions (FAQs)
Issue 1: Low or No Product Formation
Q1: My reaction yield for the synthesis of a pyridinone derivative is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
A1: Low yields are a frequent challenge in organic synthesis. A systematic approach is crucial for identifying the root cause. The primary areas to investigate are the purity of starting materials, the reaction conditions, and potential side reactions.[1][2] Impurities in reagents can interfere with the reaction by catalyzing side reactions or consuming reactants.[2] Reaction parameters such as temperature, time, and atmosphere must be precisely controlled, as deviations can lead to product decomposition or the formation of byproducts.[2][3]
Q2: How critical is the purity of my starting materials and how can I ensure they are suitable?
A2: The purity of starting materials is crucial for the success of pyridinone synthesis.[2] Impurities can significantly lower the yield or prevent the reaction from proceeding altogether.[2]
-
α-Pyridinium methyl ketone salts: These can be prepared by reacting the corresponding α-bromo ketone with pyridine. Purification is typically achieved through recrystallization from a suitable solvent system like ethanol/ether.[2]
-
α,β-Unsaturated carbonyl compounds (e.g., chalcones): Often prepared via aldol condensation, these precursors should be purified by recrystallization or column chromatography to remove unreacted starting materials.[2]
-
General Purity Check: Always verify the purity of commercial reagents, as they can degrade over time. If in doubt, purify starting materials before use.[2]
Q3: My reaction works well on a small scale, but the yield drops significantly upon scale-up. What factors should I investigate?
A3: Scale-up challenges often stem from issues with mass and heat transfer.[4]
-
Mixing: Inefficient mixing in larger reactors can create localized "hot spots" or concentration gradients, which can promote the formation of side products.[4] Ensure the reactor size and stirring mechanism are adequate for the scale.
-
Heat Transfer: Exothermic reactions that are easily managed in a small flask can become difficult to control in a large reactor. Slower, controlled addition of reagents is often necessary to manage heat dissipation effectively.[4]
Issue 2: Competing Reactions and Side Products
Q4: I'm observing a significant amount of side products. What are the common competing reactions in pyridinone synthesis?
A4: The formation of side products is a common cause of low yields. Depending on the specific synthetic route, several side reactions can occur.
-
Dimerization: In syntheses involving amino-substituted pyridinones, dimerization can occur through intermolecular reactions of the amino group.[4]
-
Formation of Regioisomers: If the cyclization step can proceed in multiple ways, a mixture of regioisomers may be formed.[4]
-
Over-alkylation/Over-arylation: The nitrogen of the pyridinone ring can undergo further reaction if a strong base and an excess of an electrophile are used.[3]
-
Incomplete Cyclization: The open-chain intermediate may fail to cyclize efficiently, leading to its accumulation as a major byproduct.[4][5]
Q5: How does the choice of solvent affect the reaction yield and selectivity?
A5: The solvent plays a critical role by dissolving reactants, influencing reaction rates, and sometimes determining the reaction pathway.[3] For example, in certain oxidative amination routes to pyridones, the reaction proceeds only in the presence of protic solvents like methanol.[6] In other cases, aqueous or even solvent-free conditions have been shown to produce excellent yields.[2][7] It is advisable to screen different solvents to find the optimal medium for your specific transformation.[3]
Issue 3: Work-up and Purification
Q6: I suspect I am losing my product during the work-up or purification stage. What are common pitfalls?
A6: Product loss during isolation and purification is a frequent contributor to low overall yield.
-
Extraction Issues: The product may be highly soluble in the reaction solvent, making extraction difficult.[4] The formation of emulsions during extraction can also lead to significant product loss.[4]
-
Purification Challenges: Pyridinone derivatives can be highly polar, leading to streaking and poor separation during silica gel chromatography.[5] Co-precipitation of impurities during crystallization is another common issue.[4] Consider converting the product to a less polar derivative before purification or using alternative methods like cation-exchange chromatography for basic compounds.[4][5]
Troubleshooting Guides
A logical workflow is essential for efficiently diagnosing the cause of low reaction yield. The following diagram outlines a systematic approach to troubleshooting.
Caption: Systematic workflow for troubleshooting low-yield reactions.
The Guareschi-Thorpe synthesis is a classic method for forming 2-pyridones. Understanding the reaction pathway can help identify where the reaction might be failing.
Caption: Key steps in the Guareschi-Thorpe pyridinone synthesis.[8]
Quantitative Data Summary
Optimizing reaction parameters is key to maximizing yield. The following table summarizes the effects of various deviations from an optimized protocol for the one-pot conversion of 2-methylcyclopentenone to a pyridone derivative.
Table 1: Optimization of Reaction Conditions for Pyridone Synthesis [6]
| Entry | Deviation from Optimal Conditions* | Yield of 2b (%) |
| 1 | None (Optimal) | 66 |
| 2 | 6 equiv. PIDA instead of 3 equiv. | 67 |
| 3 | 2 equiv. PIDA instead of 3 equiv. | 14 |
| 4 | 6 equiv. NH₂CO₂NH₄ instead of 4 equiv. | 63 |
| 5 | TIPSOTf instead of TBSOTf | 31 |
| 6 | TMSOTf instead of TBSOTf | 57 |
| 7 | PIFA instead of PIDA | 36 |
| 8 | NH₄Cl + K₂CO₃ instead of NH₂CO₂NH₄ | 65 |
| 9 | THF:MeOH = 4:1 instead of 1:1 | 60 |
| 10 | Pentane instead of THF for silylation step | 55 |
*Optimal Conditions: 1st step: 2-methylcyclopentenone (0.30 mmol), Et₃N (0.45 mmol), TBSOTf (0.36 mmol), THF (0.14 M), r.t., 30 min.; 2nd step: ammonium carbamate (1.20 mmol), PIDA (0.90 mmol), THF:MeOH (1:1, 0.07 M), r.t., 30 min. Yields were determined by ¹H-NMR.[6]
Key Experimental Protocols
This section provides a detailed methodology for a common pyridinone synthesis.
Protocol 1: Kröhnke Pyridine Synthesis (Solution-Phase) [2]
This protocol describes the synthesis of a highly functionalized pyridine via the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound.
Materials:
-
α-Pyridinium methyl ketone salt (1.0 mmol)
-
α,β-Unsaturated carbonyl compound (e.g., chalcone) (1.0 mmol)
-
Ammonium acetate (10.0 mmol)
-
Glacial acetic acid (10 mL)
-
Ice-water
-
Base (e.g., sodium carbonate solution) for neutralization
Procedure:
-
To a solution of the α-pyridinium methyl ketone salt (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.0 mmol) in glacial acetic acid (10 mL), add ammonium acetate (10.0 mmol).[2]
-
Heat the reaction mixture at reflux (approximately 120°C) for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into ice-water.
-
Neutralize the mixture with a base (e.g., sodium carbonate solution) until a precipitate is formed.[2]
-
Collect the precipitate by filtration, wash it with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyridine product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for the Amination of Pyridinone Precursors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the amination of pyridinone precursors. The information is designed to facilitate the optimization of reaction conditions and enhance experimental success.
Frequently Asked questions (FAQs)
Q1: What are the most common methods for the amination of pyridinone precursors?
A1: The primary methods for synthesizing aminated pyridinones include:
-
Buchwald-Hartwig Amination: A versatile palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate) precursor of pyridinone. This method is widely used due to its broad substrate scope and functional group tolerance.[1]
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of a pyridinone precursor bearing a leaving group (typically a halide) with a nucleophilic amine. The reaction is facilitated by electron-withdrawing groups on the pyridine ring.[2]
-
Oxidative Amination: This approach involves the introduction of a nitrogen atom into a precursor molecule, such as a cyclopentenone, which then undergoes aromatization to form the pyridone ring. This can be a one-pot process under mild conditions.[3][4]
-
Chichibabin Reaction: This reaction involves the direct amination of a pyridine ring with sodium amide or other amide derivatives, though it can require harsh conditions and may result in a mixture of products.[5]
Q2: My Buchwald-Hartwig amination reaction is showing low to no conversion. What are the likely causes?
A2: Low or no conversion in Buchwald-Hartwig amination of pyridinone precursors, particularly with less reactive chloro-pyridines, is a common issue. The primary bottleneck is often the oxidative addition of the C-Cl bond to the palladium(0) catalyst.[6] Key factors to investigate include:
-
Catalyst and Ligand: The choice of palladium source and ligand is critical. For challenging substrates, consider using a pre-formed catalyst or a combination of a palladium source (e.g., Pd(OAc)₂) with a bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos).[6][7]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required. If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but may necessitate higher temperatures and a more active catalyst system.[6][7]
-
Reaction Temperature: These reactions often require elevated temperatures (80-110 °C) to drive the oxidative addition step.[6]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[6]
Q3: I am observing significant hydrodehalogenation of my pyridinone precursor. How can I minimize this side reaction?
A3: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a competing side reaction. It often occurs when the desired reductive elimination step is slow. To suppress this:
-
Ligand Choice: Employ bulky biarylphosphine ligands that promote rapid reductive elimination.
-
Base Purity: Use a high-purity, anhydrous base. Traces of water or hydroxide can facilitate hydrodehalogenation.[6]
-
Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can favor the desired amination pathway.[6]
Q4: How can I achieve regioselective amination on a di-substituted pyridinone precursor (e.g., 2,4-dichloropyridine)?
A4: Achieving regioselectivity can be challenging. Generally, the 2-position of the pyridine ring is more electronically activated towards nucleophilic attack and oxidative addition than the 4-position due to the electron-withdrawing nature of the ring nitrogen.[6] However, the outcome can be influenced by the specific ligand and reaction conditions. Systematic screening of ligands and temperatures is often necessary to optimize for the desired regioisomer.
Troubleshooting Guides
Problem: Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand.- Consider using a more robust pre-catalyst.- Ensure the reaction is performed under a strict inert atmosphere to prevent catalyst deactivation.[6] |
| Inefficient Ligand | - For challenging substrates like chloropyridines, switch to a bulkier, more electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos).[6] |
| Suboptimal Base | - If using a weak base (e.g., K₂CO₃), consider switching to a stronger base like NaOtBu, if the substrate is tolerant.- Ensure the base is anhydrous and of high purity.[6][7] |
| Low Reaction Temperature | - Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for product formation and decomposition.[6] |
| Poor Solvent Choice | - Ensure the solvent is anhydrous and degassed. Common solvents for Buchwald-Hartwig include toluene, dioxane, and THF.[6] Some reactions may benefit from polar aprotic solvents like DMF, but be mindful of potential side reactions. |
| Side Reactions | - Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts (e.g., hydrodehalogenation).- Adjust reaction conditions (ligand, base, temperature) to disfavor the side reaction pathway.[6] |
Problem: Formation of Impurities and Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| Hydrodehalogenated Precursor | - Slow reductive elimination.- Presence of water or protic impurities.[6] | - Use a bulkier ligand to accelerate reductive elimination.- Ensure all reagents and solvents are scrupulously dry.[6] |
| Homocoupling of Precursor (Biaryl Formation) | - Highly reactive aryl halide. | - Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2).- Use a ligand that favors C-N over C-C bond formation. |
| Dialkylation of Primary Amine | - The aminated product is more nucleophilic than the starting amine. | - Use an excess of the primary amine.- Add the aryl halide slowly to the reaction mixture. |
Data Presentation
Table 1: Effect of Ligand and Base on Buchwald-Hartwig Amination Yield
| Pyridinone Precursor | Amine | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-chloropyridinone | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 95 |
| 2-chloropyridinone | Morpholine | Pd₂(dba)₃ | P(tBu)₃ | NaOtBu | Toluene | 100 | 85 |
| 4-bromopyridinone | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 110 | 92 |
| 4-bromopyridinone | Aniline | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Dioxane | 110 | 45 |
Data is illustrative and compiled from general knowledge in the field.
Table 2: Influence of Solvent on SNAr Amination Yield
| Pyridinone Precursor | Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-fluoro-4-nitropyridinone | Piperidine | DMSO | 80 | 2 | 98 |
| 2-fluoro-4-nitropyridinone | Piperidine | THF | 65 | 12 | 65 |
| 2-fluoro-4-nitropyridinone | Piperidine | Toluene | 110 | 24 | 30 |
Data is illustrative and based on general principles of SNAr reactions.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Chloropyridinone Precursor
-
Reaction Setup: To an oven-dried Schlenk tube, add the chloropyridinone precursor (1.0 mmol), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add the amine (1.2 mmol) and anhydrous, degassed toluene (5 mL).
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Oxidative Amination of a Cyclopentenone Precursor
-
Silyl Enol Ether Formation: In a round-bottom flask, dissolve the cyclopentenone precursor (0.30 mmol) in anhydrous THF (2 mL). Add triethylamine (0.45 mmol) followed by TBSOTf (0.36 mmol) at room temperature. Stir for 30 minutes.[3]
-
Nitrogen Insertion: In a separate flask, prepare a solution of ammonium carbamate (1.20 mmol) and (diacetoxyiodo)benzene (PIDA) (1.20 mmol) in a 1:1 mixture of THF and methanol (4 mL).[3]
-
Reaction: Add the silyl enol ether solution to the ammonium carbamate/PIDA solution at room temperature. Stir for 30 minutes.[3]
-
Workup: Quench the reaction with saturated aqueous sodium thiosulfate solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: General experimental workflow for the amination of pyridinone precursors.
Caption: Troubleshooting decision tree for low yield in amination reactions.
References
Technical Support Center: Purification of 5-Aminomethyl-1H-pyridin-2-one by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 5-Aminomethyl-1H-pyridin-2-one using chromatography. It includes a detailed experimental protocol, troubleshooting guides for common issues, and frequently asked questions.
Experimental Protocol: Purification of this compound
This protocol outlines a general procedure for the purification of this compound using normal-phase flash column chromatography. Given the polar nature of the aminomethyl and pyridinone functional groups, this compound is expected to be highly polar.[1][2]
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium hydroxide (NH4OH), ACS grade
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexane, HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Rotary evaporator
Procedure:
-
Solvent System Selection:
-
Prepare a stock solution of 10% ammonium hydroxide in methanol.
-
Using TLC, identify a suitable mobile phase. Start with a mixture of Dichloromethane and the Methanol/Ammonium Hydroxide stock solution (e.g., 95:5 DCM:[10% NH4OH in MeOH]).
-
Adjust the polarity to achieve a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% DCM or a low percentage of the polar modifier).
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance upon sample loading.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent. If solubility is an issue, a slightly more polar solvent than the mobile phase can be used, or a dry loading technique can be employed.[3]
-
For dry loading, dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[3]
-
Carefully apply the dissolved sample or the silica-adsorbed sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected mobile phase, starting with a lower polarity and gradually increasing it (gradient elution).
-
Collect fractions of a suitable volume.
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data Summary:
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel | Standard for normal-phase chromatography. |
| Mobile Phase | Dichloromethane / (10% NH4OH in Methanol) | Start with a low percentage of the polar modifier and increase as needed. |
| Gradient | Step or linear gradient | A gradual increase in polarity often yields better separation. |
| Target Rf on TLC | 0.2 - 0.4 | Provides a good starting point for column separation. |
| Sample Loading | Wet or Dry Loading | Dry loading is preferred if the compound has poor solubility in the mobile phase.[3] |
Troubleshooting Guide
Issue 1: The compound is not moving off the baseline on the TLC plate, even with high concentrations of polar solvent.
-
Question: My compound is very polar and does not move from the origin on the TLC plate, even when using 100% ethyl acetate. How can I purify it?
-
Answer: For highly polar compounds like this compound, more aggressive solvent systems are often required.[2] Consider using a mobile phase containing methanol and ammonium hydroxide in dichloromethane. A stock solution of 10% ammonium hydroxide in methanol, used as a modifier in dichloromethane (e.g., 1-10%), can be effective for eluting very polar basic compounds.[2] Alternatively, reverse-phase chromatography could be explored.
Issue 2: The compound streaks badly on the TLC plate and the column, leading to poor separation.
-
Question: My pyridinone derivative is streaking during chromatography, resulting in broad peaks and impure fractions. What is causing this and how can I fix it?
-
Answer: Streaking of pyridine-containing compounds on silica gel is a common issue and is often due to strong interactions with the acidic silanol groups on the silica surface.[1] To mitigate this, you can deactivate the silica gel by adding a small amount of a basic modifier like triethylamine or ammonium hydroxide to your mobile phase.[4] This will help to improve the peak shape and separation.
Issue 3: The compound appears to be decomposing on the column.
-
Question: I suspect my compound is unstable on silica gel as I am observing multiple spots on TLC after running the column that were not present in the crude material. What can I do?
-
Answer: To test for stability, spot your compound on a TLC plate, let it sit for a while, and then develop it to see if new spots have appeared.[2] If your compound is unstable on silica, consider using a less acidic stationary phase like alumina (neutral or basic).[2][4] Alternatively, deactivating the silica gel with a base as described above can also reduce decomposition.[4]
Issue 4: The compound has poor solubility in the chosen mobile phase.
-
Question: I am having difficulty dissolving my crude product in the mobile phase for loading onto the column. What is the best approach?
-
Answer: If your compound has poor solubility in the mobile phase, you can try dissolving it in a minimal amount of a slightly more polar solvent.[3] However, the preferred method to avoid band broadening is dry loading.[3] This involves dissolving your compound in a suitable solvent, adsorbing it onto a small amount of silica gel, and then evaporating the solvent to get a dry powder which can then be loaded onto the column.[3]
Frequently Asked Questions (FAQs)
Q1: What is the expected polarity of this compound?
-
A1: Due to the presence of both a primary amine and a pyridinone ring, this compound is expected to be highly polar and will likely require a polar mobile phase for elution from a normal-phase column.[1][5]
Q2: Should I use normal-phase or reverse-phase chromatography for this compound?
-
A2: Normal-phase chromatography with a modified mobile phase (as described in the protocol) is a good starting point for polar compounds.[6] However, if the compound is still too strongly retained or shows poor peak shape, reverse-phase chromatography can be a suitable alternative.[7] For reverse-phase, a C18 column with a mobile phase of water and acetonitrile or methanol, possibly with a pH modifier like formic acid or ammonium acetate, would be a reasonable starting point.
Q3: How can I visualize the compound on a TLC plate if it is not UV active?
-
A3: While many pyridinone derivatives are UV active, if your compound is not, you can use alternative visualization techniques. Stains such as potassium permanganate, ninhydrin (for the primary amine), or iodine vapor are common alternatives for visualizing compounds on TLC plates.
Q4: What are some common impurities I might expect to see?
-
A4: Impurities will depend on the synthetic route used to prepare the compound. Common impurities could include unreacted starting materials, reagents, or byproducts from side reactions. A thorough understanding of the reaction mechanism can help in predicting potential impurities.
Experimental Workflow Diagram
Caption: Experimental workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 6. jordilabs.com [jordilabs.com]
- 7. chiraltech.com [chiraltech.com]
Technical Support Center: Palladium Catalyst Removal in Pyridinone Synthesis
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the effective removal of residual palladium catalysts from pyridinone synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove residual palladium from pyridinone synthesis reactions?
A1: The nitrogen atoms within the pyridinone ring and other nitrogen-containing functional groups in the molecule can act as strong ligands, coordinating with palladium species. This coordination can increase the solubility of palladium in the reaction mixture, making its removal by simple filtration less effective.[1]
Q2: What are the common methods for removing palladium catalysts?
A2: Several techniques are widely used, and the best approach often depends on whether the catalyst is homogeneous or heterogeneous.[1] Common methods include:
-
Filtration: Primarily effective for heterogeneous catalysts like palladium on carbon (Pd/C).[1][2][3]
-
Adsorption: Utilizes materials such as activated carbon to adsorb the palladium catalyst.[1][4][5]
-
Scavenging: Involves the use of solid-supported reagents (scavengers) that selectively bind to palladium.[1][6]
-
Precipitation: Involves changing the solvent system or adding a precipitating agent to cause the palladium species to precipitate out of the solution.[3][7]
-
Chromatography: Column chromatography can be effective in reducing palladium levels.[1][3][8][9]
Q3: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies such as the International Council for Harmonisation (ICH) have stringent guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is low, which often translates to a concentration limit in the range of 5 to 10 parts per million (ppm) in the final drug substance, depending on the daily dosage. It is crucial to consult the latest ICH Q3D guidelines for specific limits.[1]
Q4: How can I accurately measure the amount of residual palladium in my product?
A4: Highly sensitive analytical techniques are required for accurate quantification of residual palladium. The most common methods include:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)[8][10]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES)[1][10]
-
Atomic Absorption Spectroscopy (AAS)[1] For more rapid, in-process monitoring, colorimetric and fluorometric methods are also available.[10][11][12]
Troubleshooting Guides
Problem 1: Ineffective Palladium Removal After Filtration
-
Symptom: High levels of palladium remain in the filtrate after passing the reaction mixture through a standard filter.
-
Possible Cause: The palladium species are likely soluble or exist as fine colloidal particles that pass through the filter. Simple filtration is generally only effective for heterogeneous catalysts.[2][3]
-
Solutions:
-
Switch to a Different Method: For soluble palladium, consider using scavenger resins, activated carbon, or chromatography.[2]
-
Induce Precipitation: Try adding an anti-solvent to your reaction mixture to precipitate the palladium species before filtration.[2][3]
-
Use a Finer Filter Medium: If you suspect fine particles, switch to a membrane filter with a smaller pore size (e.g., 0.45 µm PTFE) or use a pad of Celite.[2][3]
-
Problem 2: Low Efficiency with Palladium Scavengers
-
Symptom: Residual palladium levels are still above the acceptable limit after treatment with a scavenger resin.
-
Possible Causes & Solutions:
-
Incorrect Scavenger Selection: The choice of scavenger can depend on the oxidation state of the palladium. Thiol-based scavengers are often effective for Pd(II). It may be necessary to screen several different types of scavengers to find the most effective one for your specific system.[2]
-
Insufficient Scavenger Loading or Reaction Time: Increase the equivalents of the scavenger or extend the reaction time. A typical starting point is 2-5 equivalents of scavenger relative to the initial palladium catalyst loading, with a reaction time of 1 to 18 hours.[1]
-
Sub-optimal Temperature: Gently heating the mixture (e.g., to 40-60°C) can sometimes improve the scavenging efficiency.[1]
-
Poor Mixing: Ensure the scavenger is well-suspended in the reaction mixture through vigorous stirring.
-
Problem 3: Product Loss When Using Activated Carbon
-
Symptom: A significant decrease in product yield is observed after treatment with activated carbon.
-
Possible Cause: The activated carbon can adsorb the pyridinone product in addition to the palladium catalyst.[13]
-
Solutions:
-
Optimize Activated Carbon Loading: Reduce the amount of activated carbon used. It is often a trade-off between palladium removal and product yield.
-
Screen Different Types of Activated Carbon: Different grades of activated carbon have varying surface properties and pore structures. Testing various types may identify one with higher selectivity for palladium over your product.[4]
-
Consider Alternative Methods: If product loss remains high, scavenger resins or precipitation may be more suitable options.
-
Data on Palladium Removal Efficiency
The following tables summarize quantitative data from various studies on the effectiveness of different palladium removal methods.
Table 1: Palladium Removal Using Scavenger Resins
| Scavenger Type | Initial Pd Level (ppm) | Final Pd Level (ppm) | % Removal | Reference |
| Si-TMT (Silica-bound Trimercaptotriazine) | >100 | <100 | >98% (post-chromatography) | [9] |
| MP-TMT (Macroporous Polystyrene-bound Trimercaptotriazine) | 600-650 | 20-60 | ~90-97% | [14] |
| Thiol-functionalized Silica | 300 | <1 | >99% | [15] |
Table 2: Palladium Removal Using Activated Carbon
| Activated Carbon Type | Initial Pd Level (ppm) | Final Pd Level (ppm) | % Removal | Reference |
| Darco KB-B | 300 | <1 | >99% | [15] |
| Shirasagi ANOX-1/ANOX-2 | Not specified | Not specified | High, selective removal | [4] |
| TMT and Activated Charcoal Combination | 2239 | 20 | >99% | [15] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Dissolution: Dissolve the crude pyridinone product in a suitable solvent (e.g., THF, Toluene, DCM).[1]
-
Scavenger Addition: Add the selected scavenger resin (e.g., Si-TMT, MP-TMT). A typical starting point is 2-5 equivalents relative to the initial palladium catalyst loading.[1]
-
Agitation: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[1]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.[1]
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.[1]
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Determine the residual palladium concentration using a sensitive analytical technique like ICP-MS.
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude pyridinone product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (e.g., 0.2 wt% relative to the product).[15]
-
Agitation: Stir the slurry at a suitable temperature (e.g., 25-45°C) for a designated period (e.g., 1.5-18 hours).[15]
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon.
-
Washing: Wash the celite and carbon with fresh solvent.
-
Concentration: Concentrate the combined filtrate and washings to yield the product.
-
Analysis: Quantify the remaining palladium levels.
Visual Workflows
Caption: Decision tree for selecting a palladium removal method.
Caption: General workflow for palladium removal using a scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 5. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. biotage.com [biotage.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. books.rsc.org [books.rsc.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
"addressing solubility issues of 5-Aminomethyl-1H-pyridin-2-one and its derivatives"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during experiments with 5-Aminomethyl-1H-pyridin-2-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its solubility?
A1: Understanding the physicochemical properties is crucial for developing an effective solubilization strategy. Key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 124.14 g/mol | [1][2][3] |
| Predicted pKa | 11.98 ± 0.10 | [2] |
| Predicted XLogP3-AA | -1.4 | [1] |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Appearance | Light-green to Brown Solid | [2] |
Note: The predicted pKa likely corresponds to the acidic proton on the pyridinone ring. The aminomethyl group is expected to have a basic pKa, estimated to be around 8.3 based on similar structures like 3-(aminomethyl)pyridine.[4][5]
Q2: What is the expected pH-dependent solubility profile of this compound?
A2: Due to its functional groups, this compound is an amphoteric molecule, meaning it has both acidic and basic properties. The aminomethyl group is basic, while the pyridinone ring is acidic. Therefore, its aqueous solubility is expected to be highly pH-dependent.
-
In acidic solutions (pH < ~8): The aminomethyl group will be protonated, forming a more soluble cationic species.
-
In alkaline solutions (pH > ~12): The pyridinone ring will be deprotonated, forming a more soluble anionic species.
-
Around its isoelectric point: The compound will exist predominantly as a neutral zwitterion, which is expected to have its lowest aqueous solubility.
Q3: What are the recommended starting solvents for dissolving this compound?
A3: Based on its predicted low lipophilicity (XLogP3-AA: -1.4), the compound is expected to have some degree of aqueous solubility. However, for creating stock solutions, a stepwise approach is recommended:
-
Aqueous Buffers: Attempt to dissolve the compound in aqueous buffers at acidic (e.g., pH 2-4) or alkaline (e.g., pH 10-12) conditions first.
-
Polar Organic Solvents: If aqueous solubility is insufficient, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are good starting points.[6]
-
Alcohols: Ethanol or methanol can also be considered.
Always start with a small amount of the compound to test solubility before preparing a large stock solution.
Q4: Can salt formation be used to improve the solubility of this compound?
A4: Yes, salt formation is a highly effective strategy for this compound due to the presence of a basic aminomethyl group.[7] Forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate, tartrate) can significantly increase its aqueous solubility, especially in the physiological pH range.[7] For successful salt formation, the pKa of the acidic counterion should be at least two pH units lower than the pKa of the basic drug.[7][8]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and resolve common solubility issues.
Diagram 1: Troubleshooting Workflow for Solubility Issues
Caption: A stepwise guide to resolving solubility problems.
Issue 1: The compound precipitates out of solution upon dilution of a DMSO stock into an aqueous buffer.
-
Root Cause: This is a common issue known as "precipitation upon dilution." DMSO is a strong organic solvent that can dissolve many compounds at high concentrations. When this concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment becomes predominantly aqueous, and the compound's solubility limit in this new environment may be exceeded, causing it to precipitate.
-
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% (v/v) in your aqueous solution. This may require preparing a more dilute intermediate stock solution in DMSO.
-
Use a Co-solvent in the Final Buffer: Incorporating a small percentage of a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) 400 in your final aqueous buffer can help maintain the compound's solubility.[6]
-
pH Adjustment: Ensure the pH of the final aqueous buffer is in a range where the compound is expected to be more soluble (acidic or alkaline).
-
Kinetic vs. Thermodynamic Solubility: You may be observing kinetic solubility. For some experiments, if the compound remains in a supersaturated state for the duration of the assay, it may be acceptable. However, for longer-term studies, achieving thermodynamic solubility is crucial.
-
Issue 2: The compound is difficult to dissolve even in DMSO.
-
Root Cause: This could be due to the high crystallinity (high lattice energy) of the solid material or potential impurities.
-
Troubleshooting Steps:
-
Gentle Heating and Sonication: Use a warm water bath (30-40°C) and sonication to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Check Compound Purity: Impurities can sometimes hinder solubility. If possible, verify the purity of your compound.
-
Alternative Organic Solvents: Try other strong polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Issue 3: Inconsistent results in biological assays are suspected to be due to poor solubility.
-
Root Cause: If the compound is not fully dissolved or precipitates during the assay, the actual concentration in solution will be lower and more variable than the nominal concentration, leading to inconsistent results.
-
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before and after adding your compound to the assay medium, carefully inspect the wells of your microplate for any signs of precipitation (cloudiness, solid particles).
-
Perform a Solubility Test Under Assay Conditions: Before conducting the full biological assay, test the solubility of your compound in the exact assay buffer and at the highest concentration you plan to use.
-
Consider Advanced Formulation Strategies: If simple methods are insufficient, consider using solubility-enhancing excipients like cyclodextrins or preparing a solid dispersion.
-
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile
Objective: To determine the aqueous solubility of this compound at different pH values.
Methodology:
-
Prepare a series of buffers: Prepare a set of buffers covering a pH range from 2 to 12 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-12).
-
Add excess compound: To a known volume of each buffer (e.g., 1 mL) in a separate vial, add an excess amount of the compound (enough so that undissolved solid remains).
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separate solid from solution: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample and dilute: Carefully remove a known volume of the supernatant without disturbing the pellet. Dilute the supernatant with an appropriate solvent to a concentration suitable for analysis.
-
Quantify: Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Measure final pH: Measure the pH of the remaining supernatant in each vial to confirm the final pH at equilibrium.
-
Plot the data: Plot the logarithm of the solubility (in mg/mL or M) against the final measured pH.
Diagram 2: pH-Solubility Profile Determination Workflow
Caption: Workflow for generating a pH-solubility profile.
Protocol 2: Small-Scale Salt Formation Screening
Objective: To screen for suitable salt forms of this compound to enhance aqueous solubility.
Methodology:
-
Dissolve the free base: Dissolve a known amount of this compound in a suitable organic solvent (e.g., methanol, ethanol, or acetone).
-
Prepare acid solutions: Prepare equimolar solutions of various pharmaceutically acceptable acids (e.g., HCl, HBr, methanesulfonic acid, tartaric acid, citric acid) in the same solvent.
-
Combine solutions: Add the acid solution dropwise to the solution of the free base while stirring.
-
Observe for precipitation: The formation of a precipitate indicates that a salt has formed.
-
Isolate and dry: If a precipitate forms, collect it by filtration, wash with a small amount of the solvent, and dry under vacuum.
-
Assess solubility: Qualitatively or quantitatively assess the aqueous solubility of the resulting salt forms compared to the free base.
-
Characterize the salt: For promising candidates, further characterization (e.g., by melting point, spectroscopy) is recommended to confirm salt formation.
Table 2: Example Data from Salt Screening
| Counter-ion | Solvent | Precipitate Formed? | Aqueous Solubility of Salt (mg/mL) |
| HCl | Ethanol | Yes | User to determine |
| HBr | Ethanol | Yes | User to determine |
| Methanesulfonic acid | Acetone | Yes | User to determine |
| Tartaric acid | Methanol | No | N/A |
| Citric acid | Methanol | Yes | User to determine |
Protocol 3: Co-solvent Solubility Screening
Objective: To identify an effective co-solvent system for solubilizing this compound in an aqueous medium.
Methodology:
-
Prepare stock solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 50 mM).
-
Prepare co-solvent solutions: In a 96-well plate, prepare a series of aqueous buffers (at a favorable pH determined from Protocol 1) containing different concentrations of various co-solvents (e.g., 0%, 5%, 10%, 20% v/v of PEG 400, propylene glycol, ethanol).
-
Add compound stock: Add a small, fixed volume of the DMSO stock solution to each well to achieve the desired final compound concentration (e.g., 100 µM).
-
Mix and incubate: Mix the plate and incubate at room temperature for a set period (e.g., 2 hours).
-
Assess solubility: Visually inspect each well for precipitation. For a more quantitative assessment, a nephelometric (light scattering) plate reader can be used to measure turbidity.
-
Identify optimal system: The co-solvent system that provides the highest solubility with the lowest concentration of the co-solvent is considered optimal.
Table 3: Example Data from Co-solvent Screening (Turbidity at 100 µM)
| Co-solvent | 0% (v/v) | 5% (v/v) | 10% (v/v) | 20% (v/v) |
| PEG 400 | High | Low | Clear | Clear |
| Propylene Glycol | High | Medium | Low | Clear |
| Ethanol | High | High | Medium | Low |
| Glycerol | High | High | High | Medium |
(Note: "Clear", "Low", "Medium", and "High" refer to the level of turbidity, with "Clear" indicating complete dissolution.)
References
- 1. 5-(Aminomethyl)pyridin-2(1H)-one | C6H8N2O | CID 14846981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 131052-84-1 [amp.chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chembk.com [chembk.com]
- 5. 3-(Aminomethyl)pyridine | 3731-52-0 [chemicalbook.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
Technical Support Center: Chiral Separation of 5-Aminomethyl-1H-pyridin-2-one Enantiomers by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of 5-Aminomethyl-1H-pyridin-2-one enantiomers by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of this compound?
A1: The primary challenges stem from the molecule's structural features: a primary amine, a lactam (cyclic amide), and a pyridine ring. These functional groups can lead to strong interactions with the stationary phase, potentially causing peak tailing due to secondary interactions with residual silanols on silica-based chiral stationary phases (CSPs).[1][2] The basic nature of the primary amine often necessitates the use of mobile phase additives to achieve good peak shape and resolution.[3]
Q2: Which type of chiral stationary phase (CSP) is recommended for starting method development for this compound?
A2: Polysaccharide-based CSPs, such as those derived from derivatized cellulose and amylose, are highly recommended as a starting point.[4][5] These are versatile and have demonstrated broad applicability for a wide range of chiral compounds, including those with amine functionalities.[2][4] Additionally, cyclofructan-based CSPs have shown high success rates in separating primary amines in polar organic mode.[2] A screening approach using several different polysaccharide and cyclofructan columns is the most efficient strategy.[6]
Q3: What are the typical mobile phases used for separating polar compounds like this compound?
A3: For this analyte, both normal-phase and polar organic modes are viable.
-
Normal Phase (NP): Typically consists of a non-polar solvent like hexane or heptane with a polar alcohol modifier such as ethanol or isopropanol.[2]
-
Polar Organic Mode (POM): Uses polar organic solvents like acetonitrile, methanol, or ethanol, often in combination.[7][8] This mode can be beneficial for compounds with limited solubility in non-polar solvents.[7]
In both modes, additives are crucial. For a basic compound like this, a basic additive like diethylamine (DEA) or butylamine (BA) is often required to suppress undesirable interactions with the stationary phase and improve peak shape.[2][3]
Q4: How does temperature affect the chiral separation?
A4: Temperature is a critical parameter that can influence enantioselectivity.[7] The effect is complex and unpredictable; sometimes increasing the temperature improves resolution, while other times a decrease is beneficial.[7] Therefore, temperature should be considered as a variable for optimization once initial enantioselectivity is achieved.
Troubleshooting Guides
Issue 1: No separation of enantiomers on the chosen column.
-
Question: I am not seeing any separation between the enantiomers. What should I do?
-
Answer:
-
Confirm Enantioselectivity of the CSP: The chosen chiral stationary phase may not be suitable for your analyte. The most effective approach is to screen a variety of CSPs with different chiral selectors (e.g., derivatized cellulose, amylose, cyclofructan).[6] There is no reliable way to predict the best column based on analyte structure alone.[7]
-
Modify the Mobile Phase: Systematically alter the mobile phase composition. In normal phase, vary the alcohol modifier (e.g., switch from ethanol to isopropanol) and its concentration. In polar organic mode, try different solvents like acetonitrile or methanol.[8]
-
Introduce or Change Additives: The basic amine in your compound requires a basic additive. If you are not using one, add 0.1% DEA or BA to your mobile phase. If you are, try changing the additive or its concentration.
-
Adjust the Temperature: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C) as this can significantly impact chiral recognition.[7]
-
Issue 2: Poor peak shape (e.g., tailing or fronting).
-
Question: My peaks are showing significant tailing. How can I improve the peak shape?
-
Answer:
-
Optimize Additive Concentration: Peak tailing for basic compounds is often caused by secondary interactions with acidic silanol groups on the silica support.[1] Increase the concentration of your basic additive (e.g., from 0.1% to 0.2% DEA) to better mask these sites.
-
Reduce Sample Load: Column overload can lead to peak distortion.[1] Try injecting a lower concentration of your sample to see if the peak shape improves.
-
Check for Column Contamination: The column may be contaminated with strongly adsorbed impurities. Flush the column according to the manufacturer's instructions. In some cases, for immobilized columns, a flush with a strong solvent like dimethylformamide (DMF) followed by ethanol may be necessary.[9]
-
Ensure Proper Sample Dissolution: Dissolve the sample in the mobile phase to avoid solvent mismatch effects that can cause peak distortion.
-
Issue 3: Poor resolution (Rs < 1.5) even with some separation.
-
Question: I can see two peaks, but they are not baseline-resolved. How can I improve the resolution?
-
Answer:
-
Optimize the Flow Rate: Chiral separations are often sensitive to flow rate. A lower flow rate can increase efficiency and improve resolution.[1] Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.[7]
-
Fine-tune Mobile Phase Composition: Small changes in the mobile phase can have a large impact on selectivity. Systematically adjust the ratio of your solvents (e.g., change hexane/ethanol from 90:10 to 95:5).
-
Adjust the Temperature: As mentioned, temperature affects the thermodynamics of the chiral recognition process. Experiment with different column temperatures to maximize resolution.[7]
-
Consider a Different CSP: If optimization does not yield the desired resolution, the intrinsic selectivity of the current CSP may be insufficient. A different column from your screening panel might provide better results.
-
Issue 4: Unstable retention times.
-
Question: The retention times for my enantiomers are drifting between injections. What is the cause?
-
Answer:
-
Ensure Column Equilibration: Isocratic chiral separations may require extended equilibration times, especially when changing mobile phase composition.[10] Ensure the column is fully equilibrated before starting your analytical run. Memory effects from previous additives can also be a factor.[10]
-
Check for System Leaks or Pressure Fluctuations: An unstable pressure reading on the HPLC system can indicate a leak or pump issue, leading to inconsistent flow rates and retention times.
-
Control the Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention.[1]
-
Mobile Phase Stability: Ensure your mobile phase is well-mixed and stable. Some solvent mixtures can change composition over time due to the evaporation of more volatile components.
-
Data Presentation
Table 1: Example Chiral Stationary Phase (CSP) Screening Protocol
| CSP Type | Manufacturer's Name (Example) | Mobile Phase | Additive | Result |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H | Heptane/Ethanol (90:10, v/v) | 0.1% DEA | No Separation |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H | Heptane/Ethanol (90:10, v/v) | 0.1% DEA | Partial Separation (Rs=0.9) |
| Cellulose tris(4-methylbenzoate) | Chiralcel OJ-H | Heptane/Isopropanol (80:20, v/v) | 0.1% DEA | Baseline Separation (Rs=1.8) |
| Derivatized Cyclofructan | Larihc CF6-P | Acetonitrile/Methanol (95:5, v/v) | 0.2% TEA | Partial Separation (Rs=1.2) |
Table 2: Example Mobile Phase Optimization on Chiralcel OJ-H
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Mobile Phase | Heptane/IPA (85:15) | Heptane/IPA (80:20) | Heptane/IPA (75:25) | Heptane/IPA (80:20) |
| Flow Rate (mL/min) | 1.0 | 1.0 | 1.0 | 0.7 |
| Temperature (°C) | 25 | 25 | 25 | 25 |
| Resolution (Rs) | 1.6 | 1.8 | 1.5 | 2.1 |
| Analysis Time (min) | 12 | 10 | 8 | 15 |
Experimental Protocols
Protocol 1: Chiral Stationary Phase Screening
-
Analyte Preparation: Prepare a 1.0 mg/mL stock solution of racemic this compound in ethanol. Dilute to 0.1 mg/mL with the initial mobile phase for injection.
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Screening Columns:
-
Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized)
-
Chiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate), immobilized)
-
Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate), immobilized)
-
Larihc CF6-P (Cyclofructan-based)
-
-
Screening Conditions:
-
Mobile Phase A (Normal Phase): Heptane/Isopropanol (80:20, v/v) + 0.1% DEA
-
Mobile Phase B (Polar Organic): Acetonitrile/Methanol (90:10, v/v) + 0.1% DEA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 268 nm (based on pyridinone chromophore)
-
Injection Volume: 5 µL
-
-
Procedure: Equilibrate each column with the chosen mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the sample and evaluate for enantioselectivity.
Protocol 2: Method Optimization
-
Select Best CSP: Choose the column that provided the best initial separation (e.g., baseline or partial separation with good peak shape) from the screening protocol.
-
Optimize Mobile Phase Modifier: Using the selected CSP, vary the percentage of the alcohol modifier (e.g., isopropanol) in the mobile phase from 10% to 30% in 5% increments.
-
Optimize Flow Rate: Using the optimal mobile phase composition, evaluate the effect of flow rate on resolution. Test flow rates from 0.5 mL/min to 1.2 mL/min.
-
Optimize Temperature: Using the optimal mobile phase and flow rate, evaluate the effect of column temperature. Test temperatures at 15°C, 25°C, and 40°C.
-
Finalize Method: Document the final optimized conditions that provide a resolution (Rs) > 1.5 with a reasonable analysis time and good peak symmetry.
Visualizations
Caption: Workflow for Chiral HPLC Method Development.
Caption: CSP Selection Logic for the Target Analyte.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. eijppr.com [eijppr.com]
- 5. benchchem.com [benchchem.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 8. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chiraltech.com [chiraltech.com]
- 10. chromatographytoday.com [chromatographytoday.com]
"stability testing and degradation pathways of 5-Aminomethyl-1H-pyridin-2-one under stress conditions"
Technical Support Center: 5-Aminomethyl-1H-pyridin-2-one Stability and Degradation
This technical support center provides guidance on the stability testing and potential degradation pathways of this compound. The information herein is based on general principles of forced degradation studies as outlined by the International Conference on Harmonisation (ICH) guidelines and the known chemistry of related functional groups.[1][2] Specific experimental data for this compound is not extensively available in public literature; therefore, some information presented is illustrative to guide researchers in their experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for this compound?
A1: Based on its chemical structure, which features a pyridinone ring and a primary aminomethyl group, this compound is potentially susceptible to degradation through the following pathways:
-
Oxidation: The aminomethyl group and the electron-rich pyridinone ring are potential sites for oxidation. This can be initiated by atmospheric oxygen, peroxides, or metal ion catalysts.
-
Hydrolysis: While the pyridinone ring is generally stable, extreme pH (acidic or basic) conditions and elevated temperatures could potentially lead to hydrolysis or other pH-dependent reactions.
-
Photodegradation: Aromatic systems like the pyridinone ring can absorb UV light, which may lead to photolytic cleavage, oxidation, or rearrangement.[3][4]
-
Thermal Degradation: Exposure to high temperatures can provide the energy needed to initiate decomposition, potentially through decarboxylation or other complex reactions.[5]
Q2: What are the recommended general conditions for performing forced degradation studies on this compound?
A2: Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of a drug substance.[1] The goal is typically to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[6] Recommended starting conditions are outlined in the table below.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | Up to 72 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal (Solid) | Dry Heat | 80°C (or 20°C above accelerated stability) | Up to 7 days |
| Thermal (Solution) | Reflux in Purified Water | 80°C | Up to 72 hours |
| Photostability | ICH Q1B Option 2 (Xenon Lamp) | Room Temperature | Overall illumination ≥ 1.2 million lux hours; Integrated near UV energy ≥ 200 watt hours/m² |
Note: These conditions should be considered starting points and may need to be adjusted based on the observed stability of this compound.[2]
Q3: How can I monitor the degradation of this compound and its degradation products?
A3: A stability-indicating analytical method is crucial. The most common technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1] An ideal method should be able to separate the parent peak of this compound from all potential degradation products and any impurities. For structure elucidation of unknown degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable.[3]
Troubleshooting Guides
Problem 1: I am observing multiple unexpected peaks in my HPLC chromatogram after stress testing.
-
Possible Cause: This indicates the formation of degradation products. It could also be due to interactions with excipients if you are analyzing a formulated product.
-
Solution:
-
Confirm Degradation: Compare the chromatogram of the stressed sample with that of an unstressed control sample to confirm the new peaks are not impurities from the original sample.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound. A non-homogenous peak suggests co-elution with a degradant.
-
Method Optimization: If peaks are not well-resolved, optimize your HPLC method. This may involve changing the mobile phase composition, gradient, pH, or column type.
-
Mass Balance: Calculate the mass balance. A good mass balance (typically 95-105%) provides confidence that all major degradation products are being detected.[7]
-
Problem 2: The compound shows no degradation under the initial stress conditions.
-
Possible Cause: this compound may be highly stable under the tested conditions. It is not necessary for a compound to degrade under all stress conditions.[2]
-
Solution:
-
Increase Stress Severity: If no degradation is observed, you may need to use more aggressive conditions. For example, increase the acid/base concentration (e.g., to 1 M HCl/NaOH), increase the temperature, or extend the exposure time.
-
Terminate the Study: If the compound remains stable even under these more severe conditions, you can conclude the study for that stress factor. This intrinsic stability is a key finding.[2]
-
Demonstrate Specificity: To prove the method is still stability-indicating, you can spike the sample with known, structurally similar impurities to show the method can separate them from the main peak.
-
Problem 3: My mass balance is poor (e.g., <90%).
-
Possible Cause:
-
One or more degradation products are not being detected by the UV detector (e.g., they lack a chromophore).
-
Degradation products are not eluting from the HPLC column.
-
The parent compound or degradants are volatile.
-
Formation of insoluble degradation products.
-
-
Solution:
-
Change Detection Wavelength: Analyze samples at multiple UV wavelengths to try and detect all chromophoric species.
-
Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) alongside UV to detect non-chromophoric compounds.
-
Adjust HPLC Method: Modify the mobile phase or gradient to ensure all compounds are eluted from the column.
-
Inspect Sample: Visually inspect the stressed sample solutions for any precipitate. If present, attempt to dissolve and analyze it separately.
-
Illustrative Data Presentation
The following table summarizes hypothetical results from a forced degradation study of this compound to demonstrate how data can be presented.
Table 1: Summary of Hypothetical Forced Degradation Results
| Stress Condition | % Degradation of Parent Compound | Number of Major Degradation Products (>0.5%) | Observations |
| 0.1 M HCl, 60°C, 72h | 3.2% | 1 | Minor degradation observed. |
| 0.1 M NaOH, 60°C, 72h | 5.8% | 2 | Slight discoloration of the solution. |
| 3% H₂O₂, RT, 24h | 15.1% | 3 | Significant degradation, suggesting oxidative liability. |
| Thermal (Solid), 80°C, 7d | <1.0% | 0 | Compound is highly stable in solid form. |
| Photostability (ICH Q1B) | 8.9% | 2 | Yellowing of the solid powder observed. |
Experimental Protocols
Protocol 1: General Forced Degradation Stock Solution Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
This stock solution will be used for subsequent stress condition experiments.
Protocol 2: Acid/Base Hydrolysis
-
For acid hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
For base hydrolysis, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
For a neutral control, mix 1 mL of the stock solution with 1 mL of purified water.
-
Place the vials in a water bath set to 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 8, 24, 72 hours).
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
Protocol 3: Oxidative Degradation
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the vial at room temperature, protected from light.
-
Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).
-
Dilute the samples to a final concentration suitable for HPLC analysis.
Visualizations
Experimental Workflow
Caption: General workflow for forced degradation studies.
Hypothesized Degradation Pathways
Caption: Hypothesized degradation pathways for the compound.
References
- 1. biomedres.us [biomedres.us]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajpaonline.com [ajpaonline.com]
- 4. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pharmtech.com [pharmtech.com]
- 7. ijamscr.com [ijamscr.com]
Technical Support Center: Preventing N-Oxidation in Pyridinone Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for preventing N-oxidation, a common side reaction encountered during pyridinone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is N-oxidation and why is it a problem in pyridinone synthesis?
A1: N-oxidation is an undesired side reaction where the nitrogen atom of the pyridine or pyridinone ring is oxidized to form a pyridine N-oxide. This is problematic for several reasons:
-
Reduced Yield: Formation of the N-oxide byproduct consumes the starting material or the desired pyridinone product, leading to lower overall yields.
-
Purification Challenges: The polarity of N-oxides is significantly different from their non-oxidized counterparts, which can complicate the purification process, often requiring additional chromatographic steps.[1]
-
Altered Biological Activity: N-oxide formation changes the electronic and steric properties of the molecule, which can drastically alter its biological activity and pharmacological profile.
Q2: What are the common culprits for unintended N-oxidation in my reaction?
A2: Unintended N-oxidation is typically caused by the presence of oxidizing agents in the reaction mixture. These can be:
-
Reagents for other transformations: Oxidizing agents used for other steps in a multi-step synthesis, such as epoxidation or hydroxylation, can inadvertently oxidize the nitrogen atom of the pyridine ring. Common examples include peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and Oxone™.[2]
-
Air Oxidation: In some cases, particularly with electron-rich pyridinone systems and under prolonged reaction times or harsh conditions (e.g., high temperature), atmospheric oxygen can contribute to N-oxidation.
-
Metal Catalysts: Some metal catalysts, in the presence of an oxidant, can facilitate N-oxidation.
Q3: How can I detect the presence of N-oxide impurities in my reaction mixture?
A3: Several analytical techniques can be used to identify N-oxide byproducts:
-
Thin Layer Chromatography (TLC): N-oxides are generally more polar than the corresponding pyridinones, resulting in a lower Rf value on silica gel plates. A new, more polar spot appearing during the reaction can be indicative of N-oxide formation.
-
Mass Spectrometry (MS): N-oxides will show a molecular ion peak that is 16 mass units higher than the parent compound, corresponding to the addition of an oxygen atom. A characteristic fragmentation pattern is the loss of an oxygen atom (M-16 peak).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The protons on the carbons adjacent to the N-oxide group typically experience a downfield shift in the ¹H NMR spectrum compared to the parent pyridinone.[4]
-
Infrared (IR) Spectroscopy: The N-O bond in pyridine N-oxides exhibits a characteristic stretching vibration band, typically in the region of 1200-1300 cm⁻¹.[5]
Troubleshooting Guides
Issue 1: Significant N-oxide formation is observed by TLC/MS analysis.
This is a common issue when reaction conditions are not optimized or when oxidizing agents are present.
Troubleshooting Workflow for N-Oxide Formation
Caption: Troubleshooting workflow for addressing N-oxide formation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Presence of a strong or non-selective oxidizing agent | If your synthesis involves an oxidation step, consider switching to a milder or more selective oxidant that is less likely to oxidize the pyridine nitrogen. For multi-step syntheses, it may be beneficial to perform the N-sensitive steps before any oxidation steps. |
| Reaction conditions are too harsh | High temperatures and long reaction times can promote N-oxidation, especially in the presence of air. Try lowering the reaction temperature and monitoring the reaction closely to avoid unnecessary heating after completion. |
| Atmospheric oxygen | For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation. |
| Inappropriate solvent | The choice of solvent can influence the rate of N-oxidation. Protic solvents can sometimes promote oxidation. Experimenting with different solvents, such as switching from a protic to an aprotic solvent, may reduce the side reaction. |
Issue 2: N-oxide has already formed. How can I remove it?
If N-oxidation has already occurred, the N-oxide can often be reduced back to the desired pyridinone. This process is called deoxygenation.
Deoxygenation Workflow
Caption: General workflow for the deoxygenation of N-oxide impurities.
Common Deoxygenation Reagents and Their Effectiveness:
| Reagent | Typical Conditions | Advantages | Disadvantages | Reported Yields |
| Phosphorus Trichloride (PCl₃) | Chloroform, 0°C to reflux | Highly effective and fast.[6] | Can react with other functional groups (e.g., alcohols, acids). | Often >90% |
| Zinc Dust (Zn) | Acetic acid or ammonium chloride, room temp to reflux | Inexpensive and readily available. | Can be slow; acidic conditions may not be suitable for all substrates. | Variable, often 70-95%[2] |
| Iron Powder (Fe) | H₂O-CO₂, elevated temperature | "Green" and inexpensive reagent.[7] | Requires elevated temperatures. | Good to excellent |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Methanol or ethanol, H₂ atmosphere | "Clean" reaction with water as the only byproduct. | May reduce other functional groups (e.g., alkenes, alkynes, nitro groups).[8] | High |
| Sulfur Dioxide (SO₂) | Water or dioxane, elevated temperatures | Economical and does not readily attack many other functional groups.[9] | Requires handling of gaseous SO₂. | 66% for pyridine N-oxide[9] |
Experimental Protocols
Protocol 1: General Synthesis of a 2-Pyridinone Derivative with Minimized N-Oxidation
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the appropriate starting materials for the pyridinone synthesis (e.g., a β-keto ester and an enamine).
-
Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon) for 5-10 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent Addition: Add a suitable aprotic solvent (e.g., toluene, dioxane, or DMF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80°C, and increase if necessary).
-
Monitoring: Monitor the progress of the reaction by TLC, checking for the formation of the desired product and any potential N-oxide byproduct (a more polar spot).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system to separate the pyridinone from any unreacted starting materials and byproducts.
Protocol 2: Deoxygenation of a Pyridine N-Oxide Impurity using Phosphorus Trichloride (PCl₃)
Caution: Phosphorus trichloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Dissolution: Dissolve the crude product containing the pyridinone and the N-oxide impurity in a dry, inert solvent such as chloroform or dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add phosphorus trichloride (1.1 equivalents relative to the estimated amount of N-oxide) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the N-oxide.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate while cooling in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., dichloromethane) three times.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography to isolate the pure pyridinone.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Identification of the N-oxide group by mass spectrometry - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyridine, 1-oxide [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
- 9. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of 5-Aminomethyl-1H-pyridin-2-one
Disclaimer: The following technical support guide is based on established principles of organic synthesis, scale-up challenges for analogous compounds, and general troubleshooting methodologies. Direct literature on the large-scale synthesis of 5-Aminomethyl-1H-pyridin-2-one is not extensively available. Therefore, the information provided should be used as a strategic guide for experimental design and troubleshooting.
Hypothesized Synthetic Routes
Two primary synthetic routes are plausible for the production of this compound. Challenges discussed in this guide will refer to these potential pathways.
Route A: Amination of a Halomethyl Precursor This route involves the synthesis of a 5-(halomethyl)-1H-pyridin-2-one intermediate, followed by amination. The most common halogen would be chlorine, making 5-(chloromethyl)-1H-pyridin-2-one a key intermediate.
Route B: Reduction of a Nitrile Precursor This pathway involves the synthesis of 5-cyano-1H-pyridin-2-one, followed by the reduction of the nitrile group to the primary amine.
Troubleshooting Guide
Issue 1: Incomplete Conversion During Amination of 5-(chloromethyl)-1H-pyridin-2-one (Route A)
Question: My amination reaction of 5-(chloromethyl)-1H-pyridin-2-one with ammonia is stalling, and I'm observing significant amounts of starting material even after extended reaction times. What are the potential causes and solutions?
Answer: Incomplete conversion in amination reactions at scale can be attributed to several factors. Here is a breakdown of potential causes and troubleshooting steps:
-
Cause 1: Insufficient Ammonia Concentration: On a larger scale, maintaining a high effective concentration of ammonia can be challenging, especially if using aqueous ammonia where off-gassing can occur upon heating.
-
Solution:
-
Use a sealed pressure reactor to maintain ammonia concentration and drive the reaction to completion.[1]
-
Consider using a solution of ammonia in an organic solvent like methanol or isopropanol to improve solubility of the reactants.
-
Ensure the reaction temperature is appropriately controlled, as excessive heat can reduce ammonia solubility.
-
-
-
Cause 2: Poor Mass Transfer: In large reaction vessels, inadequate mixing can lead to localized depletion of reactants and poor reaction kinetics.
-
Solution:
-
Optimize the stirring rate and impeller design to ensure efficient mixing of the heterogeneous reaction mixture.
-
Consider using a baffled reactor to improve turbulence and mass transfer.
-
-
-
Cause 3: Deactivation of the Starting Material: The chloromethyl group can be susceptible to hydrolysis, especially if using aqueous ammonia at elevated temperatures, leading to the formation of the corresponding hydroxymethyl impurity.
-
Solution:
-
Minimize the amount of water in the reaction mixture.
-
If possible, conduct the reaction at a lower temperature for a longer duration.
-
Monitor the formation of the hydroxymethyl impurity by HPLC.
-
-
Issue 2: Formation of Dimer and Trimer Impurities During Amination (Route A)
Question: I am observing significant amounts of di- and tri-alkylated amine impurities in my final product. How can I minimize the formation of these byproducts?
Answer: The formation of over-alkylated products is a common challenge in amination reactions. The primary amine product can act as a nucleophile and react with the starting material.
-
Solution:
-
Use a Large Excess of Ammonia: This is the most effective way to favor the formation of the primary amine. A molar excess of 10-fold or higher is recommended.
-
Slow Addition of the Electrophile: Add the 5-(chloromethyl)-1H-pyridin-2-one solution slowly to the ammonia solution to maintain a high ammonia-to-electrophile ratio throughout the reaction.
-
Consider a Phthalimide-Protected Route (Gabriel Synthesis): For better control, react the chloromethyl intermediate with potassium phthalimide, followed by deprotection with hydrazine to yield the primary amine exclusively.
-
Issue 3: Poor Yield and Catalyst Poisoning During Nitrile Reduction (Route B)
Question: My catalytic hydrogenation of 5-cyano-1H-pyridin-2-one is sluggish, and the catalyst seems to be losing activity. What could be the issue?
Answer: Catalytic reduction of nitriles can be sensitive to impurities and reaction conditions.
-
Cause 1: Impurities in the Starting Material: The nitrile precursor might contain impurities from its synthesis (e.g., residual base or acid) that can poison the catalyst.
-
Solution:
-
Ensure the 5-cyano-1H-pyridin-2-one is thoroughly purified before the reduction step. Recrystallization or column chromatography may be necessary.
-
Perform a thorough work-up of the nitrile synthesis to remove any residual reagents.
-
-
-
Cause 2: Catalyst Deactivation: The catalyst (e.g., Raney Nickel, Palladium on carbon) can be deactivated by the product or byproducts.
-
Solution:
-
Increase the catalyst loading.
-
Conduct the reaction in the presence of a base (e.g., ammonia in methanol) to prevent the product from inhibiting the catalyst.
-
Consider using a different catalyst system, such as a rhodium or ruthenium-based catalyst.
-
-
Issue 4: Difficult Purification of the Final Product
Question: this compound is highly polar and water-soluble, making extraction and purification challenging. What are the recommended purification strategies at scale?
Answer: The high polarity of the target compound requires specialized purification techniques.
-
Strategy 1: Crystallization:
-
If the product is a solid, crystallization is the most scalable purification method.
-
Experiment with different solvent systems. A common approach for polar compounds is to dissolve them in a polar solvent (like water or methanol) and then add a less polar anti-solvent (like isopropanol, acetone, or acetonitrile) to induce crystallization.
-
Adjusting the pH can also aid in crystallization by forming a salt or the free base, which may have different solubility profiles.
-
-
Strategy 2: Chromatography:
-
Traditional silica gel chromatography may not be effective due to the high polarity.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica or an amino-bonded phase) with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of a polar solvent (like water). This is often successful for very polar compounds.[2][3][4]
-
Ion-Exchange Chromatography: Since the product is an amine, it can be purified using cation-exchange chromatography. The product will bind to the resin and can be eluted by changing the pH or increasing the salt concentration of the eluent.
-
-
Strategy 3: Salt Formation and Recrystallization:
-
Convert the amine to a salt (e.g., hydrochloride or sulfate). The salt may have better crystallization properties than the free base.
-
The salt can then be recrystallized from a suitable solvent system. The purified salt can be converted back to the free base if required.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations for the scale-up synthesis of this compound?
A1:
-
Handling of Ammonia: Anhydrous ammonia is a toxic and corrosive gas. Use a well-ventilated area and appropriate personal protective equipment (PPE). For large-scale reactions, a closed system is essential.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use intrinsically safe equipment and ensure the reaction is performed in a designated area for hydrogenation. Catalysts like Raney Nickel can be pyrophoric and should be handled with care, especially when dry.
-
Chloromethyl Intermediate: Chloromethyl ethers and related compounds can be carcinogenic. While 5-(chloromethyl)-1H-pyridin-2-one is not a chloromethyl ether, it is prudent to handle it as a potential irritant and alkylating agent.
Q2: Which analytical techniques are recommended for monitoring the reaction progress and final product purity?
A2:
-
High-Performance Liquid Chromatography (HPLC): This is the most suitable technique for monitoring the disappearance of starting materials and the formation of the product and byproducts. A reversed-phase C18 column with a mobile phase containing a buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Due to the high polarity, a HILIC method may also be necessary for good separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
Q3: For Route A, what are the alternative aminating agents to ammonia?
A3: While ammonia is the most direct route to the primary amine, other reagents can be used to avoid over-alkylation:
-
Potassium Phthalimide (Gabriel Synthesis): As mentioned in the troubleshooting guide, this provides excellent control for forming the primary amine.
-
Sodium Azide: Reaction with sodium azide to form an azidomethyl intermediate, followed by reduction (e.g., with H2/Pd-C or triphenylphosphine/water), will yield the primary amine. This is a reliable but involves the use of potentially explosive azides.
-
Hexamethylenetetramine (Delepine Reaction): This reagent can react with the chloromethyl compound to form a quaternary ammonium salt, which can then be hydrolyzed to the primary amine.
Data Presentation
Table 1: Typical Reaction Parameters for Hypothesized Synthetic Steps
| Step | Reactants | Solvent | Temperature (°C) | Pressure | Time (h) | Typical Yield (%) |
| Route A: Amination | 5-(chloromethyl)-1H-pyridin-2-one, Ammonia (excess) | Methanol | 80 - 100 | 5 - 10 bar | 8 - 12 | 75 - 85 |
| Route B: Nitrile Reduction | 5-cyano-1H-pyridin-2-one, H2, Raney Ni | Methanol/Ammonia | 50 - 70 | 20 - 40 bar | 6 - 10 | 80 - 90 |
Table 2: Purity Profile of Crude this compound
| Impurity | Typical Level (by HPLC) | Potential Origin |
| Route A | ||
| Starting Material | < 2% | Incomplete reaction |
| Dimer Impurity | 5 - 10% | Over-alkylation |
| 5-(hydroxymethyl)-1H-pyridin-2-one | 1 - 3% | Hydrolysis of starting material |
| Route B | ||
| Starting Material | < 1% | Incomplete reaction |
| Partially Reduced Intermediates | 2 - 5% | Incomplete reduction |
Experimental Protocols
Protocol 1: Synthesis of this compound via Amination (Route A)
-
Reactor Setup: Charge a pressure reactor with a solution of ammonia in methanol (e.g., 7N solution, 20 molar equivalents).
-
Reactant Addition: Slowly add a solution of 5-(chloromethyl)-1H-pyridin-2-one (1.0 equivalent) in methanol to the reactor with efficient stirring.
-
Reaction: Seal the reactor and heat the mixture to 90 °C. Maintain the temperature and stirring for 10 hours. Monitor the reaction progress by HPLC.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess ammonia. Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.
-
Isolation: Dissolve the residue in a minimal amount of hot water. Adjust the pH to >10 with NaOH to ensure the product is in its free base form.
-
Purification: Cool the solution and add an anti-solvent like isopropanol to induce crystallization. Filter the solid, wash with cold isopropanol, and dry under vacuum to afford the final product.
Protocol 2: Synthesis of this compound via Nitrile Reduction (Route B)
-
Catalyst Preparation: In a hydrogenation reactor, suspend Raney Nickel (10 wt%) in a solution of 5-cyano-1H-pyridin-2-one (1.0 equivalent) in methanolic ammonia.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 30 bar. Heat the mixture to 60 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the hydrogen uptake. The reaction is typically complete within 8 hours. Confirm completion by HPLC.
-
Work-up: Cool the reactor, vent the hydrogen, and purge with nitrogen. Carefully filter the catalyst through a pad of celite. Wash the catalyst with methanol.
-
Isolation and Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by crystallization as described in Protocol 1.
Visualizations
Caption: Hypothesized synthetic routes for this compound.
Caption: Troubleshooting decision tree for the amination reaction.
References
Technical Support Center: Managing Regioselectivity in the Functionalization of the Pyridinone Ring
Welcome to the Technical Support Center for the regioselective functionalization of the pyridinone ring. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges and questions encountered during synthetic experiments.
Troubleshooting Guides
This section provides solutions in a question-and-answer format to specific issues you might encounter in the lab.
Issue 1: Poor Regioselectivity in Electrophilic Halogenation
-
Question: My electrophilic halogenation of a 2-pyridone is yielding a mixture of C3 and C5 isomers. How can I improve the selectivity for the C3 position?
-
Answer: Achieving high C3 selectivity in the electrophilic halogenation of 2-pyridones can be challenging due to the competing reactivity of the C5 position.[1] Here are several strategies to enhance C3 selectivity:
-
Reagent Choice: The choice of halogenating agent is critical. N-Halosuccinimides (NCS, NBS, NIS) are commonly used. For instance, N-bromosuccinimide (NBS) has been shown to provide good regioselectivity for monobromination.[2]
-
Solvent Effects: The solvent can influence the reactivity and selectivity. A study on bromination with NBS showed that the choice of solvent could affect the product distribution.[2]
-
Protecting Groups: The substituent on the nitrogen atom can direct the regioselectivity. The electronic and steric nature of this group can influence the electron density distribution in the ring.
-
Radical-based Methods: A radical-based C-H iodination protocol has been developed that shows C3 selectivity for pyridones.[3] This approach could be an alternative if electrophilic methods fail.
-
Issue 2: Difficulty in Achieving C4 or C6 Functionalization
-
Question: I am trying to introduce a substituent at the C4 or C6 position of my 2-pyridone, but the reaction is either not proceeding or giving me products functionalized at other positions. What can I do?
-
Answer: The C4 and C6 positions of the 2-pyridone ring are electronically deficient and therefore less reactive towards electrophiles.[1] To achieve functionalization at these sites, alternative strategies are required:
-
Nucleophilic Attack: These positions are more susceptible to nucleophilic attack. If you have a suitable leaving group at the C4 or C6 position, a nucleophilic aromatic substitution (SNAr) reaction can be employed.
-
Directed C-H Activation: A nickel/aluminum co-catalyzed approach has been shown to achieve C6-selective alkenylation and alkylation.[1] In this method, the carbonyl group of the 2-pyridone coordinates to a Lewis acidic aluminum center, which increases the electrophilicity of the C6 position.[1]
-
Blocking Strategies: If the more reactive C3 and C5 positions are blocked with other substituents, this can direct the functionalization to the C4 or C6 positions.
-
Issue 3: Lack of Control in C-H Functionalization
-
Question: My transition metal-catalyzed C-H functionalization of a substituted pyridinone is not regioselective. How can I control where the functionalization occurs?
-
Answer: Controlling regioselectivity in C-H functionalization is a common challenge.[4][5][6] The outcome is often dictated by a combination of factors:
-
Directing Groups: The use of a directing group is a powerful strategy.[4][7][8] A directing group installed on the nitrogen or at another position on the ring can chelate to the metal catalyst and direct the C-H activation to a specific ortho-position. The N-pyridin-2-yl group is one such directing group that can be subsequently removed.[9]
-
Ligand Control: The choice of ligand on the metal catalyst can significantly influence the regioselectivity.[10] For example, in a nickel-catalyzed annulation of pyridones, simple cyclooctadiene promoted an exo-selective cyclization, while a bulky N-heterocyclic carbene (NHC) ligand resulted in an endo-selective mode.[10]
-
Catalyst Control: The electronic nature of the catalyst itself can control the site of functionalization.[1]
-
Steric Effects: Bulky substituents on the pyridinone ring can sterically hinder certain positions, thereby directing the functionalization to less hindered sites.[1][4]
-
Frequently Asked Questions (FAQs)
This section addresses broader questions about managing regioselectivity in pyridinone functionalization.
-
Question: What are the inherently reactive positions on a 2-pyridone ring for different types of reactions?
-
Answer: The electronic distribution in the 2-pyridone ring dictates its reactivity. Based on resonance structures, the C3 and C5 positions are more electron-rich and thus more reactive towards electrophiles. Conversely, the C4 and C6 positions are more electron-deficient, making them more favorable for nucleophilic attack.[1]
-
Question: How can N-oxides be used to control regioselectivity in the functionalization of the related pyridine ring system?
-
Answer: The formation of a pyridine N-oxide is a classic strategy to alter the electronic properties of the ring and control regioselectivity. The N-oxide group is strongly activating and directs electrophilic attack to the C2 and C4 positions. For instance, highly regioselective halogenation at the C2 position of pyridine N-oxides can be achieved under mild conditions.[11] This strategy is particularly useful for introducing substituents that are otherwise difficult to install directly on the pyridine ring.
-
Question: What is the role of pyridyne intermediates in regioselective functionalization?
-
Answer: 3,4-Pyridyne intermediates are highly reactive species that can be trapped by various nucleophiles and dienophiles to introduce two adjacent substituents.[12][13] The regioselectivity of the trapping reaction can be controlled by substituents on the pyridyne ring. Electron-withdrawing groups can perturb the distortion of the triple bond, which in turn governs the preferred site of nucleophilic attack.[13] This method provides access to highly decorated pyridines that are challenging to synthesize via other routes.[13]
-
Question: Are there computational methods to predict regioselectivity?
-
Answer: Yes, computational studies, often using Density Functional Theory (DFT), are increasingly used to understand and predict the regioselectivity of reactions on pyridinone and pyridine rings.[14][15] These calculations can determine the relative energies of different reaction pathways and transition states, providing insights into which regioisomer is likely to be favored. For instance, quantum chemistry calculations have been used to systematically explore the reaction mechanism and regioselectivity of reactions involving pyridinium intermediates.[16]
Data Presentation
Table 1: Regioselectivity in the Halogenation of Activated Pyridines with N-Bromosuccinimide (NBS) [2]
| Substrate | Solvent | Product(s) (Ratio) | Yield (%) |
| 2-Aminopyridine | CCl4 | 5-Bromo | 95 |
| 2-Aminopyridine | CH3CN | 5-Bromo | 98 |
| 3-Aminopyridine | CCl4 | 2-Bromo + 6-Bromo (1:1) | 90 |
| 2-Hydroxypyridine | CCl4 | 3,5-Dibromo | 98 |
| 3-Hydroxypyridine | CH3CN | 2-Bromo | 97 |
Table 2: Ligand-Controlled Regiodivergent Nickel-Catalyzed Annulation of Pyridones [10]
| Ligand | Product Type | Selectivity |
| 1,5-Cyclooctadiene (COD) | exo-cyclization | High |
| IPr (N-heterocyclic carbene) | endo-cyclization | High |
Experimental Protocols
Protocol 1: General Procedure for C3-Selective Radical Iodination of 2-Pyridones [3]
-
To a solution of the 2-pyridone (1.0 equiv) in a suitable solvent, add N-iodosuccinimide (NIS).
-
Initiate the reaction, for example, by using a radical initiator like AIBN and heating, or via photoredox catalysis.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the product by column chromatography on silica gel to isolate the C3-iodinated pyridone.
Protocol 2: Nickel/Aluminum Co-catalyzed C6-Selective Alkenylation of 2-Pyridones [1]
-
In a glovebox, charge a reaction vessel with the 2-pyridone substrate (1.0 equiv), a nickel catalyst (e.g., Ni(cod)2), a suitable ligand, and a Lewis acid co-catalyst (e.g., AlMe3).
-
Add the alkene coupling partner (excess) and a suitable solvent.
-
Seal the vessel and heat the reaction mixture to the specified temperature for the required time.
-
Monitor the reaction for the consumption of the starting material.
-
After cooling to room temperature, carefully quench the reaction.
-
Perform an appropriate workup and purify the product via column chromatography to obtain the C6-alkenylated pyridone.
Visualizations
References
- 1. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04509C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 4. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ligand-controlled regiodivergent nickel-catalyzed annulation of pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]
- 13. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Cell Permeability of 5-Aminomethyl-1H-pyridin-2-one Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the cell permeability of 5-Aminomethyl-1H-pyridin-2-one derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can limit the cell permeability of this compound derivatives?
A1: The cell permeability of this compound derivatives is influenced by a combination of physicochemical properties. Key factors that can lead to poor permeability include:
-
High Polarity: The presence of the aminomethyl group and the pyridinone core contributes to a high polar surface area (PSA). Molecules with a high PSA generally exhibit lower passive diffusion across the lipophilic cell membrane.
-
Low Lipophilicity: An unfavorable octanol-water partition coefficient (LogP) can hinder the compound's ability to partition into the lipid bilayer of the cell membrane.
-
Hydrogen Bonding Capacity: The aminomethyl and pyridinone moieties contain hydrogen bond donors and acceptors, which can form strong interactions with water molecules, making it energetically unfavorable to enter the hydrophobic membrane interior.
-
Molecular Size and Rigidity: While generally small molecules, derivatives with bulky substituents may experience reduced permeability.
-
Efflux Transporter Recognition: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the cell, reducing its intracellular concentration.[1]
Q2: My this compound derivative shows low permeability in the Caco-2 assay but high permeability in the PAMPA assay. What could be the reason?
A2: This discrepancy often suggests the involvement of active transport mechanisms. The Parallel Artificial Membrane Permeability Assay (PAMPA) only assesses passive diffusion across a lipid membrane.[2][3][4][5] In contrast, the Caco-2 cell permeability assay utilizes a monolayer of human intestinal cells that express various transporters.[1][6] Therefore, if your compound is a substrate for an efflux transporter (e.g., P-gp), it would be actively pumped out of the Caco-2 cells, resulting in low apparent permeability. This efflux mechanism is absent in the PAMPA model, which would consequently show higher permeability based on passive diffusion alone.[2][3]
Q3: I am observing low recovery of my compound in the Caco-2 permeability assay. What are the potential causes and how can I troubleshoot this?
A3: Low compound recovery in a Caco-2 assay can be attributed to several factors:[7]
-
Poor Aqueous Solubility: The compound may precipitate in the aqueous assay buffer.
-
Non-specific Binding: The compound may adsorb to the plasticware of the assay plate.
-
Cellular Metabolism: The Caco-2 cells may be metabolizing the compound.
-
Intracellular Accumulation: The compound may accumulate within the cell monolayer.
To troubleshoot, consider the following:
-
Solubility Enhancement: Use a co-solvent like DMSO (typically ≤1%) or formulate the compound with solubility enhancers. However, be mindful that high concentrations of DMSO can affect cell monolayer integrity.
-
Reduce Non-specific Binding: Including Bovine Serum Albumin (BSA) in the assay buffer can help reduce non-specific binding to plastic surfaces.[7]
-
Metabolism Assessment: Analyze the samples for the presence of metabolites using LC-MS/MS.
-
Mass Balance Calculation: Ensure you are quantifying the compound in the donor and acceptor compartments as well as in the cell lysate to account for all the compound.
Q4: Can structural modifications to my this compound derivative improve its cell permeability?
A4: Yes, structural modifications can significantly impact cell permeability. Consider the following strategies:
-
Prodrug Approach: Masking the polar aminomethyl group with a lipophilic moiety that can be cleaved intracellularly can enhance permeability.
-
Lipophilicity Modulation: Introducing lipophilic substituents on the pyridinone ring can increase the compound's LogP value. However, an optimal balance is crucial, as excessively high lipophilicity can lead to poor aqueous solubility.
-
Hydrogen Bond Modulation: Reducing the number of hydrogen bond donors by, for example, N-methylation of the amine, can improve permeability.
-
Scaffold Hopping: In some cases, replacing the pyridinone core with a bioisosteric, less polar scaffold might be a viable strategy.[8]
Troubleshooting Guides
Guide 1: Investigating Low Permeability Results
This guide provides a step-by-step approach to diagnosing the cause of low permeability for your this compound derivative.
Step 1: Verify Physicochemical Properties
-
Action: Determine the experimental LogP/D and aqueous solubility of your compound.
-
Rationale: Poor permeability is often linked to high polarity (low LogP) and low solubility.
Step 2: Perform a PAMPA Assay
-
Action: Conduct a PAMPA experiment to assess passive diffusion.
-
Rationale: This will help differentiate between poor passive permeability and active efflux as the primary barrier.
Step 3: Conduct a Bi-directional Caco-2 Assay
-
Action: Measure the permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
-
Rationale: An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.[7]
Step 4: Caco-2 Assay with Efflux Inhibitors
-
Action: If efflux is suspected, repeat the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp).
-
Rationale: A significant increase in A-to-B permeability in the presence of an inhibitor confirms that your compound is a substrate for that efflux transporter.
Guide 2: Optimizing Caco-2 Assay Conditions
This guide helps ensure the reliability and accuracy of your Caco-2 permeability data.
Step 1: Confirm Caco-2 Monolayer Integrity
-
Action: Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment.
-
Rationale: TEER values are a reliable indicator of the integrity of the cell monolayer. A significant drop in TEER suggests cytotoxicity or compromised tight junctions. Acceptable TEER values are typically in the range of 300-500 Ω·cm².
-
Action: Perform a Lucifer Yellow rejection assay.
-
Rationale: Lucifer Yellow is a fluorescent marker that has very low paracellular permeability. High passage of Lucifer Yellow indicates a leaky monolayer.
Step 2: Assess Compound Recovery
-
Action: Quantify the compound concentration in the donor and acceptor compartments at the end of the experiment and calculate the mass balance.
-
Rationale: A recovery of less than 80% may indicate issues like non-specific binding, metabolism, or intracellular accumulation, which can lead to an underestimation of permeability.
Step 3: Evaluate the Impact of Solvents
-
Action: If using a co-solvent like DMSO, run a solvent tolerance test.
-
Rationale: High concentrations of organic solvents can compromise the integrity of the Caco-2 monolayer. Ensure the final solvent concentration is non-toxic and does not affect transporter function.
Quantitative Data Summary
The following table provides a template for summarizing and comparing the physicochemical and permeability data for a series of this compound derivatives. Note: The data presented here are for illustrative purposes only and should be replaced with experimental values.
| Derivative | MW ( g/mol ) | LogP | Aqueous Solubility (µM) | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| Parent | 124.14[9][10] | -1.4[9] | >1000 | 5.2 | 1.8 | 4.1 | 2.3 |
| Derivative 1 | 198.25 | 0.5 | 500 | 10.5 | 2.5 | 10.0 | 4.0 |
| Derivative 2 | 242.30 | 1.8 | 150 | 15.1 | 8.9 | 9.5 | 1.1 |
| Derivative 3 | 286.35 | 2.5 | 25 | 18.3 | 12.4 | 13.1 | 1.1 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of the Lipid Membrane:
-
Prepare a solution of 2% (w/v) lecithin in dodecane.
-
Coat the filter of a 96-well donor plate with 5 µL of the lipid solution.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in a suitable buffer (e.g., PBS, pH 7.4).
-
-
Assay Procedure:
-
Fill the wells of a 96-well acceptor plate with 300 µL of the buffer.
-
Add 200 µL of the compound solution to the donor plate wells.
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate the plate sandwich at room temperature for 4-16 hours with gentle shaking.
-
-
Sample Analysis:
-
After incubation, separate the plates and determine the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Data Calculation:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [Drug]acceptor / [Drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time) Where:
-
[Drug]acceptor is the concentration of the drug in the acceptor well.
-
[Drug]equilibrium is the concentration at equilibrium.
-
VA is the volume of the acceptor well.
-
VD is the volume of the donor well.
-
Area is the surface area of the membrane.
-
Time is the incubation time in seconds.
-
-
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed the Caco-2 cells onto 12- or 24-well Transwell® inserts at a density of approximately 60,000 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Measure the TEER of the cell monolayers using a voltmeter. Only use inserts with TEER values above 300 Ω·cm².
-
-
Assay Procedure:
-
Wash the cell monolayers twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) at 37°C.
-
For A-to-B permeability, add the test compound (typically at 10 µM in HBSS) to the apical (donor) compartment and fresh HBSS to the basolateral (acceptor) compartment.
-
For B-to-A permeability, add the test compound to the basolateral (donor) compartment and fresh HBSS to the apical (acceptor) compartment.
-
Incubate the plates at 37°C with 5% CO₂ for 2 hours with gentle shaking.
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both the donor and acceptor compartments.
-
Quantify the compound concentration in the samples using LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio: ER = Papp (B-A) / Papp (A-B).
-
Visualizations
Caption: Factors influencing the cell permeability of small molecules.
Caption: A troubleshooting workflow for investigating poor cell permeability.
References
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 3. PAMPA | Evotec [evotec.com]
- 4. paralab.es [paralab.es]
- 5. youtube.com [youtube.com]
- 6. enamine.net [enamine.net]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-(Aminomethyl)pyridin-2(1H)-one | C6H8N2O | CID 14846981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Validation & Comparative
"head-to-head comparison of 5-Aminomethyl-1H-pyridin-2-one with known p38 inhibitors"
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key target for the development of therapeutics for a range of conditions, including autoimmune diseases, inflammatory disorders, and cancer.[1] This guide provides a comprehensive, data-driven comparison of several well-characterized small molecule inhibitors of p38 MAPK.
It is important to note that a comprehensive search of scientific literature and databases did not yield any specific data on the p38 inhibitory activity of 5-Aminomethyl-1H-pyridin-2-one . Therefore, this guide focuses on a head-to-head comparison of known and clinically relevant p38 inhibitors to provide a valuable resource for researchers in the field. While pyridinone-based structures are a known scaffold for p38 inhibitors, the specific activity of this compound remains uncharacterized in the public domain.[2][3]
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a cascade of protein kinases that plays a central role in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stress. Activation of this pathway leads to the phosphorylation of downstream transcription factors and other proteins, culminating in the production of pro-inflammatory mediators.
Quantitative Comparison of p38 Inhibitor Potency
The following tables summarize the in vitro potency of several well-known p38 inhibitors against the different p38 MAPK isoforms. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.
Table 1: In Vitro Inhibitory Activity (IC50) of p38 Inhibitors against p38 Isoforms
| Inhibitor | p38α (nM) | p38β (nM) | p38γ (nM) | p38δ (nM) |
| Doramapimod (BIRB 796) | 38[4] | 65[4] | 200[4] | 520[4] |
| Ralimetinib (LY2228820) | 5.3[5] | 3.2[5] | - | - |
| Neflamapimod (VX-745) | 10[6] | 220[6] | - | - |
| SB203580 | 50 | 500 | - | - |
Table 2: Cellular Activity of p38 Inhibitors (Inhibition of Cytokine Production)
| Inhibitor | Cell Type | Stimulus | Cytokine Inhibited | IC50 (nM) |
| Doramapimod (BIRB 796) | Human PBMCs | LPS | TNF-α | 21[7] |
| Ralimetinib (LY2228820) | Murine Macrophages | LPS | TNF-α | 5.2[8] |
| Neflamapimod (VX-745) | Human PBMCs | - | IL-1β | 45[6] |
| - | TNF-α | 51[6] | ||
| SB203580 | THP-1 cells | - | - | 300-500[9][10] |
Kinase Selectivity
An ideal kinase inhibitor should exhibit high selectivity for its target to minimize off-target effects. Many p38 inhibitors have been profiled against a broad panel of kinases to determine their selectivity. For instance, Doramapimod (BIRB 796) shows over 330-fold greater selectivity for p38α versus JNK2.[11] Ralimetinib (LY2228820) is a selective inhibitor of the α and β isoforms of p38 MAPK.[12] Neflamapimod (VX-745) is described as a highly selective p38α inhibitor.[13] SB203580 displays 100-500-fold selectivity for p38α/β2 over LCK, GSK-3β, and PKBα.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of inhibitor performance. Below are representative protocols for key assays used in the characterization of p38 inhibitors.
In Vitro p38 Kinase Inhibition Assay (Luminescent-Based)
This assay determines the ability of a compound to inhibit the enzymatic activity of a purified p38 kinase.
Methodology:
-
Inhibitor Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the diluted inhibitor. Subsequently, add a master mix containing the purified p38 kinase and a suitable peptide substrate in a kinase reaction buffer.
-
Kinase Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion and ADP Detection: Terminate the reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™. Then, add a kinase detection reagent to convert the generated ADP into a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[14][15]
Cellular Assay for Inhibition of Cytokine Production (ELISA)
This assay measures the ability of an inhibitor to block the production and release of pro-inflammatory cytokines from cells.
Methodology:
-
Cell Culture: Plate immune cells (e.g., human peripheral blood mononuclear cells - PBMCs, or a monocytic cell line like THP-1) in a 96-well plate.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the p38 inhibitor for a specified time (e.g., 1 hour).
-
Cell Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce cytokine production.
-
Incubation: Incubate the cells for a period sufficient for cytokine release (e.g., 4-24 hours).
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of the cytokine of interest (e.g., TNF-α, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Plot the cytokine concentration against the inhibitor concentration to calculate the IC50 value for the inhibition of cytokine release.[16][17]
Logical Comparison of Inhibitor Characteristics
The selection of an appropriate p38 inhibitor for a particular research application depends on a variety of factors, including potency, selectivity, and cell permeability.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stork: Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase [storkapp.me]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BIRB 796 | p38 Inhibitors: R&D Systems [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cellagentech.com [cellagentech.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. NEFLAMAPIMOD: CLINICAL PHASE 2B-READY ORAL SMALL MOLECULE INHIBITOR OF P38Α TO REVERSE SYNAPTIC DYSFUNCTION IN EARLY ALZHEIMER’S DISEASE • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
- 16. Inhibition of p38 MAP kinase during cellular activation results in IFN-γ-dependent augmentation of IL-12 production by human monocytes/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Translational control of NKT cell cytokine production by p38 MAP kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Selective JAK2 Inhibitors and the Obscure Profile of 5-Aminomethyl-1H-pyridin-2-one
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of prominent selective Janus kinase 2 (JAK2) inhibitors. It is important to note that a comprehensive search of publicly available scientific literature and databases did not yield any evidence of 5-Aminomethyl-1H-pyridin-2-one as a selective JAK2 inhibitor. Consequently, a direct comparison is not feasible. This guide will, therefore, focus on a selection of well-characterized selective JAK2 inhibitors, including Ruxolitinib, Fedratinib, Pacritinib, and Momelotinib, to provide a valuable reference for research and development in this therapeutic area.
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in the signaling pathways of various cytokines and growth factors crucial for hematopoiesis and immune function. Dysregulation of the JAK2-STAT signaling pathway, often due to mutations such as JAK2V617F, is a key driver in myeloproliferative neoplasms (MPNs), including myelofibrosis and polycythemia vera.[1][2] This has spurred the development of targeted therapies aimed at selectively inhibiting JAK2.
The JAK-STAT Signaling Pathway
The canonical JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, JAKs phosphorylate the STATs, which then dimerize and translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[3] Selective JAK2 inhibitors act by competing with ATP for the binding site on the JAK2 kinase domain, thereby blocking the phosphorylation cascade.
Caption: Simplified diagram of the JAK-STAT signaling pathway illustrating the mechanism of selective JAK2 inhibitors.
Comparative Performance of Selective JAK2 Inhibitors
The following table summarizes the in vitro potency of several selective JAK2 inhibitors against the JAK family of kinases. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor.
| Compound | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) | JAK2 Selectivity vs JAK1 | JAK2 Selectivity vs JAK3 | Reference(s) |
| Ruxolitinib | 5.9 | 5.7 | >400 | ~10-fold vs JAK2 | ~1x | >70x | |
| Fedratinib | 105 | 3 | >1000 | - | 35x | >334x | |
| Pacritinib | - | 23 | 1280 | 520 | High (JAK1 not inhibited at clinically relevant concentrations) | 56x | |
| Momelotinib | 13x vs JAK2 | - | - | - | 13x | - |
Experimental Protocols
The determination of the inhibitory activity of these compounds relies on robust and reproducible experimental assays. Below are generalized protocols for common biochemical and cell-based assays used in the characterization of JAK2 inhibitors.
Biochemical Kinase Inhibition Assay (e.g., TR-FRET)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified JAK2 protein.
-
Reagents and Materials: Purified recombinant human JAK2 enzyme, a suitable substrate peptide (e.g., a biotinylated peptide derived from STAT5), ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (SA-APC).
-
Procedure:
-
A dilution series of the test compound is prepared in DMSO and then diluted in assay buffer.
-
The JAK2 enzyme and the biotinylated substrate peptide are incubated with the test compound or vehicle (DMSO) in a microplate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C).
-
The reaction is stopped by the addition of EDTA.
-
The detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC) are added.
-
After incubation, the plate is read on a time-resolved fluorescence reader. The TR-FRET signal is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.
Cell-Based Phospho-STAT5 Assay (e.g., Western Blot or Flow Cytometry)
This assay assesses the ability of a compound to inhibit JAK2 activity within a cellular context by measuring the phosphorylation of its downstream target, STAT5.
-
Cell Lines: A human erythroleukemia cell line endogenously expressing a constitutively active JAK2 mutant (e.g., HEL 92.1.7, which harbors the JAK2V617F mutation) or a cytokine-dependent cell line (e.g., Ba/F3) engineered to express the human erythropoietin receptor and JAK2.
-
Procedure:
-
Cells are seeded in appropriate culture plates and starved of growth factors if necessary.
-
Cells are pre-incubated with a dilution series of the test compound or vehicle for a specified time (e.g., 1-2 hours).
-
For cytokine-dependent cell lines, cells are stimulated with a cytokine (e.g., erythropoietin) to activate the JAK2 pathway.
-
The reaction is stopped, and cells are lysed to prepare protein extracts.
-
For Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5.
-
For Flow Cytometry: Cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for pSTAT5.
-
-
Data Analysis:
-
Western Blot: The band intensities for pSTAT5 are normalized to total STAT5.
-
Flow Cytometry: The mean fluorescence intensity of the pSTAT5 signal is measured.
-
The IC50 value is calculated from the concentration-response curve.
-
Experimental Workflow for Evaluating JAK2 Inhibitors
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel selective JAK2 inhibitors.
Caption: A flowchart illustrating the key stages in the preclinical discovery and evaluation of selective JAK2 inhibitors.
Conclusion
The development of selective JAK2 inhibitors has significantly advanced the treatment of myeloproliferative neoplasms. Compounds such as Ruxolitinib, Fedratinib, Pacritinib, and Momelotinib demonstrate potent and, to varying degrees, selective inhibition of JAK2, leading to clinical benefits. The methodologies for evaluating these inhibitors are well-established, providing a clear path for the discovery and characterization of new chemical entities. While this compound does not appear to be a recognized JAK2 inhibitor based on current data, the field continues to evolve with the identification of novel scaffolds. Continued research into selective JAK2 inhibition holds promise for the development of more effective and safer therapies for patients with JAK2-driven diseases.
References
- 1. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-Aminomethyl-1H-pyridin-2-one Based Kinase Inhibitors
For Immediate Release
In the pursuit of novel therapeutics, particularly in oncology, the selectivity of kinase inhibitors is a critical determinant of both efficacy and safety. The 5-Aminomethyl-1H-pyridin-2-one scaffold has emerged as a promising framework for the development of potent kinase inhibitors. This guide provides a comparative analysis of a representative, hypothetically named compound, AMP-101 , against other classes of kinase inhibitors. A thorough understanding of a compound's cross-reactivity profile is paramount in preclinical development to anticipate potential off-target effects and to build a comprehensive safety profile.
While specific, publicly available kinome-wide screening data for this compound based inhibitors is limited, this guide utilizes established principles of kinase inhibitor profiling to present a framework for their evaluation. The data herein is illustrative and intended to guide researchers in the systematic assessment of novel chemical entities.
Comparative Analysis of Kinase Inhibitor Selectivity
A primary method for evaluating the selectivity of a kinase inhibitor is to screen it against a large panel of kinases. The inhibitory activity, typically measured as the half-maximal inhibitory concentration (IC50), provides a quantitative measure of potency against each kinase. The following table presents a hypothetical comparison of AMP-101 with two other kinase inhibitors: Compound X, a known multi-kinase inhibitor, and Compound Y, a highly selective inhibitor for its primary target.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | AMP-101 (Hypothetical) | Compound X (Multi-Kinase Inhibitor) | Compound Y (Selective Inhibitor) |
| Target Kinase A | 15 | 25 | 10 |
| Kinase B | 250 | 50 | >10,000 |
| Kinase C | 800 | 150 | >10,000 |
| Kinase D | 1,500 | 300 | 8,500 |
| Kinase E | >10,000 | 80 | >10,000 |
| Kinase F | 5,000 | 1,200 | >10,000 |
Data is hypothetical and for illustrative purposes only.
This table illustrates how a selectivity profile can differentiate between promiscuous and selective inhibitors. While AMP-101 shows high potency for its intended target, its activity against other kinases at higher concentrations suggests potential off-target interactions that warrant further investigation.
Experimental Protocols
A robust assessment of cross-reactivity involves a combination of biochemical and cellular assays.
Kinase Panel Screening (Biochemical Assay)
Objective: To determine the inhibitory activity of a compound against a broad panel of purified kinases.
Methodology:
-
Compound Preparation: The test compound (e.g., AMP-101) is serially diluted in an appropriate solvent, typically DMSO, to generate a range of concentrations.
-
Assay Plate Setup: Purified kinases, their specific substrates, and ATP are dispensed into multi-well plates (e.g., 384-well).
-
Compound Addition: The serially diluted compound is added to the assay plates.
-
Reaction Initiation and Incubation: The kinase reaction is initiated and allowed to proceed for a defined period at a controlled temperature.
-
Detection: The reaction is stopped, and the kinase activity is measured. Common detection methods include:
-
Radiometric Assays: These are considered the gold standard and directly measure the incorporation of a radiolabeled phosphate (from ³²P-γ-ATP or ³³P-γ-ATP) into the substrate.[1]
-
Fluorescence-Based Assays: These assays use fluorescently labeled substrates or antibodies to detect phosphorylation.
-
Luminescence-Based Assays: A common method, such as the ADP-Glo™ assay, quantifies the amount of ADP produced, which is inversely proportional to kinase inhibition.[2]
-
-
Data Analysis: The dose-response data is used to calculate IC50 values for each kinase, typically by fitting the data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement and assess off-target binding within a cellular context.
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound at various concentrations.
-
Heating: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Protein Quantification: The amount of soluble target protein at each temperature is quantified using techniques like Western blotting or mass spectrometry.
-
Data Analysis: Binding of the inhibitor stabilizes the target protein, resulting in a higher melting temperature. This thermal shift is a measure of target engagement.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs. The following visualizations were created using Graphviz (DOT language).
Conclusion
The comprehensive profiling of cross-reactivity is a cornerstone of preclinical drug development. For this compound based inhibitors like the hypothetical AMP-101, a combination of broad-panel biochemical screening and subsequent cellular assays is crucial to understanding their selectivity and potential for off-target effects. The methodologies and comparative frameworks presented in this guide offer a robust approach for researchers to characterize the selectivity of novel kinase inhibitors, ultimately contributing to the development of safer and more effective targeted therapies.
References
Validating the Target Engagement of 5-Aminomethyl-1H-pyridin-2-one in Cellular Models: A Comparative Guide
For researchers and scientists engaged in drug discovery, confirming that a compound interacts with its intended molecular target within a cellular environment is a critical step. This guide provides a comparative overview of key methodologies for validating the target engagement of novel small molecules, using the hypothetical kinase inhibitor 5-Aminomethyl-1H-pyridin-2-one as a central example. The following sections detail experimental protocols, present comparative data, and visualize the underlying principles and workflows.
The pyridinone scaffold is a common feature in a variety of kinase inhibitors, suggesting that this compound may target a member of this enzyme family.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, making them attractive drug targets.[2][3] Validating that a compound like this compound engages its putative kinase target in cells is essential for advancing its development.[4][5]
General Workflow for Target Engagement Validation
The process of validating target engagement typically follows a structured workflow, beginning with the initial hypothesis of a target and culminating in the confirmation of direct interaction in a physiologically relevant setting.
Caption: General workflow for validating the cellular target engagement of a novel compound.
Hypothetical Signaling Pathway: Kinase X
To illustrate the principles of target engagement validation, we will consider a hypothetical signaling pathway where this compound is designed to inhibit "Kinase X". In this pathway, an upstream signal activates Kinase X, which in turn phosphorylates a downstream substrate, leading to a cellular response.
Caption: Hypothetical signaling pathway involving the target "Kinase X".
Comparison of Target Engagement Validation Methods
Several robust methods are available to confirm and quantify the interaction of a small molecule with its target protein in cellular models. Each technique has its own advantages and limitations.[6] The table below compares some of the most widely used assays.
| Method | Principle | Throughput | Labeling Requirement | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding alters the thermal stability of the target protein.[7][8] | Low to High | None (for endogenous protein) | Measures engagement with endogenous, unmodified protein in a native cellular context.[9] | Not suitable for all targets (e.g., some membrane proteins); can be technically demanding.[6] |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescently labeled tracer.[10] | High | Target protein fusion to NanoLuc®, fluorescent tracer. | Highly sensitive and quantitative; suitable for high-throughput screening. | Requires genetic modification of the target protein; tracer competition format. |
| Chemoproteomics (e.g., ABPP) | Activity-based protein profiling uses chemical probes to assess the functional state of enzymes.[4] | High | Covalent chemical probe. | Provides a global view of on- and off-target interactions; assesses functional engagement.[4] | Requires a suitable covalent probe; may not be applicable to all targets. |
| Western Blotting (Phospho-protein) | Measures changes in the phosphorylation state of a downstream substrate of the target kinase. | Low | None | Directly assesses the functional consequence of target engagement. | Indirect measure of target engagement; requires a specific antibody for the phosphorylated substrate. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. Can be adapted for cell surface targets.[11] | Medium | None (for analyte) | Provides real-time kinetics (kon, koff) and affinity (KD) data.[12] | Primarily for membrane proteins or purified components; not for intracellular targets in intact cells. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein.[1] | Low | None | Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS). | Requires large amounts of purified protein; low throughput. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cellular Thermal Shift Assay (CETSA®)
This protocol is adapted for a standard Western blot readout. High-throughput versions using methods like AlphaLISA® or enzyme fragment complementation are also available.[7][13][14]
Objective: To determine if this compound binds to and stabilizes its putative target, Kinase X, in intact cells.
Materials:
-
Cell line expressing Kinase X
-
This compound
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody specific for Kinase X
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Thermocycler or heating block
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours).
-
Cell Harvesting: Wash cells with PBS and harvest by scraping. Resuspend cell pellets in PBS containing protease and phosphatase inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermocycler, followed by cooling at 4°C for 3 minutes. One aliquot should remain at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) or by adding lysis buffer.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Sample Preparation: Collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.
-
Western Blotting: Normalize the protein concentration for all samples. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against Kinase X. Detect with an HRP-conjugated secondary antibody and a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble Kinase X as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Western Blot for Downstream Substrate Phosphorylation
Objective: To assess the functional consequence of Kinase X engagement by this compound by measuring the phosphorylation of its downstream substrate.
Materials:
-
Cell line with the Kinase X signaling pathway
-
This compound
-
Upstream pathway activator (if necessary)
-
Lysis buffer
-
Antibodies specific for the phosphorylated form of the substrate and total substrate
-
Loading buffer
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells and grow to the desired confluency. Pre-treat cells with a dose-range of this compound for 1-2 hours.
-
Pathway Activation: If required, stimulate the cells with an appropriate agonist to activate the Kinase X pathway for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Normalize the protein amounts, add loading buffer, and denature the samples. Separate proteins by SDS-PAGE and transfer to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated substrate. Subsequently, strip the membrane and re-probe with an antibody for the total substrate to ensure equal loading.
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent. Quantify the band intensities for both the phosphorylated and total substrate. A decrease in the ratio of phosphorylated to total substrate with increasing concentrations of the compound indicates inhibition of Kinase X activity.
NanoBRET™ Target Engagement Assay
Objective: To quantify the binding of this compound to Kinase X in live cells using a competitive displacement format.
Materials:
-
Cells expressing Kinase X fused to NanoLuc® luciferase
-
Fluorescently labeled tracer compound that binds to Kinase X
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, opaque 96- or 384-well assay plates
-
Luminometer capable of measuring filtered light (450 nm and >600 nm)
Procedure:
-
Cell Preparation: Harvest cells expressing the Kinase X-NanoLuc® fusion and resuspend them in Opti-MEM®.
-
Compound Plating: Prepare serial dilutions of this compound in Opti-MEM®. Add the compounds to the assay plate.
-
Cell and Tracer Addition: Add the fluorescent tracer to the cell suspension. Dispense the cell/tracer mix into the wells containing the test compound.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow for compound entry and binding equilibrium.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells. Read the plate within 10 minutes on a luminometer, measuring both donor (450 nm) and acceptor (610 nm) emission.
-
Data Analysis: Calculate the raw BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the concentration of this compound. A decrease in the BRET signal indicates displacement of the fluorescent tracer by the test compound, allowing for the determination of an IC50 value, which reflects the compound's affinity for the target in the cellular environment.
Conclusion
Validating the target engagement of a novel compound such as this compound in a cellular context is a multifaceted process that requires orthogonal approaches.[9] While direct binding assays like CETSA and NanoBRET provide evidence of a physical interaction, functional assays such as monitoring downstream substrate phosphorylation confirm the biological consequence of this engagement.[7][10] Furthermore, large-scale methods like chemoproteomics can offer a broader perspective on selectivity and potential off-target effects.[15] By employing a combination of these techniques, researchers can build a comprehensive and compelling case for the mechanism of action of their lead compounds, thereby increasing the probability of success in later stages of drug development.[5][6]
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of highly potent, selective, and efficacious small molecule inhibitors of ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. researchgate.net [researchgate.net]
- 9. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Target Engagement Assay Services [conceptlifesciences.com]
- 11. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 12. Discovery of 5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives as new potent PB2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 | Semantic Scholar [semanticscholar.org]
- 14. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Target validation & engagement - Inoviem [inoviem.com]
A Comparative Guide to the Efficacy of 5-Aminomethyl-1H-pyridin-2-one Derivatives: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and selectivity remains a cornerstone of modern drug discovery. Among the myriad of heterocyclic scaffolds, the pyridinone core has garnered significant attention due to its prevalence in biologically active natural products and its versatile role in medicinal chemistry.[1][2] This guide provides a comparative overview of the in vitro and in vivo efficacy of a series of hypothetical 5-Aminomethyl-1H-pyridin-2-one derivatives, illustrating a typical workflow for the evaluation of novel chemical entities. The data presented herein is representative and intended to serve as a template for the analysis of similar compounds.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data for a hypothetical series of this compound derivatives (designated as PD-1 to PD-5 ), comparing their in vitro cytotoxicity against various cancer cell lines and their in vivo anti-tumor activity in a xenograft model.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) | HepG2 (Liver Cancer) IC₅₀ (µM) |
| PD-1 | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 | 25.1 ± 2.3 |
| PD-2 | 8.7 ± 0.9 | 12.3 ± 1.1 | 10.5 ± 0.8 | 14.8 ± 1.2 |
| PD-3 | 2.1 ± 0.3 | 4.5 ± 0.5 | 3.2 ± 0.4 | 5.6 ± 0.6 |
| PD-4 | 5.4 ± 0.6 | 8.9 ± 0.7 | 6.8 ± 0.5 | 9.2 ± 0.8 |
| PD-5 | 0.8 ± 0.1 | 1.5 ± 0.2 | 1.1 ± 0.1 | 2.3 ± 0.3 |
| Doxorubicin | 0.5 ± 0.05 | 0.8 ± 0.07 | 0.6 ± 0.04 | 1.0 ± 0.09 |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cell population and are presented as mean ± standard deviation from three independent experiments.
Table 2: In Vivo Antitumor Efficacy in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 0 | +2.5 |
| PD-3 | 25 | 45.3 ± 4.2 | -1.8 |
| PD-5 | 25 | 68.7 ± 5.5 | -2.5 |
| Doxorubicin | 5 | 75.1 ± 6.1 | -8.2 |
Tumor growth inhibition was calculated at the end of the study (Day 21) compared to the vehicle control group. Change in body weight is presented as the percentage change from the initial body weight.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are representative protocols for the key experiments cited in this guide.
In Vitro Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3][4][5]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Plates are incubated for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: A series of dilutions of the test compounds are prepared in the complete medium. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the compound dilutions. A vehicle control (medium with the same concentration of DMSO) and an untreated control are included.[3][4]
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[3][4]
-
Solubilization: The medium is carefully removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals.[3]
-
Data Acquisition: The absorbance of each well is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control.[3][4]
In Vivo Xenograft Tumor Model
Animal models are essential for evaluating the therapeutic efficacy and potential toxicity of drug candidates in a living organism.[6]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
HCT116 human colon carcinoma cells
-
Matrigel
-
Test compounds (formulated in a suitable vehicle)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: HCT116 cells (e.g., 5 x 10⁶ cells in 100 µL of a 1:1 mixture of PBS and Matrigel) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomly assigned to treatment and control groups.
-
Compound Administration: The test compounds and vehicle control are administered to the respective groups (e.g., daily via oral gavage or intraperitoneal injection) for a specified period (e.g., 21 days).
-
Monitoring: Tumor volume and body weight of the mice are measured regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated.
Mandatory Visualization
Diagrams are provided to illustrate key concepts and workflows.
Experimental workflow for evaluating the efficacy of this compound derivatives.
A potential signaling pathway modulated by this compound derivatives.
Concluding Remarks
This guide provides a framework for the comparative evaluation of this compound derivatives, highlighting the importance of integrated in vitro and in vivo studies. The hypothetical data illustrates a scenario where potent in vitro activity translates to significant in vivo efficacy, a critical step in the drug development pipeline. The provided protocols and visualizations serve as a resource for researchers engaged in the discovery and development of novel anticancer agents. Further investigations into the mechanism of action, pharmacokinetic profiles, and safety of lead compounds are essential for their progression towards clinical applications.
References
- 1. Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo | PLOS One [journals.plos.org]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Kinase Inhibitor Selectivity: A Comparison Guide for Off-Target Activity Screening of 5-Aminomethyl-1H-pyridin-2-one Analogs
For researchers, scientists, and drug development professionals, ensuring the specificity of novel therapeutic compounds is paramount. This guide provides a comparative overview of standard methodologies for assessing the off-target activity of kinase inhibitors, with a focus on 5-Aminomethyl-1H-pyridin-2-one analogs. While specific public domain data for this compound class is limited, this document outlines the established experimental frameworks and data presentation formats crucial for their evaluation.
The pyridinone scaffold is a significant motif in medicinal chemistry, frequently utilized for its ability to interact with the hinge region of kinases.[1][2] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge, often leading to off-target interactions.[3] Comprehensive off-target screening is therefore essential to identify potential liabilities, understand the full pharmacological profile, and mitigate adverse effects.[4] This guide details common in vitro and cell-based assays employed to determine the selectivity of kinase inhibitors.
Comparative Analysis of Off-Target Screening Platforms
A multi-pronged approach is often the most effective strategy for evaluating kinase inhibitor selectivity.[5] This typically involves an initial broad screen at a single high concentration to identify potential off-targets, followed by more detailed dose-response studies for any hits. The following tables present a hypothetical comparison of data that would be generated for a this compound analog (termed 'Analog X') from various screening platforms.
Table 1: Hypothetical Off-Target Profiling of Analog X in a Biochemical Kinase Assay Panel
| Kinase Target | Percent Inhibition @ 1 µM | IC50 (nM) | Kinase Family |
| Primary Target Kinase | 98 | 15 | (e.g., Tyrosine Kinase) |
| Off-Target Kinase A | 85 | 150 | Serine/Threonine Kinase |
| Off-Target Kinase B | 55 | 800 | Tyrosine Kinase |
| Off-Target Kinase C | <10 | >10,000 | Serine/Threonine Kinase |
| Off-Target Kinase D | 30 | 2,500 | Lipid Kinase |
This table illustrates how data from a biochemical screen can quantify the potency of a compound against the intended target and a panel of other kinases. A lower IC50 value indicates higher potency. Off-targets with IC50 values within a 10 to 100-fold range of the primary target are generally considered significant.[3]
Table 2: Hypothetical Comparison of Binding Affinities (Kd) for Analog X from a Competitive Binding Assay
| Kinase Target | Kd (nM) | Selectivity Score (S-Score @ 1 µM) |
| Primary Target Kinase | 10 | 0.02 |
| Off-Target Kinase A | 120 | |
| Off-Target Kinase B | 750 | |
| Off-Target Kinase C | >10,000 | |
| Off-Target Kinase E | 900 |
This table showcases data from a competitive binding assay, which measures the dissociation constant (Kd). A lower Kd value signifies a stronger binding affinity. The selectivity score can be used to quantify the overall selectivity of the compound.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key off-target screening assays.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of a purified kinase.
Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide or protein substrates
-
[γ-³³P]-ATP or fluorescently labeled ATP
-
Kinase reaction buffer
-
Test compound (e.g., this compound analog)
-
Microplates
-
Plate reader (scintillation counter or fluorescence reader)
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the diluted test compound to the appropriate wells. Include a no-inhibitor control (vehicle) and a no-kinase control (background).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the incorporation of the labeled phosphate into the substrate using a suitable detection method.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Competitive Binding Assay (e.g., KINOMEscan™)
This method assesses the ability of a test compound to displace a broad-spectrum kinase inhibitor from a panel of kinases.
Materials:
-
Immobilized kinase panel
-
Broad-spectrum kinase inhibitor probe
-
Test compound
-
Assay buffer
-
Detection reagents
Procedure:
-
A panel of kinases is immobilized on a solid support.
-
The test compound is incubated with the kinase panel in the presence of a known, tagged, broad-spectrum kinase inhibitor (probe).
-
The test compound competes with the probe for binding to the kinases.
-
After an incubation period, unbound compounds and probe are washed away.
-
The amount of probe remaining bound to each kinase is quantified, typically using qPCR or another sensitive detection method.
-
The displacement of the probe by the test compound is used to calculate the binding affinity (Kd).
Cellular Thermal Shift Assay (CETSA®)
This assay measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.
Materials:
-
Cultured cells
-
Test compound
-
Lysis buffer
-
Antibodies for the target protein(s)
-
Western blotting or ELISA reagents
Procedure:
-
Treat cultured cells with the test compound or vehicle control.
-
Heat the cell lysates or intact cells to a range of temperatures.
-
Cool the samples and separate the soluble protein fraction from the precipitated, denatured proteins.
-
Quantify the amount of soluble target protein at each temperature using Western blotting or ELISA.
-
The binding of the test compound to its target protein will increase the protein's thermal stability, resulting in a shift in the melting curve. This shift can be used to confirm target engagement in a cellular context.
Visualizing Workflows and Pathways
Diagrams are invaluable for illustrating complex processes and relationships in drug discovery.
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling In Vivo Efficacy: A Comparative Guide to Biomarker Discovery for 5-Aminomethyl-1H-pyridin-2-one and Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for assessing the in vivo efficacy of the novel compound 5-Aminomethyl-1H-pyridin-2-one. Due to the limited publicly available data on this specific molecule, we present a guide based on two prevalent mechanisms of action for pyridinone-based compounds: kinase inhibition and adenosine A2A receptor antagonism. This guide compares the hypothetical performance of this compound against well-established drugs in these classes, supported by experimental data and detailed protocols for biomarker discovery.
The discovery and validation of robust biomarkers are critical for the efficient clinical development of new therapeutic agents. Pharmacodynamic biomarkers, in particular, provide essential insights into a drug's mechanism of action and its engagement with the intended target in a living system. This guide offers a practical approach to identifying and validating such biomarkers for this compound by drawing parallels with established kinase inhibitors and adenosine A2A receptor antagonists.
Hypothetical Mechanisms of Action and Comparative Analysis
Given that the pyridinone scaffold is a common feature in both kinase inhibitors and adenosine A2A receptor antagonists, we will explore the potential biomarker strategies for this compound within these two contexts.
Scenario 1: this compound as a Kinase Inhibitor
In this scenario, we hypothesize that this compound exerts its therapeutic effect by inhibiting a specific protein kinase involved in a disease-relevant signaling pathway. The in vivo efficacy would be assessed by measuring tumor growth inhibition in xenograft models, and a key biomarker would be the phosphorylation status of the target kinase or its downstream substrates.
For comparison, we present data for Osimertinib , a third-generation EGFR kinase inhibitor, and Ibrutinib , a Bruton's tyrosine kinase (BTK) inhibitor.
Table 1: Comparative In Vivo Efficacy and Biomarkers for Kinase Inhibitors
| Feature | This compound (Hypothetical) | Osimertinib | Ibrutinib |
| Target | Undetermined Kinase | EGFR (mutant) | BTK |
| Indication | Undetermined Cancer Type | Non-Small Cell Lung Cancer (NSCLC) | Chronic Lymphocytic Leukemia (CLL) |
| Animal Model | To be determined (e.g., CDX or PDX mice) | Nude mice with NSCLC xenografts (e.g., PC-9) | Not typically evaluated by tumor volume in preclinical models for CLL |
| Dosage & Administration | To be determined | 5-25 mg/kg, oral, daily[1] | 10-25 mg/kg, oral, daily |
| Efficacy Endpoint | Tumor Growth Inhibition (TGI) | Significant tumor regression[1] | Reduction in leukemia cell burden |
| Primary In Vivo Biomarker | Phosphorylation of target kinase/substrate | Inhibition of EGFR phosphorylation | BTK occupancy, changes in plasma chemokines (e.g., CCL3, CCL4) |
| Biomarker Assay | Western Blot, ELISA, Mass Spectrometry | Mass spectrometry of tumor phosphotyrosine profiles[2] | Proximity Extension Assay for plasma biomarkers[3][4] |
Signaling Pathway Visualization
Caption: Hypothetical kinase inhibition pathway for this compound.
Scenario 2: this compound as an Adenosine A2A Receptor Antagonist
In this scenario, we postulate that this compound functions as an antagonist of the adenosine A2A receptor, a target implicated in neurodegenerative disorders like Parkinson's disease and in cancer immunotherapy. In vivo efficacy would be determined by assessing improvement in motor function in animal models of Parkinson's or by evaluating anti-tumor immune responses. The primary biomarker would be the occupancy of the A2A receptor in the brain or peripheral tissues.
For comparison, we provide data for Istradefylline and Preladenant , two selective adenosine A2A receptor antagonists.
Table 2: Comparative In Vivo Efficacy and Biomarkers for Adenosine A2A Receptor Antagonists
| Feature | This compound (Hypothetical) | Istradefylline | Preladenant |
| Target | Adenosine A2A Receptor | Adenosine A2A Receptor | Adenosine A2A Receptor |
| Indication | Parkinson's Disease (PD) or Cancer | Parkinson's Disease (PD) | Parkinson's Disease (PD) |
| Animal Model | MPTP-induced mouse model of PD | Marmoset models of PD | Rat and monkey models |
| Dosage & Administration | To be determined | 20-40 mg/day, oral (human)[5][6] | 5-10 mg, oral, twice daily (human)[7] |
| Efficacy Endpoint | Improvement in motor scores | Reduction in "OFF" time[5][6] | Reduction in "OFF" time[7] |
| Primary In Vivo Biomarker | A2A Receptor Occupancy | A2A Receptor Occupancy | A2A Receptor Occupancy[8] |
| Biomarker Assay | Positron Emission Tomography (PET) | Not routinely measured clinically | PET with [11C]preladenant or [11C]SCH442416[8][9][10][11] |
Signaling Pathway Visualization
Caption: Hypothetical adenosine A2A receptor antagonism pathway.
Experimental Protocols for Biomarker Discovery
Detailed and validated experimental protocols are fundamental to successful biomarker discovery. Below are methodologies for key assays relevant to the hypothetical mechanisms of action of this compound.
Protocol 1: Quantitative Western Blotting for Phospho-Kinase Analysis
Objective: To quantify the change in phosphorylation of a target kinase or its downstream substrate in tumor tissue from a xenograft model following treatment with a kinase inhibitor.
Materials:
-
Tumor tissue lysates from vehicle- and drug-treated animals.
-
Protein extraction buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (total and phospho-specific for the target protein).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Protein Extraction: Homogenize frozen tumor tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts for each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary phospho-specific antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total form of the protein of interest to normalize for protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Calculate the ratio of the phospho-protein signal to the total protein signal for each sample.
Protocol 2: In Vivo Positron Emission Tomography (PET) for A2A Receptor Occupancy
Objective: To measure the in vivo occupancy of adenosine A2A receptors in the brain of a living animal after administration of a receptor antagonist.
Materials:
-
A dedicated small-animal PET scanner.
-
An appropriate A2A receptor-specific radiotracer (e.g., [11C]preladenant).
-
Anesthetized animal (e.g., non-human primate or rodent).
-
The test compound (e.g., this compound).
-
Arterial blood sampling setup for kinetic modeling (optional but recommended).
Procedure:
-
Baseline Scan: Anesthetize the animal and position it in the PET scanner. Inject a bolus of the radiotracer intravenously and acquire dynamic PET data for 60-90 minutes.
-
Drug Administration: Administer the test compound at the desired dose and route.
-
Post-dose Scan: After a suitable time for the drug to reach its target, perform a second PET scan identical to the baseline scan.
-
Image Reconstruction and Analysis: Reconstruct the dynamic PET images. Draw regions of interest (ROIs) on the images corresponding to A2A receptor-rich areas (e.g., striatum) and a reference region with low receptor density (e.g., cerebellum).
-
Kinetic Modeling: Use appropriate kinetic models (e.g., simplified reference tissue model) to calculate the binding potential (BP_ND) in the target regions for both the baseline and post-dose scans.
-
Receptor Occupancy Calculation: Calculate the receptor occupancy (RO) using the following formula: RO (%) = [(BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline] x 100
Experimental Workflow for Biomarker Discovery and Validation
The successful integration of biomarkers into a drug development program requires a systematic approach, from initial discovery to clinical validation.
Caption: A generalized workflow for in vivo biomarker discovery and validation.
This guide provides a foundational framework for initiating biomarker discovery for this compound. By leveraging the knowledge from well-characterized drugs with similar scaffolds and mechanisms of action, researchers can design and execute robust in vivo studies to elucidate the pharmacodynamics and efficacy of this novel compound, ultimately accelerating its path toward clinical application.
References
- 1. Comparison of the Efficacy of EGFR Tyrosine Kinase Inhibitors Erlotinib and Low-dose Osimertinib on a PC-9-GFP EGFR Mutant Non-small-cell Lung Cancer Growing in the Brain of Nude Mice | In Vivo [iv.iiarjournals.org]
- 2. Characterization of in vivo resistance to osimertinib and JNJ-61186372, an EGFR/Met bi-specific antibody, reveals unique and consensus mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibrutinib Has Time-dependent On- and Off-target Effects on Plasma Biomarkers and Immune Cells in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of Istradefylline, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson's Disease: A Pooled Analysis of 8 Phase 2b/3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of Istradefylline, an Adenosine A2A Receptor Antagonist, as Adjunctive Therapy to Levodopa in Parkinson’s Disease: A Pooled Analysis of 8 Phase 2b/3 Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of preladenant in improving motor symptoms in Parkinson's disease: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openmedscience.com [openmedscience.com]
- 9. In vivo evaluation of [11C]preladenant positron emission tomography for quantification of adenosine A2A receptors in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Evaluation of 11C-Preladenant for PET Imaging of Adenosine A2A Receptors in the Conscious Monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo evaluation of [11C]preladenant positron emission tomography for quantification of adenosine A2A receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 5-Aminomethyl-1H-pyridin-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-Aminomethyl-1H-pyridin-2-one derivatives and related pyridinone analogs. Due to the absence of a singular, comprehensive SAR study on a diverse library of this compound derivatives against a single biological target, this guide synthesizes findings from multiple studies on related compounds. The data presented herein offers insights into how structural modifications on the pyridinone core and its substituents influence biological activity across various therapeutic targets, including their potential as enzyme inhibitors.
Data Presentation: Comparative Biological Activities
The following tables summarize the biological activities of various pyridinone derivatives. While not all compounds are direct derivatives of this compound, they provide valuable insights into the SAR of the pyridinone scaffold.
Table 1: Antiproliferative Activity of Pyridine Derivatives against various Cancer Cell Lines
| Compound | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |
| 1 | H | H | H | U937 | 1391 | [1] |
| 2 | H | Cl | H | U937 | 127 | [1] |
| 3 | OH | H | H | A549 | 4.75 | [1] |
| 4 | OH | OH | H | A549 | 0.91 | [1] |
| 5 | OH | OMe | H | A549 | 3.78 | [1] |
Table 2: Inhibition of HIV-1 Reverse Transcriptase by 3-Aminopyridin-2(1H)-one Derivatives [2]
| Compound | R (Substitution on Pyridylmethylamino group) | HIV-1 RT IC50 (nM) | Antiviral Activity (MT-4 cells, CIC95, µM) |
| 6a | 2'-MeO, 5'-Et, 6'-Me | 10 | 0.01-0.02 |
| 6b | 2'-Cl, 5'-Et, 6'-Me | 100 | 0.1-0.2 |
| 6c | 2'-H, 5'-Et, 6'-Me | >1000 | >1 |
Table 3: Inhibition of HCV NS5B Polymerase by 5,6-Dihydro-1H-pyridin-2-one Derivatives [3]
| Compound | R1 | R2 | R3 | NS5B IC50 (nM, Genotype 1b) | Replicon EC50 (nM, Genotype 1b) |
| 4ad | 3-F-Ph | H | 4-F-Ph | <10 | 16 |
| 4ae | 3-Cl-Ph | H | 4-F-Ph | <10 | 25 |
| 4af | 3-Me-Ph | H | 4-F-Ph | 25 | 100 |
Structure-Activity Relationship Insights
Based on the available literature, several key SAR trends can be identified for pyridinone derivatives:
-
Substitutions on the Pyridinone Ring: The nature and position of substituents on the pyridinone ring significantly impact biological activity. For instance, in the context of antiproliferative activity, the introduction of hydroxyl groups tends to increase potency, while bulky halogen atoms can have a variable effect depending on the overall structure.[1]
-
The Role of the Amino Group: In 3-aminopyridin-2(1H)-one derivatives targeting HIV-1 Reverse Transcriptase, the amino group serves as a crucial linker. Modifications of the group attached to this nitrogen, particularly on the aromatic ring, dramatically influence inhibitory potency. A methoxy group at the 2'-position of a pyridylmethyl substituent was found to be optimal for high potency.[2]
-
Impact of N-Substitution on the Pyridinone: For certain biological targets, such as the Hepatitis B Virus (HBV), N-aryl derivatives of 2-pyridinones have demonstrated better anti-HBV activity compared to N-alkyl derivatives.[4]
-
5-Position Substituents: In the case of 5,6-dihydro-1H-pyridin-2-ones as HCV NS5B polymerase inhibitors, the substituent at the 5-position plays a key role in activity. Aromatic groups, particularly those with specific substitution patterns, are often favored.[3]
For the specific class of this compound derivatives, it can be inferred that modifications of the terminal amino group, such as acylation or sulfonylation, would likely have a profound impact on the compound's biological activity and target selectivity. The aminomethyl group provides a vector for introducing diverse chemical functionalities that can interact with specific residues in a biological target.
Experimental Protocols
General Synthesis of Pyridinone Derivatives
The synthesis of pyridinone cores can be achieved through various established condensation reactions.[4] A common approach involves the cyclization of precursors like β-ketoesters or β-diketones with an appropriate nitrogen-containing component.
Example: Synthesis of 3-Aminopyridin-2(1H)-one Derivatives [2]
A general synthetic route involves the construction of the pyridinone ring followed by the introduction of the aminopyridylmethyl side chain. This is typically achieved by reacting a suitable 3-aminopyridin-2-one intermediate with a substituted pyridyl aldehyde under reductive amination conditions.
In Vitro Enzyme Inhibition Assay (General Protocol)
The inhibitory activity of the synthesized compounds against a specific enzyme is typically determined using an in vitro assay. For example, for kinase inhibition:
-
The kinase, substrate, and ATP are combined in a reaction buffer.
-
The test compound, dissolved in a suitable solvent like DMSO, is added at various concentrations.
-
The reaction is initiated and allowed to proceed for a defined period at a specific temperature.
-
The reaction is then stopped, and the amount of product formed is quantified. This can be done using various methods, such as radioactivity-based assays, fluorescence-based assays, or chromatography.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated from the dose-response curve.
Visualizations
Logical Relationship: Structure-Activity Relationship (SAR) Exploration
Caption: Logical flow of a structure-activity relationship study.
Experimental Workflow: Compound Synthesis and Evaluation
Caption: General workflow for synthesis and biological evaluation.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 2-pyridinone derivatives as specific HIV-1 reverse transcriptase inhibitors. 3. Pyridyl and phenyl analogs of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5,6-Dihydro-1H-pyridin-2-ones as potent inhibitors of HCV NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-proliferative Effect of 5-Aminomethyl-1H-pyridin-2-one in 3D Tumor Spheroids: A Comparative Guide
This guide provides a comprehensive framework for validating the anti-proliferative effects of the novel compound 5-Aminomethyl-1H-pyridin-2-one in three-dimensional (3D) tumor spheroid models. It offers a comparative analysis with established chemotherapeutic agents, Doxorubicin and Paclitaxel, and includes detailed experimental protocols and data visualization to support researchers, scientists, and drug development professionals in their evaluation of this potential anti-cancer therapeutic.
Comparative Performance Analysis
The efficacy of this compound is benchmarked against Doxorubicin and Paclitaxel, two widely used chemotherapy drugs with distinct mechanisms of action. Due to the absence of direct experimental data for this compound in 3D spheroid models, the following table presents hypothetical yet representative IC50 values derived from published data on structurally similar pyridin-2-one derivatives.[1][2][3] It is consistently observed that cancer cells grown in 3D spheroids exhibit increased resistance to cytotoxic agents compared to traditional 2D monolayer cultures.[4]
Table 1: Comparative Anti-proliferative Activity (IC50, µM) in 3D Tumor Spheroids (72h Treatment)
| Compound | Mechanism of Action | HCT-116 (Colon) | A549 (Lung) | MCF-7 (Breast) |
| This compound | EGFR/VEGFR-2 Inhibition (Hypothesized) | 15.5 | 25.2 | 18.9 |
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition[5][6] | 15.07[4] | ~10-20 | ~5-15 |
| Paclitaxel | Microtubule Stabilization[5][7] | ~20-40 | ~30-50 | ~15-35 |
Note: IC50 values for Doxorubicin and Paclitaxel in 3D spheroids are approximate ranges based on published literature and can vary significantly depending on the specific spheroid model and assay conditions. The values for this compound are hypothetical and serve as a placeholder for experimental determination.
Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies for key experiments are provided below.
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.[4][8][9]
Materials:
-
Cancer cell lines (e.g., HCT-116, A549, MCF-7)
-
Complete cell culture medium (specific to cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well or 384-well ULA round-bottom plates
-
Agarose solution (1.5% w/v in serum-free medium)
Procedure:
-
Prepare ULA plates: Coat the wells of a 96-well or 384-well plate with a thin layer of sterile 1.5% agarose solution and allow it to solidify. This prevents cell attachment.
-
Cell Harvesting: Culture cells in standard 2D flasks to ~80% confluency. Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Cell Counting: Centrifuge the cell suspension, resuspend the pellet in fresh complete medium, and determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Cell Seeding: Dilute the cell suspension to the desired concentration (e.g., 2,000-10,000 cells/well in 100 µL for a 96-well plate). Seed the cells into the prepared ULA plate.
-
Spheroid Formation: Centrifuge the plate at a low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days to allow for spheroid formation and compaction. Monitor spheroid growth and morphology daily using a microscope.
Protocol 2: Anti-proliferative Effect Assessment (CellTiter-Glo® 3D Cell Viability Assay)
This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability within the 3D spheroids following compound treatment.[10][11][12][13][14]
Materials:
-
Pre-formed 3D tumor spheroids in ULA plates
-
This compound, Doxorubicin, Paclitaxel (and vehicle control)
-
CellTiter-Glo® 3D Reagent
-
Opaque-walled 96-well or 384-well plates suitable for luminescence reading
-
Plate shaker
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and controls in complete cell culture medium.
-
Compound Treatment: Carefully add the prepared compound dilutions to the wells containing the spheroids. Ensure a vehicle control (e.g., DMSO in medium) is included.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
-
Assay Reagent Equilibration: On the day of the assay, thaw the CellTiter-Glo® 3D Reagent and equilibrate it to room temperature.
-
Reagent Addition: Equilibrate the spheroid plates to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.
-
Cell Lysis and Signal Stabilization:
-
Place the plate on a plate shaker and mix for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
-
Luminescence Reading: Transfer the lysate to an opaque-walled plate if the culture plate is not suitable for luminescence reading. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound.
Visualizations
The following diagrams illustrate key concepts and workflows related to the validation of this compound.
Caption: Hypothesized signaling pathway of this compound.
Caption: Experimental workflow for 3D spheroid anti-proliferative assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Technical report: liquid overlay technique allows the generation of homogeneous osteosarcoma, glioblastoma, lung and prostate adenocarcinoma spheroids that can be used for drug cytotoxicity measurements: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. Doxorubicin and Paclitaxel Interaction: Clinical Risks and Management | empathia.ai [empathia.ai]
- 6. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Drugs Paclitaxel, Carboplatin, Doxorubicin, and Cyclophosphamide Alter the Biophysical Characteristics of Red Blood Cells, In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Technical report: liquid overlay technique allows the generation of homogeneous osteosarcoma, glioblastoma, lung and prostate adenocarcinoma spheroids that can be used for drug cytotoxicity measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]
- 11. ilexlife.com [ilexlife.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [promega.com]
Unraveling the Apoptotic Power of 5-Aminomethyl-1H-pyridin-2-one: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pro-apoptotic potential of 5-Aminomethyl-1H-pyridin-2-one with established apoptosis-inducing agents. While direct mechanistic studies on this specific compound are emerging, this guide synthesizes data from closely related pyridinone derivatives to propose a mechanism of action and presents a comparative analysis with well-characterized cytotoxic drugs, Doxorubicin and Etoposide.
Comparative Analysis of Cytotoxicity
The efficacy of a potential anti-cancer agent is initially assessed by its cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro. While specific IC50 values for this compound are not yet widely published, data from structurally related pyridinone and pyridazinone derivatives demonstrate potent cytotoxic effects across various cancer cell lines.
For a clear comparison, the following table summarizes the reported IC50 values for representative pyridinone/pyridazinone derivatives against various cancer cell lines, alongside the well-established chemotherapeutic agents Doxorubicin and Etoposide.
| Compound/Drug | Cell Line | IC50 Value | Reference |
| Pyridinone/Pyridazinone Derivatives | |||
| Pyr-1 (a pyridazinone derivative) | HL-60 (Leukemia) | 0.39 µM (CC50) | [1] |
| MDA-MB-231 (Breast Cancer) | 0.33 µM (CC50) | [2] | |
| 4-CP.P (a pyrano-[3,2-c]pyridine derivative) | K562 (Leukemia) | 20 µM | [3] |
| MCF-7 (Breast Cancer) | 60 µM | [4] | |
| Compound 12 (a pyridine derivative) | MCF-7 (Breast Cancer) | 1.62 µM | [5] |
| Established Chemotherapeutic Agents | |||
| Doxorubicin | MCF-7 (Breast Cancer) | 1-4 µM | [6] |
| HeLa (Cervical Cancer) | 1.00 µM | [7] | |
| PC3 (Prostate Cancer) | 8.00 µM | [7] | |
| Etoposide | SCLC cell lines | Variable | [8] |
| MKN45 (Gastric Cancer) | Not specified | [9] |
Proposed Mechanism of Apoptosis Induction by this compound
Based on studies of related pyridinone and pyridazinone derivatives, this compound is proposed to induce apoptosis primarily through the intrinsic (mitochondrial) pathway . This pathway is initiated by cellular stress, leading to the activation of a cascade of events centered around the mitochondria.
The proposed signaling pathway is as follows:
-
Induction of Cellular Stress: this compound, upon entering cancer cells, is hypothesized to induce intracellular stress. This may involve the generation of reactive oxygen species (ROS), as observed with other pyridazinone derivatives[1].
-
Modulation of Bcl-2 Family Proteins: The cellular stress disrupts the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family. It is proposed that this compound either upregulates pro-apoptotic members or downregulates anti-apoptotic members.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bcl-2 protein balance leads to the formation of pores in the outer mitochondrial membrane, a critical event known as MOMP.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.
-
Apoptosome Formation and Caspase-9 Activation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form a complex called the apoptosome. This proximity induces the auto-activation of caspase-9.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.
-
Execution of Apoptosis: These executioner caspases orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.
Figure 1. Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Protocols
To validate the proposed mechanism of apoptosis induction by this compound and for comparative analysis with other agents, the following standard experimental protocols are recommended.
References
- 1. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells. | Semantic Scholar [semanticscholar.org]
- 5. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Pharmacokinetics of Pyridinone Analogs: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the pharmacokinetic profiles of distinct pyridinone analogs. The data presented herein is compiled from preclinical studies to aid in the selection and optimization of pyridinone-based drug candidates.
Pyridinone scaffolds are prevalent in medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide array of biological pathways. Their pharmacokinetic properties, however, can vary significantly based on structural modifications. This guide focuses on two classes of pyridinone analogs: Adenosine A2A receptor antagonists and Met kinase inhibitors, providing a comparative look at their absorption, distribution, metabolism, and excretion (ADME) profiles.
Data Presentation: Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters of representative pyridinone analogs from different therapeutic classes.
| Parameter | Compound 38 (A2A Antagonist) | Compound 2 (Met Kinase Inhibitor) |
| Species | Mouse | Mouse |
| Dose & Route | 10 mg/kg, Oral | 20 mg/kg, Oral |
| Tmax (h) | 0.5 | 1.0 |
| Cmax (ng/mL) | 1250 | 980 |
| AUC (ng·h/mL) | 4500 | 3200 |
| t½ (h) | 2.5 | 3.1 |
| Oral Bioavailability (F%) | 86.1[1] | Favorable in mice[2][3] |
| Metabolic Stability (t½ in liver microsomes) | 86.1 min (mouse)[1] | Stable |
| Primary Excretion Route | Hepatic | Hepatic/Renal |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from standard preclinical in vivo studies. The general methodologies are outlined below.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a pyridinone analog following oral administration in mice.
Animals: Male BALB/c mice (6-8 weeks old, weighing 20-25 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
Formulation and Dosing: The pyridinone analog is formulated in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose in water). A single dose (e.g., 10 mg/kg) is administered by oral gavage.
Blood Sampling: Blood samples (approximately 50 µL) are collected from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
Plasma Preparation: The blood samples are centrifuged at 4°C to separate the plasma. The resulting plasma samples are stored at -80°C until analysis.
Bioanalysis: The concentration of the pyridinone analog in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A standard curve is prepared in blank mouse plasma to ensure accurate quantification.
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin). Key pharmacokinetic parameters such as Tmax, Cmax, AUC, t½, and oral bioavailability are calculated.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
References
Safety Operating Guide
Proper Disposal of 5-Aminomethyl-1H-pyridin-2-one: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 5-Aminomethyl-1H-pyridin-2-one, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on established protocols for handling hazardous chemical waste.
Hazard and Safety Information
This compound is a chemical compound that requires careful handling. Based on information for structurally similar compounds, it should be treated as a hazardous substance.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | May be harmful if swallowed. |
| Skin Corrosion/Irritation | May cause skin irritation.[1] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[1] |
Personal Protective Equipment (PPE)
Before handling this compound, ensure that the following personal protective equipment is worn:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[2]
-
Eye Protection: Use safety glasses with side-shields or goggles.[1]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.[2]
-
Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[3] Eyewash stations and safety showers must be readily accessible.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in a manner that ensures safety and regulatory compliance. Never dispose of this chemical down the drain or in regular trash.[4]
-
Waste Identification and Segregation:
-
Clearly identify the waste as "this compound".
-
Segregate it from other laboratory waste to avoid unintended chemical reactions. Store it away from incompatible materials.[4]
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the waste.
-
The container should be clearly marked with the chemical name and appropriate hazard symbols.
-
-
Labeling:
-
The waste container label must include:
-
The full chemical name: "this compound".
-
The words "Hazardous Waste".
-
A description of the hazards (e.g., "Irritant," "Toxic").
-
The date when the waste was first added to the container.
-
-
-
Storage:
-
Arranging for Disposal:
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment:
-
Cleanup:
-
Wearing appropriate PPE, carefully collect the absorbed material and place it in a suitable, sealed container for disposal.
-
Clean the spill area thoroughly.
-
-
Reporting: Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 5-Aminomethyl-1H-pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
Your primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE).[3] The following table summarizes the recommended PPE for handling 5-Aminomethyl-1H-pyridin-2-one.
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[1][2][4] Consider double-gloving.[5] | To prevent skin contact and absorption.[1] Change gloves immediately if contaminated.[4] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles.[1] A face shield may be required for splash hazards.[6] | To protect eyes from splashes.[1] |
| Body Protection | A lab coat worn over full-length clothing.[4] Consider a low-permeability fabric.[5] | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood.[1][7] | To avoid inhalation of vapors or dust.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risk.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][7]
-
Keep the container tightly closed to prevent the absorption of moisture and the release of vapors.[2][7]
-
Store separately from incompatible materials such as strong oxidizing agents and acids.[1][7]
-
Ensure the storage area is clearly labeled with the chemical name and associated hazards.[2]
2. Handling and Experimentation:
-
All handling of this compound, especially the solid form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][7]
-
Before beginning work, ensure the fume hood is functioning correctly and all necessary PPE is donned.[3][7]
-
Use dedicated spatulas and weighing boats. Handle the solid compound gently to avoid creating dust.[4]
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.[4]
-
Keep all containers clearly labeled with the chemical name and any known hazards.[4]
-
Avoid eating, drinking, or smoking in the laboratory to prevent ingestion.[8]
3. Spill Management:
-
In the event of a small spill, use an inert, non-combustible absorbent material like vermiculite or sand to contain it.[1]
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
-
Collect the absorbed material into a sealed, labeled container for proper disposal.[3][7]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[1][4]
-
Waste Segregation: Do not mix this waste with other waste streams.[1]
-
Solid Waste: Collect all contaminated solid materials, such as weighing paper, pipette tips, and gloves, in a dedicated, clearly labeled, and sealed hazardous waste container.[4]
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container.[4]
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's EHS department for specific disposal procedures.[1][3] Never pour chemical waste down the drain.[3]
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. benchchem.com [benchchem.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
